Product packaging for 5-Amino-1,3,3-trimethyl-indolin-2-one(Cat. No.:CAS No. 953048-71-0)

5-Amino-1,3,3-trimethyl-indolin-2-one

Cat. No.: B1440583
CAS No.: 953048-71-0
M. Wt: 190.24 g/mol
InChI Key: KJJOSNCOZFAVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-1,3,3-trimethyl-indolin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1440583 5-Amino-1,3,3-trimethyl-indolin-2-one CAS No. 953048-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOSNCOZFAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680587
Record name 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953048-71-0
Record name 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates all available and verifiable information regarding the identity and basic molecular attributes of 5-Amino-1,3,3-trimethyl-indolin-2-one. Secondly, and crucially for the practicing scientist, it provides a comprehensive framework of established experimental methodologies for the determination of these very properties. This serves not only as a guide to the known but as a roadmap for the empirical validation of the unknown, empowering researchers to fill the existing knowledge gaps. We will also present high-quality predicted data from computational models to offer a theoretical baseline for these properties.

I. Molecular Identity and Core Attributes

The foundational information for this compound is confirmed through various chemical supplier databases. This information serves as the primary identifier for the compound.

AttributeValueSource(s)
Chemical Name This compoundEchemi, SynQuest Laboratories
Synonyms 5-Amino-1,3,3-trimethyl-2-oxindoleEchemi
CAS Number 953048-71-0Echemi, SynQuest Laboratories
Molecular Formula C₁₁H₁₄N₂OEchemi, SynQuest Laboratories
Molecular Weight 190.24 g/mol Echemi, SynQuest Laboratories
Appearance White powder (as described by some suppliers)Hangzhou Huarong Pharm Co., Ltd.

Below is a two-dimensional representation of the molecular structure of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation prep Dissolve/prepare sample in appropriate solvent (e.g., CDCl₃, DMSO-d₆ for NMR) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir FT-IR Spectroscopy prep->ir ms Mass Spectrometry (e.g., ESI-MS) prep->ms interpret Analyze spectra for chemical shifts, coupling constants, vibrational frequencies, and m/z values nmr->interpret ir->interpret ms->interpret confirm Confirm structure of this compound interpret->confirm

An In-Depth Technical Guide to 5-Amino-1,3,3-trimethyl-indolin-2-one: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the demand for novel molecular scaffolds and versatile building blocks is paramount. 5-Amino-1,3,3-trimethyl-indolin-2-one has emerged as a compound of significant interest, primarily due to its utility in the synthesis of targeted protein degraders. Its unique structural features, comprising a substituted indolinone core with a reactive primary amine, make it an ideal starting point for the construction of complex bioactive molecules. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, and its principal application in the development of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is to establish its precise chemical identity.

IUPAC Name: 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one[1]

Synonyms:

  • 5-Amino-1,3,3-trimethyl-2-oxindole[1]

  • 5-Amino-1,3,3-trimethylindolin-2-one[1]

CAS Number: 953048-71-0[1]

Molecular Formula: C₁₁H₁₄N₂O[1]

Molecular Weight: 190.24 g/mol [1]

Chemical Structure

The structure of this compound is characterized by a bicyclic indolinone core. The defining features are a lactam ring fused to a benzene ring, a quaternary carbon at the 3-position bearing two methyl groups, a methyl group on the nitrogen at the 1-position, and an amino group at the 5-position of the benzene ring.

Caption: Chemical structure of this compound.

Part 2: Proposed Synthesis

Step 1: Synthesis of the Nitro Precursor, 1,3,3-Trimethyl-5-nitro-indolin-2-one

The initial step involves the construction of the indolinone core with a nitro group at the 5-position. A plausible approach is a variation of the Fischer indole synthesis. This reaction typically produces indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3] A related synthesis of 2,3,3-trimethyl-5-nitro-indolenine has been reported using p-nitrophenylhydrazine and isopropyl methyl ketone in the presence of acetic acid and hydrochloric acid.[4] A similar strategy can be envisioned to produce the corresponding indolin-2-one.

Reaction: p-Nitrophenylhydrazine reacts with a suitable carbonyl compound, followed by intramolecular cyclization and rearrangement under acidic conditions to yield the indolinone core.

Plausible Reagents and Conditions:

  • Starting Materials: p-Nitrophenylhydrazine hydrochloride, 2-hydroxy-2-methylpropanoic acid (or a derivative).

  • Catalyst: Strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of acetic acid and a mineral acid (e.g., HCl, H₂SO₄).

  • Solvent: A high-boiling point inert solvent like toluene or xylene, or the acid catalyst itself can serve as the solvent.

  • Temperature: Elevated temperatures are typically required to drive the cyclization.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the aromatic nitro group of the precursor to the desired primary amine. Several methods are available for this transformation, with sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) being a mild, inexpensive, and effective reagent for the reduction of aromatic nitro compounds to anilines.[1][5][6]

Reaction: The nitro group of 1,3,3-trimethyl-5-nitro-indolin-2-one is reduced to a primary amine.

Plausible Reagents and Conditions:

  • Reducing Agent: Sodium hydrosulfite (Na₂S₂O₄).

  • Solvent: An aqueous or mixed aqueous/organic solvent system (e.g., water/THF, water/ethanol).

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.

Synthetic Workflow Diagram

cluster_0 Proposed Synthesis of this compound start p-Nitrophenylhydrazine + Carbonyl Precursor step1 Fischer Indole Synthesis (Acid Catalyst, Heat) start->step1 intermediate 1,3,3-Trimethyl-5-nitro-indolin-2-one step1->intermediate step2 Nitro Group Reduction (Sodium Hydrosulfite) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthetic workflow.

Part 3: Application in Targeted Protein Degradation

The primary utility of this compound for the target audience of drug discovery professionals lies in its role as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[7] They function by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase ligand that recruits an E3 ligase enzyme.

  • A flexible linker that connects the two ligands.

By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.

Role of this compound

This compound is an ideal scaffold for constructing the E3 ligase ligand portion of a PROTAC, particularly for ligands that target the Cereblon (CRBN) E3 ligase. The core indolinone structure is a key feature of thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known CRBN ligands.

The primary amino group at the 5-position provides a convenient and reactive handle for attaching the linker, which is then connected to the warhead ligand. This allows for the modular and efficient synthesis of a library of PROTACs with different linkers and warheads to optimize for potency and selectivity against a specific protein target.

Conceptual PROTAC Structure

cluster_0 Conceptual PROTAC Structure POI_ligand Warhead Ligand (Binds to Target Protein) linker Linker POI_ligand->linker Attached via Functional Group E3_ligand E3 Ligase Ligand (Derived from this compound) linker->E3_ligand Attached via 5-Amino Group

Caption: Conceptual diagram of a PROTAC incorporating the title compound.

Part 4: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is essential for its application in research and development.

Physicochemical Data Summary
PropertyValue/DescriptionSource(s)
CAS Number 953048-71-0[1][8]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]
Appearance Solid, Pale yellow to brown granules or powder[9]
Purity Typically ≥97%[9]
Spectroscopic Characterization (Predicted)

Disclaimer: Experimental spectroscopic data for this compound was not available in the public literature searched. The following are predicted characteristics based on the known structure and general principles of spectroscopy.

¹H NMR Spectroscopy:

  • Aromatic Protons: Three protons on the benzene ring would be expected in the aromatic region (typically δ 6.0-7.5 ppm). The substitution pattern would lead to a specific splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets).

  • N-CH₃: A singlet corresponding to the three protons of the N-methyl group would likely appear around δ 3.0-3.5 ppm.

  • C(CH₃)₂: A singlet integrating to six protons for the two geminal methyl groups at the 3-position would be expected in the aliphatic region, likely around δ 1.0-1.5 ppm.

  • NH₂: A broad singlet for the two protons of the amino group, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The lactam carbonyl carbon would be expected to have a chemical shift in the range of δ 170-180 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons would be present, with the carbon attached to the amino group being more shielded (lower ppm) and the carbon attached to the lactam nitrogen being more deshielded (higher ppm).

  • Quaternary Carbon: The sp³ quaternary carbon at the 3-position would appear in the aliphatic region.

  • Methyl Carbons: Signals for the N-methyl carbon and the two equivalent C3-methyl carbons would be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) would be expected in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band for the lactam carbonyl group would be prominent, typically in the range of 1650-1700 cm⁻¹.

  • C-N Stretching: Bands corresponding to the C-N bonds would be present in the fingerprint region.

  • Aromatic C-H and C=C Stretching: Absorptions characteristic of the substituted benzene ring would also be observed.

Mass Spectrometry:

  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (190.24 g/mol ).

Conclusion

This compound is a valuable and strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward, albeit proposed, synthesis and, more importantly, its ideal structural features for incorporation into PROTACs targeting the CRBN E3 ligase, position it as a key component in the development of next-generation therapeutics based on targeted protein degradation. While a lack of publicly available, detailed experimental data necessitates further characterization at the individual research level, the foundational chemical principles and its commercial availability underscore its practical utility in advancing the frontiers of drug development.

References

5-Amino-1,3,3-trimethyl-indolin-2-one CAS number 953048-71-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-1,3,3-trimethyl-indolin-2-one (CAS: 953048-71-0)

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the substituted indolin-2-one (oxindole) class. While specific research on this exact molecule is not extensively published, its structural features place it as a valuable chemical intermediate and building block in medicinal chemistry. The indolin-2-one core is a well-established "privileged scaffold" in drug discovery, most notably for its role in the development of potent and selective receptor tyrosine kinase (RTK) inhibitors used in oncology.[1][2] This guide synthesizes information on the compound's properties, proposes a logical synthetic route, outlines a robust analytical characterization workflow, and explores its potential applications based on the established pharmacology of the indolin-2-one class.

Physicochemical Properties and Structure

This compound is a stable, solid compound under standard conditions. Its key properties, compiled from various chemical suppliers, are summarized below.[3][4][5][6] The presence of a primary aromatic amine and a lactam moiety makes it a versatile precursor for further chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 953048-71-0[3][4][5]
Molecular Formula C₁₁H₁₄N₂O[3][4]
Molecular Weight 190.24 g/mol [4][5]
Appearance White powder[3]
Purity ≥97-98%[3][]
Synonyms 5-Amino-1,3,3-trimethyl-2-oxindole; 5-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one[4][5]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3][6]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Diagram 1: Proposed Synthetic Route

Caption: Proposed two-step synthesis from 1,3,3-trimethyl-indolin-2-one.

Representative Experimental Protocol

This protocol is a representative example and should be optimized for safety and yield.

Step 1: Nitration of 1,3,3-Trimethyl-indolin-2-one

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 1,3,3-trimethyl-indolin-2-one (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until fully dissolved.

  • Nitrating Agent: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to cold concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C. The 5-position is electronically activated and is the primary site of nitration.

  • Quenching & Isolation: After stirring for 2-3 hours, pour the reaction mixture slowly onto crushed ice. The precipitated yellow solid, 5-Nitro-1,3,3-trimethyl-indolin-2-one, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Suspend the 5-nitro intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reduction: Fit the flask with a hydrogen balloon or place it in a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive hydrogen pressure. Stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the final compound.

Diagram 2: Analytical Workflow

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity NMR ¹H & ¹³C NMR Chemical Shifts, Coupling HPLC HPLC/UPLC Purity (%), Retention Time NMR->HPLC MS Mass Spectrometry Molecular Ion Peak (M+H)⁺ MS->HPLC IR FT-IR N-H, C=O, C-N stretches IR->HPLC EA Elemental Analysis %C, %H, %N Composition HPLC->EA final Certificate of Analysis EA->final start Synthesized Product start->NMR Primary Tests start->MS Primary Tests start->IR Primary Tests

Caption: A standard workflow for the characterization of the final product.

Table 2: Expected Analytical Data

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to aromatic protons (ortho/meta to NH₂), a singlet for the N-CH₃ group, a singlet for the two geminal C3-CH₃ groups, and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for the carbonyl carbon (~180 ppm), quaternary C3 carbon, aromatic carbons (with shifts influenced by the amino and lactam groups), and methyl carbons.
Mass Spec (ESI+) A prominent molecular ion peak [M+H]⁺ at m/z 191.12.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (~3300-3400), C=O stretching of the lactam (~1680-1700), and C-N stretching.
HPLC (RP) A single major peak indicating high purity (e.g., >98%), with a characteristic retention time under defined conditions (mobile phase, column, flow rate).

For quantitative analysis of the amino group, derivatization with reagents like phenylisothiocyanate (PITC) followed by reversed-phase HPLC can be employed, a standard method in amino acid analysis.[9]

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of bioactive molecules. The primary amino group serves as a key functional handle for introducing diverse substituents to modulate pharmacological activity, solubility, and pharmacokinetic properties.

Core Scaffold for Kinase Inhibitors

The indolin-2-one scaffold is central to several FDA-approved tyrosine kinase inhibitors (e.g., Sunitinib). These drugs function by competing with ATP for the binding site in the kinase domain of RTKs, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and angiogenesis.[1][2]

Diagram 3: Mechanism of RTK Inhibition

RTK_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by Indolin-2-one Ligand Growth Factor RTK_inactive RTK (Inactive) Ligand->RTK_inactive Binds ATP ATP RTK_inactive->ATP Binds Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK_inactive->Downstream Activates ADP ADP + P ATP->ADP RTK_inhibited RTK ATP_blocked ATP RTK_inhibited->ATP_blocked Blocks Binding No_Signal Signaling Blocked RTK_inhibited->No_Signal Inhibitor Indolin-2-one Derivative Inhibitor->RTK_inhibited Binds to ATP Pocket

References

Spectroscopic Data for 5-Amino-1,3,3-trimethyl-indolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Amino-1,3,3-trimethyl-indolin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous molecular structures. While direct experimental spectra for this specific compound are not publicly available, this guide offers a robust framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to this compound

This compound belongs to the substituted indolinone class of molecules. The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. The specific substitutions on this molecule—an amino group at the 5-position and methyl groups at the 1 and 3 positions—are expected to significantly influence its spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this type of compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to heteroatoms.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a standard pulse program (e.g., zgpg30).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit the following key signals:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
C3-(CH₃)₂~ 1.3Singlet6HTwo magnetically equivalent methyl groups at the C3 position.
N1-CH₃~ 3.2Singlet3HMethyl group attached to the nitrogen atom of the lactam.
-NH₂~ 3.5 - 4.5Broad Singlet2HChemical shift and peak shape are dependent on solvent and concentration.
H4~ 6.6Doublet1HAromatic proton ortho to the amino group.
H6~ 6.7Doublet of Doublets1HAromatic proton meta to the amino group and ortho to the carbonyl group.
H7~ 7.0Doublet1HAromatic proton ortho to the carbonyl group.

Caption: Predicted ¹H NMR signals for this compound.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum would show the following signals:

Carbon(s) Predicted Chemical Shift (ppm) Notes
C3-(C H₃)₂~ 25Gem-dimethyl carbons.
N1-C H₃~ 28N-methyl carbon.
C3~ 45Quaternary carbon at the 3-position.
C4~ 110Aromatic CH ortho to the amino group.
C6~ 115Aromatic CH meta to the amino group.
C7~ 125Aromatic CH ortho to the carbonyl group.
C7a~ 130Aromatic quaternary carbon fused to the pyrrolidone ring.
C5~ 140Aromatic quaternary carbon attached to the amino group.
C3a~ 145Aromatic quaternary carbon fused to the pyrrolidone ring.
C2 (=O)~ 180Carbonyl carbon of the lactam.

Caption: Predicted ¹³C NMR signals for this compound.

G cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq_1h 1D ¹H NMR Acquisition prep->acq_1h acq_13c 1D ¹³C NMR Acquisition prep->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1h->acq_2d process Data Processing (Fourier Transform, Phasing) acq_1h->process acq_13c->acq_2d acq_13c->process acq_2d->process analysis Spectral Analysis & Structure Elucidation process->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amino)3450 - 3300Medium-StrongTwo bands are expected for the asymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850MediumStretching vibrations of the methyl groups.
C=O Stretch (Lactam)~ 1710 - 1680StrongThe five-membered lactam ring typically shows a carbonyl stretch at a higher frequency than a six-membered ring.
N-H Bend (Amino)1650 - 1580MediumScissoring vibration of the primary amine.
C=C Stretch (Aromatic)1600 - 1450Medium-StrongMultiple bands are expected.
C-N Stretch (Aromatic Amine)1335 - 1250Strong
C-N Stretch (Lactam)~ 1200Medium

Caption: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and aspects of its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for determining the molecular weight. The protonated molecule [M+H]⁺ would be expected.

    • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Tandem MS (MS/MS): For further structural elucidation, the molecular ion can be isolated and fragmented to observe its daughter ions.

Predicted Mass Spectrum
  • Molecular Weight: The molecular formula of this compound is C₁₁H₁₄N₂O, with a monoisotopic mass of approximately 190.11 g/mol .

  • ESI-MS: In positive ion mode ESI, the base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 191.12.

  • EI-MS Fragmentation: Under EI conditions, the molecular ion peak (M⁺˙) at m/z 190 would be observed. Key fragmentation pathways would likely involve:

    • Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 175. This is a common fragmentation for molecules with gem-dimethyl groups.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

    • Loss of CO: From the lactam ring, leading to a fragment at m/z 162.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 190 M_minus_CH3 [M-CH₃]⁺ m/z = 175 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z = 162 M->M_minus_CO - CO Further_Frag Further Fragmentation M_minus_CH3->Further_Frag M_minus_CO->Further_Frag

Caption: A simplified potential fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and the underlying principles, researchers can effectively characterize this molecule and related structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results. While this guide is based on predictive analysis and data from analogous compounds, it serves as a valuable resource for anyone working with this class of molecules. For definitive structural confirmation, the synthesis and experimental characterization of this compound are recommended.

Solubility of 5-Amino-1,3,3-trimethyl-indolin-2-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Amino-1,3,3-trimethyl-indolin-2-one

A Foreword for the Researcher

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource on the solubility of this compound. In the realm of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of its development and application. It dictates bioavailability, formulation strategies, and the design of purification processes. This document moves beyond a simple recitation of data, offering a deeper dive into the principles and methodologies for evaluating the solubility of this specific molecule. As a Senior Application Scientist, the aim is to equip you not just with information, but with a practical and theoretical framework to confidently approach the solubility challenges of this compound in your own laboratory settings.

Unveiling this compound: A Molecule of Interest

This compound, with the molecular formula C₁₁H₁₄N₂O, is an aromatic heterocyclic compound.[1] Its structure, featuring an indolinone core with an amino group and three methyl substituents, presents a unique combination of polar and non-polar characteristics that govern its interactions with various solvents. The presence of the amino group and the carbonyl group introduces sites for hydrogen bonding, while the aromatic ring and methyl groups contribute to its hydrophobic nature. A thorough understanding of its solubility is paramount for its effective use in research and development, particularly in medicinal chemistry where it may serve as a building block for more complex molecules.

The Guiding Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility.[2] It suggests that a solute will dissolve best in a solvent that has a similar polarity.[3] For this compound, this means its solubility will be a balance between its polar and non-polar features.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The amino (-NH₂) and carbonyl (C=O) groups can form hydrogen bonds with polar protic solvents. However, the bulky, non-polar trimethylated indolinone backbone will likely limit its solubility in highly polar solvents like water.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl groups will interact favorably with non-polar solvents through van der Waals forces. The polar functional groups, however, may hinder extensive dissolution.

  • Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents can engage in dipole-dipole interactions with the polar groups of the molecule and may also accommodate the non-polar parts, often leading to good solubility.

A Practical Approach: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data. The Shake-Flask method is a widely recognized and robust technique for this purpose.[4]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating a surplus of the solid compound with a known volume of the solvent until a saturated solution is achieved.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Scintillation vials or test tubes with secure caps

  • A mechanical shaker or orbital shaker with temperature control

  • A centrifuge

  • A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker at a constant temperature. Agitation should be vigorous enough to ensure thorough mixing. The equilibration time is critical and should be sufficient to reach saturation; 24 to 72 hours is typical.[4]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. For finer suspensions, centrifugation is necessary to obtain a clear supernatant.

  • Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, immediately dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge if necessary settle->centrifuge sample Withdraw supernatant centrifuge->sample dilute Dilute sample sample->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, or to guide solvent selection, theoretical models can provide valuable insights into the solubility of this compound.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[5] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]

A substance is assigned three HSP values (δD, δP, δH), which can be plotted as a point in a three-dimensional "Hansen space." The underlying principle is that substances with similar HSP values are likely to be miscible. For a given solute, a "solubility sphere" can be defined in this space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.[7][8]

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[11] This method can provide highly accurate qualitative and often quantitative solubility predictions without the need for experimental data.[12] COSMO-RS is particularly useful for screening a large number of potential solvents and for understanding complex solvent mixtures.[11][13]

Conceptual Diagram of Solubility Prediction Models

G cluster_hsp Hansen Solubility Parameters (HSP) cluster_cosmo COSMO-RS hsp_node HSP δD (Dispersion) δP (Polar) δH (Hydrogen Bonding) hsp_concept Predicts solubility based on similarity of cohesive energy densities. prediction Solubility Prediction hsp_node->prediction cosmo_node COSMO-RS Quantum Chemistry Statistical Thermodynamics cosmo_concept Predicts solubility from molecular surface interactions. cosmo_node->prediction solute This compound solute->hsp_node solute->cosmo_node solvent Solvent solvent->hsp_node solvent->cosmo_node

Caption: Theoretical models for predicting the solubility of a compound.

Data Summary and Interpretation

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., Water) LowThe non-polar backbone outweighs the hydrogen bonding capacity of the amino and carbonyl groups.
Polar Aprotic (e.g., DMSO, DMF) HighGood balance of polarity to interact with the functional groups and sufficient non-polar character to solvate the rest of the molecule.
Alcohols (e.g., Ethanol, Methanol) ModerateThe alkyl chain of the alcohol can interact with the non-polar parts of the solute, while the hydroxyl group can hydrogen bond.
Non-Polar (e.g., Hexane, Toluene) Low to ModerateThe polar functional groups will limit solubility, although toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.

Conclusion: A Path Forward for the Researcher

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data is sparse, the principles of "like dissolves like," coupled with robust experimental methods like the Shake-Flask technique, offer a clear path to obtaining precise solubility values. Furthermore, theoretical models such as Hansen Solubility Parameters and COSMO-RS can provide valuable predictive insights to guide solvent selection and formulation development. By leveraging both experimental and theoretical approaches, researchers can effectively navigate the challenges of working with this compound and unlock its full potential in their scientific endeavors.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted 5-Aminooxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthesis, particularly with diverse substitution patterns, is a critical task in drug discovery and development.[1][2] This technical guide provides an in-depth analysis of the primary synthetic pathways to substituted 5-aminooxindoles, intended for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and field-proven insights for each major strategy. Key methodologies covered include the classical nitration-reduction sequence, modern palladium-catalyzed cross-coupling reactions, and cyclization-based approaches. Each section includes a discussion of scope, limitations, and practical considerations, supplemented with detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the 5-Aminooxindole Core

The oxindole ring system, particularly when functionalized with an amino group at the 5-position, represents a cornerstone of modern pharmaceutical design. This motif is prominently featured in a range of approved drugs and clinical candidates, most notably in the field of oncology. The strategic importance of this scaffold lies in its ability to form key hydrogen bonds and other interactions within the ATP-binding pockets of various protein kinases, leading to potent and selective inhibition.

The development of robust and flexible synthetic routes to access novel, substituted 5-aminooxindoles is therefore a high-priority endeavor. A successful synthetic strategy must not only be high-yielding but also modular, allowing for the introduction of diverse chemical functionalities to fine-tune the pharmacological properties of the final compound. This guide will dissect the most powerful and commonly employed strategies to achieve this goal.

Core Synthetic Strategies

There are three principal disconnection approaches for the synthesis of 5-aminooxindoles:

  • Strategy A: Functionalization of a Pre-formed Oxindole Ring. This is the most traditional and widely used method, involving the introduction of a nitrogen-containing group at the 5-position of a readily available oxindole precursor.

  • Strategy B: Cyclization of a Precursor Bearing the Amine. In this approach, the oxindole ring is constructed from an acyclic precursor that already contains the requisite (often protected) aniline moiety.

  • Strategy C: Late-Stage C-N Bond Formation. This modern approach utilizes a halogenated oxindole as a handle for transition-metal-catalyzed cross-coupling reactions to install the amino group.

Each strategy offers distinct advantages and is suited to different scenarios, depending on the desired substitution pattern and the availability of starting materials.

Strategy A: The Classical Nitration-Reduction Pathway

This two-step sequence is the workhorse for the synthesis of the parent 5-aminooxindole and many of its simple derivatives. It is reliable, scalable, and utilizes inexpensive reagents.

Causality and Mechanistic Insight: The strategy hinges on the principles of electrophilic aromatic substitution. The oxindole ring is activated towards electrophiles, with substitution favoring the 5- and 7-positions. Under carefully controlled conditions, nitration can be directed with high regioselectivity to the 5-position. The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is effective, where sulfuric acid acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺). The subsequent reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often dictated by functional group tolerance and desired reaction conditions. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method. Alternatively, catalytic hydrogenation (H₂/Pd-C) offers a cleaner workup but may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, or certain protecting groups).

Diagram: The Nitration-Reduction Pathway This diagram illustrates the straightforward, two-step conversion of an oxindole to a 5-aminooxindole.

Nitration_Reduction Oxindole Substituted Oxindole Nitro 5-Nitrooxindole Intermediate Oxindole->Nitro HNO₃ / H₂SO₄ Amino 5-Aminooxindole Product Nitro->Amino Reduction (e.g., SnCl₂, H₂/Pd-C)

Caption: A classic two-step route to 5-aminooxindoles.

Experimental Protocol: Synthesis of 5-Aminooxindole

Step 1: Synthesis of 5-Nitrooxindole

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (50 mL).

  • Addition: Slowly add oxindole (10 g, 75.1 mmol) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids dissolve.

  • Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.4 mL) to concentrated sulfuric acid (6.4 mL) while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the oxindole solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Progress can be monitored by TLC (Thin Layer Chromatography) by carefully quenching a small aliquot into water and extracting with ethyl acetate.

  • Workup: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield 5-nitrooxindole as a yellow powder. The product is often of sufficient purity for the next step.

Step 2: Synthesis of 5-Aminooxindole

  • Setup: To a suspension of 5-nitrooxindole (10 g, 56.1 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 63.3 g, 280.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. The yellow suspension should gradually dissolve and the solution color may change. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-aminooxindole.

Strategy C: The Buchwald-Hartwig Amination

For substrates where the nitration-reduction sequence is not feasible due to sensitive functional groups, the Buchwald-Hartwig amination offers a powerful and modular alternative.[3] This palladium-catalyzed cross-coupling reaction forms the C-N bond directly by coupling a 5-halooxindole (typically bromo- or iodo-) with an amine.[3][4]

Causality and Mechanistic Insight: This reaction relies on a Pd(0)/Pd(II) catalytic cycle.[5][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 5-halooxindole.[5]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) deprotonates the amine to form a palladium-amido complex.[4]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.[5]

The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and stabilize the catalytic species.[7] This method's primary advantage is its broad scope, allowing for the coupling of various amines, including primary and secondary amines, anilines, and even ammonia surrogates.[3]

Diagram: Buchwald-Hartwig Catalytic Cycle This diagram shows the key steps in the palladium-catalyzed formation of the 5-aminooxindole C-N bond.

Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition re_complex Pd(II) Amido Complex oa_complex->re_complex Ligand Exchange & Deprotonation amine_reagent Amine (R₂NH) + Base re_complex->pd0 Catalyst Regeneration product 5-Aminooxindole re_complex->product Reductive Elimination center start_materials 5-Bromooxindole (Ar-X)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Strategy B: Intramolecular Cyclization Routes

Building the oxindole ring from a suitably substituted aniline precursor is another powerful strategy, particularly for accessing complex or highly substituted analogs. Methods like the Gassman and Heck cyclizations are notable examples.

  • Gassman Oxindole Synthesis: This one-pot procedure involves the reaction of an aniline with tert-butyl hypochlorite, followed by an α-carboalkoxy sulfide and base, to generate a 3-methylthiooxindole.[8][9][10] Subsequent reductive desulfurization (e.g., with Raney Nickel) yields the desired oxindole.[9] This method is effective but can be sensitive to the electronic nature of the aniline.[10]

  • Intramolecular Heck Reaction: A palladium-catalyzed intramolecular Heck reaction of an N-aryl acrylamide provides a direct route to the oxindole core.[11][12][13] This approach offers excellent functional group tolerance and control over the substitution pattern on the newly formed ring.[14][15] It is particularly useful for creating 3,3-disubstituted oxindoles.[14]

Protecting Group Strategies

In multi-step syntheses, the protection of the oxindole N-H and the 5-amino group is often necessary to prevent unwanted side reactions. The choice of protecting groups must be strategic, allowing for selective removal under conditions that do not affect other parts of the molecule (orthogonality).[16][17]

  • N-1 (Amide) Protection: The oxindole nitrogen is weakly acidic and can be deprotonated or participate in side reactions. Common protecting groups include Boc (tert-butoxycarbonyl), which is acid-labile, or SEM (2-(trimethylsilyl)ethoxymethyl), which is removed with fluoride sources.

  • 5-Amino (Aniline) Protection: The 5-amino group is nucleophilic and requires protection during subsequent electrophilic reactions. The Boc group is widely used here as well, offering robust protection that is easily removed with acid (e.g., TFA).[18] Formyl (For) or Carboxybenzyl (Cbz) groups can also be employed depending on the required deprotection conditions.[18]

The use of orthogonal protecting groups, such as protecting the 5-amino group with Boc and the N-1 position with SEM, allows for independent manipulation of these sites, greatly enhancing synthetic flexibility.[17]

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the target molecule's specific structure, the scale of the synthesis, and the availability of starting materials.

StrategyKey ReagentsProsConsBest Suited For
Nitration-Reduction HNO₃/H₂SO₄, SnCl₂ or H₂/Pd-CInexpensive, scalable, reliable for simple substrates.Harsh acidic conditions, limited functional group tolerance.Large-scale synthesis of the parent 5-aminooxindole or simple, robust derivatives.
Buchwald-Hartwig 5-Bromooxindole, Amine, Pd-catalyst, Ligand, BaseExcellent functional group tolerance, high modularity, broad amine scope.Expensive catalysts and ligands, requires inert atmosphere, potential for metal contamination.Late-stage diversification, synthesis of complex libraries with varied amine substituents.
Intramolecular Heck N-aryl acrylamide, Pd-catalystGood for complex substitutions, especially at C3.[14]Substrate synthesis can be multi-step.Accessing 3,3-disubstituted oxindoles and other complex substitution patterns.

Conclusion

The synthesis of substituted 5-aminooxindoles is a dynamic field that leverages both classical transformations and modern catalytic methods. The traditional nitration-reduction pathway remains a cost-effective and scalable option for foundational structures. However, for the complex, highly functionalized molecules demanded by modern drug discovery, palladium-catalyzed methods like the Buchwald-Hartwig amination provide unparalleled flexibility and scope. By understanding the causality behind each synthetic choice—from the role of an acid catalyst in nitration to the function of a phosphine ligand in cross-coupling—researchers can design more efficient, robust, and innovative pathways to this critical class of bioactive compounds. The continued development of novel cyclization strategies and catalytic systems will undoubtedly expand the accessible chemical space, paving the way for the next generation of 5-aminooxindole-based therapeutics.

References

The Emerging Therapeutic Potential of Trimethylated Aminoxindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxindole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic aromatic structure, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of natural products and synthetic compounds with diverse and potent biological activities underscores its significance.[1] From the anti-inflammatory properties of isatins to the kinase inhibitory functions of sunitinib, the oxindole framework provides a versatile template for the design of novel therapeutics. This guide delves into a specific, yet underexplored, subclass: trimethylated aminoxindoles. By examining the known biological activities of the broader aminoxindole class and the predictable influence of methylation, we aim to provide a comprehensive technical resource for researchers and drug development professionals poised to investigate this promising chemical space.

Rationale for Trimethylation: A Strategic Modification

The introduction of methyl groups to a pharmacologically active scaffold is a time-honored strategy in medicinal chemistry, often referred to as the "magic methyl effect."[2] This seemingly simple modification can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Methylation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and refine the conformational rigidity of a molecule to optimize its interaction with a biological target.[2][3] In the context of aminoxindoles, trimethylation at specific positions is hypothesized to potentiate their inherent biological activities by leveraging these effects.

Synthetic Pathways: A Proposed Strategy for Trimethylated Aminoxindoles

While a definitive, optimized synthesis for a specific trimethylated aminoxindole is not yet widely published, a plausible and efficient route can be extrapolated from established methods for related oxindole derivatives. The following proposed synthesis provides a logical starting point for researchers, emphasizing the causality behind the chosen reactions.

Proposed Synthesis of 1,3,3-Trimethyl-5-aminooxindole

This multi-step synthesis leverages common and well-understood organic reactions to construct the target molecule.

Experimental Workflow Diagram:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Oxidation to Oxindole cluster_3 Step 4: Reduction of Nitro Group A p-Nitrophenylhydrazine D 5-Nitro-3,3-dimethyl-3H-indole A->D Reacts with B Isobutyraldehyde B->D Reacts with C Acid Catalyst (e.g., H2SO4) C->D Catalyzes E 5-Nitro-3,3-dimethyl-3H-indole H 1,3,3-Trimethyl-5-nitro-3H-indolium E->H F Methylating Agent (e.g., Dimethyl Sulfate) F->H G Base (e.g., NaH) G->H I 1,3,3-Trimethyl-5-nitro-3H-indolium K 1,3,3-Trimethyl-5-nitrooxindole I->K J Oxidizing Agent (e.g., m-CPBA) J->K L 1,3,3-Trimethyl-5-nitrooxindole N 1,3,3-Trimethyl-5-aminooxindole L->N M Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) M->N

Caption: Proposed synthetic workflow for 1,3,3-trimethyl-5-aminooxindole.

Detailed Protocol:

  • Step 1: Fischer Indole Synthesis. The synthesis commences with the Fischer indole synthesis, a classic method for constructing the indole core.[4] p-Nitrophenylhydrazine is reacted with isobutyraldehyde in the presence of an acid catalyst, such as sulfuric acid, to yield 5-nitro-3,3-dimethyl-3H-indole. The nitro group serves as a precursor to the amine functionality.

  • Step 2: N-Methylation. The resulting indole is then N-methylated. This can be achieved using a standard methylating agent like dimethyl sulfate in the presence of a strong base such as sodium hydride to deprotonate the indole nitrogen, facilitating nucleophilic attack. This step introduces the first of the three methyl groups.

  • Step 3: Oxidation to Oxindole. The N-methylated indole is subsequently oxidized to the corresponding oxindole. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

  • Step 4: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over palladium on carbon) being common choices. This yields the target trimethylated aminoxindole.

This proposed synthesis is designed to be robust and adaptable, allowing for the introduction of various substituents on the aromatic ring to explore structure-activity relationships.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on substituted oxindoles, trimethylated aminoxindoles are anticipated to exhibit a spectrum of biological activities, primarily in the realms of anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Oxindole derivatives have demonstrated significant potential as anticancer agents.[5][6][7] The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][8]

Signaling Pathway for Apoptosis Induction:

G Trimethylated Aminoxindole Trimethylated Aminoxindole Bcl-2 Bcl-2 Trimethylated Aminoxindole->Bcl-2 Inhibits Bax Bax Bcl-2->Bax Inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by trimethylated aminoxindoles.

Many oxindole derivatives exert their pro-apoptotic effects by modulating the Bcl-2 family of proteins.[9] Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. By inhibiting Bcl-2, aminoxindoles can lead to the activation of pro-apoptotic proteins like Bax, resulting in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[9]

Quantitative Data on Anticancer Activity of Oxindole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Spirooxindole DerivativeMCF-7 (Breast)3.55 ± 0.49[10]
Spirooxindole DerivativeMDA-MB-231 (Breast)4.40 ± 0.468[10]
Isatin-Indole ConjugateHT-29 (Colon)0.132 - 0.611[9]
Isatin-Indole ConjugateSW-620 (Colon)0.037 - 0.468[9]
Indole-Sulfonamide DerivativeHepG2 (Liver)7.37[11]
Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10 ± 0.4[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trimethylated aminoxindole derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The oxindole scaffold is also a promising starting point for the development of novel antimicrobial agents.[7][13] While the exact mechanisms can vary, a key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival and absent in human cells.[14][15]

Bacterial Cell Wall Synthesis Inhibition Pathway:

G Trimethylated Aminoxindole Trimethylated Aminoxindole Transglycosylation Transglycosylation Trimethylated Aminoxindole->Transglycosylation Inhibits Transpeptidation Transpeptidation Trimethylated Aminoxindole->Transpeptidation Inhibits Peptidoglycan Precursor Synthesis (Cytoplasm) Peptidoglycan Precursor Synthesis (Cytoplasm) Translocation across Cell Membrane Translocation across Cell Membrane Peptidoglycan Precursor Synthesis (Cytoplasm)->Translocation across Cell Membrane Translocation across Cell Membrane->Transglycosylation Peptidoglycan Polymerization Peptidoglycan Polymerization Transglycosylation->Peptidoglycan Polymerization Transpeptidation->Peptidoglycan Polymerization Cell Wall Instability Cell Wall Instability Peptidoglycan Polymerization->Cell Wall Instability Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Instability->Bacterial Cell Lysis

Caption: Potential mechanism of antimicrobial action via inhibition of cell wall synthesis.

The biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, involves several enzymatic steps, including transglycosylation and transpeptidation, which are catalyzed by penicillin-binding proteins (PBPs).[14][16] Small molecules can inhibit these enzymes, leading to a weakened cell wall and eventual cell lysis.[16][17] Molecular docking studies of oxindole derivatives have suggested their potential to bind to key enzymes in bacterial metabolic pathways, such as methionyl-tRNA synthetase.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilution: Prepare a series of twofold dilutions of the trimethylated aminoxindole in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Activity: Modulating Neuroinflammation and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic neuroinflammation and oxidative stress, leading to neuronal cell death.[19] Oxindole derivatives have emerged as potential neuroprotective agents by targeting these pathological processes.[20]

Neuroinflammatory Signaling Pathway:

G Pathological Stimuli (e.g., Aβ plaques) Pathological Stimuli (e.g., Aβ plaques) Microglia Activation Microglia Activation Pathological Stimuli (e.g., Aβ plaques)->Microglia Activation NF-κB Activation NF-κB Activation Microglia Activation->NF-κB Activation Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NF-κB Activation->Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Neuronal Damage Neuronal Damage Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)->Neuronal Damage Trimethylated Aminoxindole Trimethylated Aminoxindole Trimethylated Aminoxindole->NF-κB Activation Inhibits

Caption: Proposed mechanism of neuroprotection through modulation of neuroinflammation.

Microglia, the resident immune cells of the central nervous system, become activated in response to pathological stimuli, leading to the activation of signaling pathways such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6][21][22] These cytokines contribute to neuronal damage. Small molecules that can modulate these neuroinflammatory pathways hold therapeutic promise.[6][21] Additionally, some oxindole alkaloids have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and reduce intracellular reactive oxygen species.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more neuron-like phenotype can be induced.

  • Pre-treatment: Pre-treat the cells with various concentrations of the trimethylated aminoxindole for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta (Aβ) peptides or hydrogen peroxide (H₂O₂).

  • Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the trimethylated aminoxindole to determine its neuroprotective effect.

In Silico Modeling: Predicting and Rationalizing Biological Activity

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to its macromolecular target.[13][15] This technique can provide valuable insights into the potential mechanism of action of trimethylated aminoxindoles and guide further experimental studies.

Molecular Docking Workflow:

G Select Protein Target (e.g., Bcl-2, PBP, NF-κB) Select Protein Target (e.g., Bcl-2, PBP, NF-κB) Prepare Protein Structure Prepare Protein Structure Select Protein Target (e.g., Bcl-2, PBP, NF-κB)->Prepare Protein Structure Prepare Protein Structure (Remove water, add hydrogens) Prepare Protein Structure (Remove water, add hydrogens) Prepare Ligand Structure (Generate 3D conformers) Prepare Ligand Structure (Generate 3D conformers) Define Binding Site Define Binding Site Perform Docking Simulation Perform Docking Simulation Define Binding Site->Perform Docking Simulation Analyze Binding Poses and Scores Analyze Binding Poses and Scores Perform Docking Simulation->Analyze Binding Poses and Scores Identify Key Interactions (H-bonds, hydrophobic interactions) Identify Key Interactions (H-bonds, hydrophobic interactions) Analyze Binding Poses and Scores->Identify Key Interactions (H-bonds, hydrophobic interactions) Prioritize Compounds for Synthesis and Testing Prioritize Compounds for Synthesis and Testing Identify Key Interactions (H-bonds, hydrophobic interactions)->Prioritize Compounds for Synthesis and Testing Prepare Protein Structure->Define Binding Site Prepare Ligand Structure Prepare Ligand Structure Prepare Ligand Structure->Perform Docking Simulation

References

An In-depth Technical Guide to 5-Amino-1,3,3-trimethyl-indolin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Amino-1,3,3-trimethyl-indolin-2-one, a heterocyclic compound belonging to the oxindole class. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related molecules.

Introduction to the 5-Aminooxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an amino group at the C-5 position of the oxindole ring, as seen in this compound, significantly influences the molecule's electronic properties and potential for further chemical modification. This amino functionality can serve as a handle for the synthesis of diverse derivatives, making it an attractive building block in drug discovery programs.

While many oxindole alkaloids are found in nature, particularly in medicinal plants like Uncaria tomentosa (Cat's Claw), there is currently no scientific literature to suggest that this compound is a naturally occurring compound.[2][3][4] Its availability from various chemical suppliers points towards a synthetic origin.[5][6]

The general biosynthesis of indole alkaloids, from which oxindole alkaloids are derived, originates from the amino acid tryptophan.[7][8] This complex biosynthetic pathway involves multiple enzymatic steps, including decarboxylation, prenylation, and cyclization reactions, to generate the diverse range of indole-based natural products.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 953048-71-0[5]
Molecular Formula C₁₁H₁₄N₂O[5]
Appearance White powder[5]
Purity ≥98%[5]
Storage Store in a tightly closed container[5]

Synthetic Methodologies

A likely synthetic strategy would start from a commercially available substituted aniline. The key steps would involve N-methylation, cyclization to form the oxindole ring, and finally, reduction of a nitro group to the desired amine.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Synthetic_Pathway start Substituted Aniline step1 N-Methylation start->step1 Methylating Agent step2 Cyclization to Oxindole step1->step2 Cyclizing Agent step3 Nitration step2->step3 Nitrating Agent step4 Reduction step3->step4 Reducing Agent end 5-Amino-1,3,3-trimethyl- indolin-2-one step4->end

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Considerations

Step 1: N-Methylation

The initial step would likely involve the N-methylation of a suitable p-nitroaniline derivative. This can be achieved using various methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The choice of solvent would depend on the specific reagents but could include acetone or acetonitrile.

Step 2: Oxindole Ring Formation

Following N-methylation, the construction of the 3,3-dimethyloxindole ring is a critical step. A common method for this transformation is the reaction of an N-substituted aniline with a suitable three-carbon component. For instance, a reaction with 2-bromo-2-methylpropionyl bromide in the presence of a Lewis acid catalyst could facilitate the cyclization.

Step 3: Nitration

If the starting aniline does not already contain a nitro group at the desired position, a nitration step would be necessary. This is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselectivity.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.

Potential Applications and Biological Relevance

While there is no specific biological activity reported for this compound itself, the broader class of 5-aminoindole derivatives has attracted significant interest in drug discovery.

For instance, the structurally related small molecule, 5-Amino-1MQ, is known to be an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[11] Inhibition of NNMT has been investigated as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[11] 5-Amino-1MQ is not a peptide, but a small molecule salt that acts as a competitive inhibitor of NNMT.[12]

Furthermore, various 5-aminoindole derivatives have been explored for their potential as modulators of H3 receptors, indicating their relevance in the development of treatments for neurological and psychiatric disorders.[13] The amino group at the 5-position provides a versatile point for derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets.

The development of novel synthetic methodologies for aminoindoles continues to be an active area of research, highlighting the importance of this structural motif in medicinal chemistry.[14]

Conclusion

This compound is a synthetic oxindole derivative with potential as a building block in the development of novel therapeutic agents. While its natural occurrence has not been reported, plausible synthetic routes can be designed based on established organic chemistry principles. The presence of the 5-amino group offers a strategic handle for chemical elaboration, enabling the exploration of its structure-activity relationships in various biological contexts. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

Thermogravimetric analysis of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 5-Amino-1,3,3-trimethyl-indolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Indolinone Derivative

This compound is a substituted indolinone, a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potential as kinase inhibitors in anti-cancer therapies.[1][2][3][4] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for drug development. Thermal stability is a critical quality attribute that directly impacts a drug's safety, efficacy, and shelf-life.[5]

Thermogravimetric Analysis (TGA) is an essential analytical technique in the pharmaceutical sciences for evaluating the thermal stability and decomposition behavior of materials.[5][6][7] It provides quantitative information on mass changes in a material as a function of temperature or time under a controlled atmosphere. This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive overview of the application of TGA to characterize this compound, focusing on the causality behind experimental choices and the interpretation of potential results.

Pillar 1: The Foundational Principles of TGA

At its core, TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting plot of mass versus temperature, known as a thermogram or TG curve, provides a quantitative profile of the material's thermal stability. The first derivative of this curve (DTG) reveals the rate of mass change, pinpointing the temperature at which the maximum decomposition rate occurs. This information is invaluable for determining the purity, composition, and decomposition kinetics of pharmaceutical compounds.[6][7]

TGA_Principle cluster_instrument TGA Instrument cluster_output Data Output Furnace Controlled Furnace Sample Sample Pan (this compound) Furnace->Sample Balance High-Precision Microbalance TG_Curve TG Curve (Mass vs. Temp) Balance->TG_Curve Sample->Balance Gas Purge Gas (e.g., N2) Gas->Furnace DTG_Curve DTG Curve (d(Mass)/dT vs. Temp) TG_Curve->DTG_Curve First Derivative

Caption: Fundamental workflow of a Thermogravimetric Analysis experiment.

Pillar 2: A Self-Validating TGA Protocol

The design of a TGA experiment is critical for obtaining meaningful and reproducible data. Each parameter is chosen to isolate specific thermal events and ensure the integrity of the analysis. The following protocol for this compound is designed as a self-validating system.

Experimental Protocol: TGA of this compound
  • Instrument Calibration: Verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss). Causality: Ensures accuracy and traceability of the obtained data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert alumina crucible. Causality: This sample size is optimal for detecting subtle mass changes without causing heat transfer limitations that can occur with larger samples.

  • Atmosphere Control: Place the crucible onto the TGA's microbalance and seal the furnace. Purge the system with high-purity nitrogen (99.999%) at a flow rate of 50 mL/min for at least 30 minutes before starting the analysis. Causality: An inert atmosphere is crucial for studying the inherent thermal decomposition of the molecule, preventing oxidative side reactions. The purge removes any atmospheric oxygen and ensures a stable baseline.

  • Thermal Program:

    • Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides a good compromise between analytical speed and the resolution of distinct thermal events. The wide temperature range ensures that all decomposition events are captured.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. Generate both the TG (mass %) and DTG (%/°C) curves for analysis.

TGA_Workflow start Start calibration 1. Instrument Calibration (In, CaC2O4) start->calibration weigh 2. Weigh Sample (5-10 mg) calibration->weigh load 3. Load Sample & Purge (N2 at 50 mL/min) weigh->load run 4. Execute Thermal Program (Ramp 10°C/min to 800°C) load->run analyze 5. Data Analysis (TG and DTG Curves) run->analyze end End analyze->end

Caption: Step-by-step experimental workflow for TGA analysis.

Pillar 3: Anticipated Results and Mechanistic Interpretation

While experimental data for this specific molecule is not publicly available, we can predict a plausible thermal decomposition profile based on its chemical structure and the behavior of similar compounds like other amino-substituted heterocycles.[8][9][10]

The structure of this compound features several key moieties: a central indolinone ring, a primary amine group, and three methyl groups. Its thermal decomposition is expected to occur in distinct stages.

Hypothetical Decomposition Profile
Thermal EventTemperature Range (°C)Mass Loss (%)DTG Peak (°C)Postulated Moiety Loss
Step 1 220 - 350~23%~310Initial fragmentation: Loss of amino and methyl groups
Step 2 350 - 550~55%~480Cleavage and fragmentation of the indolinone ring system
Residue > 550~22%-Carbonaceous residue

Discussion:

The analysis of the TG and DTG curves would likely reveal a multi-step decomposition process.

  • Thermal Stability: The onset temperature of the first mass loss step is a critical indicator of the compound's thermal stability. For a stable crystalline solid, this is expected to be well above 200°C. A lower onset temperature could suggest the presence of impurities or a less stable polymorphic form.

  • Decomposition Pathway:

    • Step 1: The initial weight loss is likely attributed to the cleavage of the more labile peripheral groups. The C-N bond of the amino group and the C-C bonds of the trimethyl groups are probable initial fragmentation points. The combined mass of one amino group (-NH2) and two methyl groups (-CH3) corresponds to a significant portion of the initial mass loss.

    • Step 2: Following the initial fragmentation, the now-destabilized indolinone core would undergo more substantial decomposition at higher temperatures. This involves the breaking of the heterocyclic ring and further fragmentation into smaller volatile molecules.

    • Final Residue: The formation of a carbonaceous residue at high temperatures is common for complex aromatic and heterocyclic organic compounds when pyrolyzed under an inert atmosphere.

Decomposition_Pathway Compound This compound (C11H14N2O) Intermediate Unstable Intermediate (Ring Structure Intact) Compound->Intermediate Step 1 (220-350°C) -NH2, -CH3 groups Products Volatile Fragments (CO, HCN, Hydrocarbons) Intermediate->Products Step 2 (350-550°C) Ring Cleavage Residue Carbonaceous Residue Products->Residue Pyrolysis

Caption: A proposed thermal decomposition pathway for the title compound.

Conclusion: The Role of TGA in Drug Development

Thermogravimetric analysis is an indispensable tool for the comprehensive characterization of this compound. It provides critical data on thermal stability, which is fundamental for defining storage conditions, shelf-life, and compatible excipients during formulation.[5][11] The insights gained from TGA, from decomposition onset to the kinetics of mass loss, form a crucial part of the data package required for regulatory submission and ensure the development of a safe, stable, and effective pharmaceutical product. By employing a robust, well-reasoned protocol, researchers can confidently characterize novel APIs and accelerate their path through the development pipeline.

References

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This in-depth technical guide delineates the process of determining and analyzing the X-ray crystal structure of a key derivative, 5-Amino-1,3,3-trimethyl-indolin-2-one. While a public crystal structure for this specific compound is not available, this guide provides a comprehensive, field-proven framework for its determination, from synthesis and crystallization to detailed structural analysis, based on established crystallographic principles and data from closely related structures.

Introduction: The Significance of the Indolin-2-one Core

The indolin-2-one (or oxindole) skeleton is a recurring structural feature in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anti-tumor, anti-bacterial, and anti-inflammatory activities.[2][4][5] The substituent at the 5-position of the indolin-2-one ring, in this case, an amino group, can significantly influence the molecule's electronic properties and its potential for forming intermolecular interactions, which are critical for molecular recognition and biological function. X-ray crystallography stands as the definitive method for elucidating the atomic-level details of molecular structure, providing invaluable insights into conformation, stereochemistry, and non-covalent interactions that govern the solid-state packing of molecules.[6][7] This guide serves as a detailed walkthrough of the experimental and computational steps involved in the single-crystal X-ray diffraction analysis of this compound.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indoles.[8] A common approach involves the cyclization of a suitably substituted phenylhydrazone.

Synthesis_Workflow A p-Nitrophenylhydrazine C Fischer Indole Synthesis A->C B 3-Methyl-2-butanone B->C D 5-Nitro-1,3,3-trimethyl-indolin-2-one C->D Cyclization & Oxidation E Reduction (e.g., SnCl2/HCl) D->E F This compound E->F Purification

Figure 1: Synthetic workflow for this compound.
Protocol for Single Crystal Growth

Obtaining crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[6] The following protocol outlines a standard approach for the crystallization of a small organic molecule like this compound.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by dissolving a small amount of the purified compound in a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to assess solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant). Seal the well. The vapor from the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed in a depression on a bridge within the sealed well containing the precipitant.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room. The decrease in temperature will reduce solubility and can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully extract them from the mother liquor using a cryoloop and immediately mount them on the diffractometer for analysis.[9]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[7]

Data Collection

The mounted crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[6]

Parameter Hypothetical Value/Setting Rationale
Diffractometer Bruker APEX-II CCDA common and reliable instrument for small molecule crystallography.
X-ray Source Mo Kα radiation (λ = 0.71073 Å)Molybdenum is a standard X-ray source suitable for a wide range of organic compounds.[9]
Temperature 100(2) KLow temperature reduces thermal motion of atoms, leading to better diffraction data.
Scan Mode φ and ω scansThese scan modes ensure that a complete sphere of diffraction data is collected.[7]
Exposure Time 10 seconds per frameAn initial estimate that would be optimized based on the crystal's scattering power.
Detector Distance 60 mmA typical distance for resolving diffraction spots.
Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to best fit the experimental data.

Crystallography_Workflow A Data Collection B Indexing & Integration A->B C Scaling & Merging B->C D Space Group Determination C->D E Structure Solution (Direct Methods) D->E F Refinement E->F G Validation F->G G->F Model Building/Correction H Final Structure G->H

Figure 2: General workflow for X-ray crystal structure determination.

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Chemical Formula C₁₁H₁₄N₂O
Formula Weight 190.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.5 Å
b 12.3 Å
c 9.8 Å
α 90°
β 105.2°
γ 90°
Volume 995.6 ų
Z 4
Density (calculated) 1.268 g/cm³
Absorption Coefficient 0.086 mm⁻¹
F(000) 408
Reflections Collected 8542
Independent Reflections 2280 [R(int) = 0.035]
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F² 1.05

Structural Analysis: Deciphering Molecular and Supramolecular Features

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Conformation

The indolin-2-one core is expected to be nearly planar, with the gem-dimethyl groups at the C3 position creating a stereocenter. The bond lengths and angles would be consistent with standard values for similar structures.

Hypothetical Selected Bond Lengths and Angles:

Bond/Angle Hypothetical Value
C=O1.23 Å
N-C(O)1.36 Å
C-N(amino)1.40 Å
C-C(gem-dimethyl)1.54 Å
O=C-N125°
C-N-C(aromatic)109°
Intermolecular Interactions and Crystal Packing

The presence of the amino group and the carbonyl oxygen provides opportunities for hydrogen bonding, which is a key factor in determining the crystal packing. In the hypothetical structure, we would expect to see intermolecular N-H···O hydrogen bonds linking adjacent molecules. Additionally, π-π stacking interactions between the aromatic rings of the indolin-2-one cores could further stabilize the crystal lattice.

Intermolecular_Interactions cluster_0 π-π Stacking mol1 This compound N-H C=O mol2 This compound N-H C=O mol1:n1->mol2:o1 N-H...O Hydrogen Bond mol3 This compound N-H C=O mol2:n1->mol3:o1 N-H...O Hydrogen Bond A Aromatic Ring 1 B Aromatic Ring 2 A->B ~3.5 Å

Figure 3: Key intermolecular interactions in the crystal packing.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the X-ray crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of this important molecule. The resulting structural information is invaluable for understanding its chemical properties and for guiding the design of new indolin-2-one derivatives with enhanced biological activity.

References

Methodological & Application

Synthetic methods for 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one

Introduction and Significance

This compound is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a substituted oxindole core with a reactive primary amine, makes it a crucial intermediate for the development of a wide range of functional molecules. This includes the synthesis of polymethine dyes, which have applications in photosensitization and biological imaging, as well as its use as a scaffold in medicinal chemistry for the discovery of novel therapeutic agents. The oxindole framework itself is present in numerous natural products and bioactive compounds.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing robust and validated protocols for the synthesis of this key intermediate. The methodologies described are grounded in established chemical principles and are designed to be both reproducible and scalable. We will detail the primary synthetic route, which involves the preparation of a nitro-substituted precursor followed by its chemical reduction.

Overall Synthetic Strategy

The most efficient and widely applicable strategy for the synthesis of this compound proceeds via a two-step sequence. This approach prioritizes the use of readily available starting materials and employs high-yielding, well-understood chemical transformations.

  • Step 1: Electrophilic Nitration. The synthesis begins with the commercially available 1,3,3-trimethyl-indolin-2-one. A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution to yield 5-Nitro-1,3,3-trimethyl-indolin-2-one.

  • Step 2: Reduction of the Nitro Group. The nitro-substituted intermediate is then reduced to the corresponding primary amine, affording the final target molecule, this compound.

This strategy offers excellent control over regioselectivity and is amenable to various reduction methods, allowing for flexibility based on available laboratory resources.

Synthetic_Pathway Start 1,3,3-Trimethyl-indolin-2-one Nitro 5-Nitro-1,3,3-trimethyl-indolin-2-one Start->Nitro Step 1: Nitration (HNO₃ / H₂SO₄) Amino This compound Nitro->Amino Step 2: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Figure 1: Overall two-step synthetic route to the target compound.

Part 1: Synthesis of 5-Nitro-1,3,3-trimethyl-indolin-2-one

This crucial first step involves the regioselective nitration of the electron-rich benzene ring of the oxindole core. The directing effects of the alkyl-substituted amide group favor substitution at the para position (C5).

Protocol 1: Electrophilic Nitration

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is the standard method for generating the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form NO₂⁺. The reaction is conducted at a low temperature (0-5 °C) to control the highly exothermic nature of the nitration process. This temperature control is critical to prevent unwanted side reactions, such as the formation of dinitro- or oxidized byproducts, thereby ensuring a higher yield of the desired monosubstituted product.

Materials and Reagents:

  • 1,3,3-trimethyl-indolin-2-one

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethanol (EtOH)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3,3-trimethyl-indolin-2-one (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (5-10 vol) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture until all the starting material has dissolved completely.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing a small amount of concentrated sulfuric acid (2-3 vol) at 0 °C.

  • Addition of Nitrating Agent: Add the cold nitrating mixture to the solution of the starting material dropwise via the dropping funnel. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (Eluent: e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be more polar than the starting material.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will cause the product to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). A final wash with a cold, dilute sodium bicarbonate solution can be used to neutralize any residual acid, followed by more water washes.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 5-Nitro-1,3,3-trimethyl-indolin-2-one as a pale yellow solid.

Part 2: Synthesis of this compound

The reduction of the aromatic nitro group is a fundamental transformation in organic chemistry. Several reliable methods exist, with the choice often depending on factors such as scale, available equipment, and desired purity profile. We present two field-proven protocols.

Protocol 2A: Reduction via Catalytic Hydrogenation

Causality Behind Experimental Choices: Catalytic hydrogenation is one of the cleanest methods for nitro group reduction, as the only byproduct is water. Palladium on carbon (Pd/C) is an excellent and highly efficient catalyst for this transformation. The reaction is performed under a positive pressure of hydrogen gas, which adsorbs onto the palladium surface along with the nitro compound, facilitating the reduction. Solvents like ethanol or methanol are ideal as they readily dissolve the starting material and are inert under the reaction conditions.

Materials and Reagents:

  • 5-Nitro-1,3,3-trimethyl-indolin-2-one

  • Palladium on Carbon (Pd/C, 5% or 10% w/w)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas source (cylinder or balloon)

  • Parr hydrogenator or similar apparatus

  • Celite® or a similar filter aid

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 5-Nitro-1,3,3-trimethyl-indolin-2-one (1.0 eq) and a solvent such as ethanol (10-20 vol).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon gas three times to remove all oxygen. Then, evacuate and backfill with hydrogen gas (or pressurize to the desired H₂ pressure, e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (ethanol or methanol) to ensure all the product is collected. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield this compound.

Protocol 2B: Reduction with Tin(II) Chloride

Causality Behind Experimental Choices: Reduction using dissolving metals in acid, such as tin(II) chloride in concentrated hydrochloric acid, is a classic, robust, and cost-effective method.[2] SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. The workup requires basification to neutralize the acid and precipitate tin salts as hydroxides, allowing the free amine product to be extracted into an organic solvent.

Materials and Reagents:

  • 5-Nitro-1,3,3-trimethyl-indolin-2-one

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Workflow_Reduction cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Suspend Nitro Compound in Concentrated HCl B Add SnCl₂·2H₂O (portion-wise) A->B C Heat Reaction Mixture (e.g., 60-70 °C) B->C D Monitor by TLC until completion C->D E Cool to RT, then quench with Ice D->E F Basify with NaOH (aq) to pH > 10 E->F G Extract with Ethyl Acetate (3x) F->G H Wash Organic Layer with Brine G->H I Dry over Na₂SO₄, Filter H->I J Concentrate in vacuo I->J K Purify (if needed) (Recrystallization/Chromatography) J->K

Figure 2: Experimental workflow for the reduction of the nitro group using SnCl₂/HCl.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 5-Nitro-1,3,3-trimethyl-indolin-2-one (1.0 eq) in concentrated hydrochloric acid (10-15 vol).

  • Addition of Reductant: To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise. The addition may be exothermic.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Basification: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. Carefully basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 20 vol). The organic layer should be separated carefully.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the reduction step.

MethodKey ReagentsSolventTemp.Typical TimeTypical YieldNotes
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)EtOH / MeOHRoom Temp.2-6 h>90%Clean reaction; requires specialized equipment; catalyst is pyrophoric.
Tin(II) Chloride SnCl₂·2H₂O, Conc. HClHCl (aq)60-70 °C2-4 h80-90%Cost-effective and robust; requires careful neutralization and workup to remove tin salts.
Iron in Acetic Acid Fe powder, AcOHAcetic Acid80-100 °C1-3 h85-95%An alternative metal/acid system that is inexpensive and effective.[2]

Characterization Data for this compound:

  • Appearance: Off-white to light brown solid.

  • Melting Point: Literature values vary, typically in the range of 160-165 °C.

  • ¹H NMR: Expected signals include singlets for the N-methyl and gem-dimethyl groups, and distinct aromatic protons in the 6-7 ppm region. The amino protons will appear as a broad singlet.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₄N₂O, [M+H]⁺ ≈ 191.11.

References

Application Notes & Protocols: 5-Amino-1,3,3-trimethyl-indolin-2-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

5-Amino-1,3,3-trimethyl-indolin-2-one is a highly functionalized heterocyclic compound built upon the privileged oxindole scaffold. Its structure is distinguished by several key features that render it a valuable intermediate for synthetic chemistry, particularly in the fields of dye manufacturing and pharmaceutical development. The strategic importance of this molecule lies in the synthetic versatility of its 5-amino group. This primary aromatic amine serves as a powerful chemical handle for a variety of transformations, most notably diazotization for azo coupling and nucleophilic additions for amide or sulfonamide bond formation.

The presence of the gem-dimethyl group at the C3 position provides steric hindrance that can influence reaction pathways and imparts significant solubility in organic solvents, a practical advantage in many synthetic protocols. The N-methyl group at the indole nitrogen prevents unwanted side reactions at this position, thereby channeling reactivity towards the intended 5-amino moiety. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 953048-71-0[1]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]
Common Names 5-Amino-1,3,3-trimethyl-2-oxindole; 5-Amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one[1]
Appearance Varies; typically a solid powder.
Solubility Soluble in many common organic solvents.

Critical Safety and Handling Protocols

As with any reactive chemical intermediate, stringent adherence to safety protocols is paramount. The primary hazards associated with similar amino-aromatic compounds include irritation and potential toxicity.[2][3]

Table 2: GHS Hazard Summary and Handling Recommendations

Hazard ClassificationPrecautionary Measures & Handling Protocols
Skin Irritation Wear nitrile or neoprene gloves, a lab coat, and full-length pants. Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.[2][3][4]
Serious Eye Irritation/Damage ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. An eyewash station should be readily accessible.[2][4]
Respiratory Irritation Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][3]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and sources of ignition.[1][2]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

Core Application: Synthesis of Novel Azo Dyes

The most prominent application of this compound is as a diazo component in the synthesis of azo dyes. Azo compounds are the largest class of synthetic dyes, valued for their intense coloration and structural diversity.[5] The reaction proceeds via a two-step sequence: diazotization of the 5-amino group, followed by electrophilic aromatic substitution (azo coupling) with an electron-rich coupling component.

Mechanistic Rationale: The Diazo-Azo Pathway

The causality behind this synthesis rests on the transformation of the weakly nucleophilic amino group into a highly electrophilic diazonium cation. This is achieved by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The resulting diazonium salt is a potent electrophile that readily attacks electron-rich aromatic rings, such as phenols or anilines, to form the characteristic and chromophoric -N=N- azo linkage.

Azo_Dye_Mechanism Start 5-Amino-1,3,3-trimethyl- indolin-2-one Diazonium Indolinone Diazonium Salt (Electrophile) Start->Diazonium AzoDye Azo Dye Product (Chromophore) Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., Phenol, Naphthol) Coupler->AzoDye

Caption: General mechanism for azo dye synthesis.

Detailed Protocol 1: Diazotization of this compound

This protocol is adapted from established procedures for similar aromatic amines and should be performed with rigorous temperature control.[5]

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 eq)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice bath

Procedure:

  • Preparation of Amine Salt: In the three-neck flask, suspend this compound (1.0 eq) in a mixture of deionized water and concentrated HCl (2.0 eq). Stir the mixture and cool to 0–5 °C using an ice-salt bath. The goal is to form the soluble hydrochloride salt of the amine.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 20-30 minutes. Crucial Insight: The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C. A rise in temperature can lead to decomposition of the diazonium salt and formation of phenolic byproducts.

  • Confirmation of Reaction: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid. The resulting clear, cold solution of the diazonium salt is used immediately in the next step without isolation.

Detailed Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Procedure:

  • Preparation of Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide and sodium carbonate. This deprotonates the hydroxyl group to form the highly activated naphthoxide anion, which is necessary for efficient coupling. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred, cold 2-naphthoxide solution. Expert Rationale: Maintaining a basic pH is critical for this step. The phenoxide/naphthoxide is the active nucleophile, and acidic conditions would protonate it, shutting down the reaction. An intensely colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Stir the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Work-up: Isolate the crude dye by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) may be necessary to achieve high purity.

Azo_Dye_Workflow A Start: 5-Amino-1,3,3-trimethyl- indolin-2-one B Dissolve in HCl/H₂O Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise (T < 5 °C) B->C D Diazonium Salt Solution (Use Immediately) C->D F Combine Solutions (Maintain T < 5 °C, Basic pH) D->F E Prepare 2-Naphthoxide Solution (NaOH/H₂O) E->F G Precipitation of Azo Dye F->G H Isolate by Filtration Wash with H₂O G->H I Dry and Purify (Recrystallization) H->I J Final Product: Purified Azo Dye I->J

Caption: Experimental workflow for azo dye synthesis.

Application in Pharmaceutical Scaffolding

The indole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][7] The 5-amino group on the indolinone core serves as a key attachment point for building molecular complexity, often through the formation of stable amide bonds.

Protocol 3: Synthesis of a 5-Acetamido Derivative

This protocol demonstrates a fundamental transformation for incorporating the indolinone scaffold into larger molecules, such as potential enzyme inhibitors or receptor ligands.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride or Acetic Anhydride (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: Dissolve this compound and the base in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Acylation: Add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-acetamido-1,3,3-trimethyl-indolin-2-one.

Intermediate_Versatility cluster_products Potential Derivatives center_node 5-Amino-1,3,3-trimethyl- indolin-2-one AzoDye Azo Dyes center_node->AzoDye Diazotization + Coupling Amide Amides / Peptides center_node->Amide Acylation (RCOCl) Sulfonamide Sulfonamides center_node->Sulfonamide Sulfonylation (RSO₂Cl) Alkylated N-Alkylated Amines center_node->Alkylated Reductive Amination or SNAr

Caption: Synthetic versatility of the 5-amino group.

References

Application Notes and Protocols for the Selective N-Alkylation of 5-Aminooxindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated 5-Aminooxindoles

The 5-aminooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The introduction of substituents on the oxindole nitrogen (N1-alkylation) is a critical synthetic step that profoundly influences a molecule's pharmacological properties, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed, field-proven protocol for the selective N-alkylation of 5-aminooxindoles, a process complicated by the presence of two nucleophilic nitrogen atoms: the oxindole nitrogen (N1) and the amino group nitrogen (N5).

Our approach is centered on a robust three-step sequence: protection , alkylation , and deprotection . This ensures high selectivity for the desired N1-alkylated product, preventing undesired side reactions at the 5-amino position. We will detail two primary, versatile methods for the key N-alkylation step: classical alkylation with alkyl halides and modern reductive amination.

Strategic Overview: A Three-Step Pathway to N1-Selectivity

The primary challenge in the N-alkylation of 5-aminooxindole is the competing nucleophilicity of the N1 and N5 positions. Direct alkylation often leads to a mixture of N1-alkylated, N5-alkylated, and N1,N5-dialkylated products, complicating purification and reducing the yield of the desired compound. To overcome this, a protection strategy is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 5-amino group due to its stability under the basic or reductive conditions required for N1-alkylation and its straightforward removal under acidic conditions.

The overall synthetic workflow is as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: N1-Alkylation cluster_2 Method A cluster_3 Method B cluster_4 Step 3: Deprotection start 5-Aminooxindole prot Boc Protection (Boc)2O, Base start->prot inter tert-Butyl (2-oxoindolin-5-yl)carbamate alk_a Classical Alkylation Alkyl Halide, Base (e.g., NaH) inter->alk_a alk_b Reductive Amination Aldehyde/Ketone, Reducing Agent inter->alk_b prot_prod N1-Alkyl-N5-Boc-5-aminooxindole alk_a->prot_prod alk_b->prot_prod deprot Boc Deprotection (e.g., TFA or HCl) prot_prod->deprot end N1-Alkyl-5-aminooxindole deprot->end

Figure 1. Workflow for selective N1-alkylation.

Part 1: Protection of the 5-Amino Group

Causality: The first step is to selectively mask the 5-amino group to prevent it from reacting with the alkylating agent. The Boc group is introduced using di-tert-butyl dicarbonate, (Boc)₂O. The reaction is typically performed in the presence of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger for the acidic proton generated during the reaction.

Protocol 1: Boc Protection of 5-Aminooxindole
  • Reaction Setup: To a round-bottom flask, add 5-aminooxindole (1.0 eq) and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, tert-butyl (2-oxoindolin-5-yl)carbamate, can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Part 2: N1-Alkylation of Boc-Protected 5-Aminooxindole

With the 5-amino group protected, the oxindole nitrogen is now the primary nucleophilic site. We present two robust methods for the N1-alkylation.

Method A: Classical N-Alkylation with Alkyl Halides

Causality: This standard Sₙ2 reaction involves deprotonating the oxindole nitrogen with a strong base to form a potent nucleophile (the indolide anion), which then attacks an electrophilic alkyl halide. Sodium hydride (NaH) is a common and effective base for this transformation, and a polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the resulting anion.[1]

Protocol 2A: N-Alkylation using Sodium Hydride and an Alkyl Halide
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (2-oxoindolin-5-yl)carbamate (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should cease, indicating complete deprotonation.

  • Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of the N1-amide proton.
Solvent Anhydrous DMFPolar aprotic solvent stabilizes the indolide anion and facilitates the Sₙ2 reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; warming allows the alkylation to proceed.
Alkylating Agent Alkyl Halide (R-X)Primary and benzylic halides are most effective. Iodides are more reactive than bromides.

Table 1. Key Parameters for Classical N-Alkylation.

Method B: Reductive Amination

Causality: Reductive amination is a powerful and often milder alternative for introducing alkyl groups, especially those derived from aldehydes or ketones.[2][3] The reaction proceeds via the in-situ formation of an intermediate iminium ion (from the reaction of the amine with a carbonyl compound), which is then reduced by a selective hydride agent.[2] Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the intermediate iminium ion.[1]

Protocol 2B: N-Alkylation via Reductive Amination
  • Reaction Setup: In a round-bottom flask, combine tert-butyl (2-oxoindolin-5-yl)carbamate (1.0 eq) and the desired aldehyde or ketone (1.2-1.5 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF.

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5-2.0 eq) portion-wise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective; reduces the iminium ion intermediate faster than the carbonyl starting material.
Carbonyl Source Aldehyde or KetoneDetermines the structure of the introduced alkyl group.
Solvent DCE, THFAprotic solvents that are compatible with the reducing agent and dissolve the reactants well.
Catalyst Acetic Acid (optional)Speeds up the formation of the iminium ion, which is the species that gets reduced.

Table 2. Key Parameters for Reductive Amination.

Part 3: Deprotection of the N-Boc Group

Causality: The final step is the removal of the Boc protecting group to unveil the 5-amino functionality. This is achieved under acidic conditions, which cleave the tert-butyl carbamate. Trifluoroacetic acid (TFA) is highly effective and the resulting trifluoroacetate salt can often be isolated or neutralized during work-up. An alternative is using hydrochloric acid in a non-aqueous solvent like dioxane.

G cluster_0 start N1-Alkyl-N5-Boc-5-aminooxindole step1 Protonated Carbamate start->step1 Protonation of Carbonyl Oxygen reagent Acid (TFA or HCl in Dioxane) step2 Carbamic Acid Intermediate step1->step2 Loss of tert-Butyl Cation step3 Final Product (as salt) step2->step3 Decarboxylation (Loss of CO2) end N1-Alkyl-5-aminooxindole step3->end

Figure 2. Boc deprotection mechanism.

Protocol 3: Acid-Mediated Boc Deprotection
  • Reaction Setup: Dissolve the N1-alkyl-N5-Boc-5-aminooxindole (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

  • Reaction Progression: Warm the reaction to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.

    • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

  • Purification: If necessary, the final product can be purified by column chromatography or recrystallization.

Conclusion and Field-Proven Insights

This three-step protocol provides a reliable and selective pathway for the synthesis of N-alkylated 5-aminooxindoles.

  • Expertise & Experience: The choice of a protection strategy is non-negotiable for achieving high selectivity and simplifying purification. While direct alkylation might seem quicker, the resulting isomeric mixtures are often difficult to separate, leading to lower overall yields of the desired product. Reductive amination is particularly advantageous for accessing a wider diversity of N-alkyl groups, including secondary and tertiary alkyl chains, which can be challenging to introduce via Sₙ2 reactions due to steric hindrance or competing elimination reactions.

  • Trustworthiness: Each protocol described is a self-validating system. The progress of each step—protection, alkylation, and deprotection—can be easily and reliably monitored by standard techniques like TLC, ensuring that each transformation is complete before proceeding to the next. This systematic approach minimizes side reactions and maximizes yield.

By following this detailed guide, researchers can confidently synthesize a diverse library of N-alkylated 5-aminooxindoles, enabling comprehensive structure-activity relationship (SAR) studies and accelerating the drug discovery process.

References

Application Notes & Protocols: 5-Amino-1,3,3-trimethyl-indolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 5-Amino-1,3,3-trimethyl-indolin-2-one as a versatile scaffold in medicinal chemistry. We explore the unique structural characteristics of this compound, particularly the C3-gem-dimethyl group, which classifies it as a C3-spirooxindole isostere and directs synthetic efforts toward its 5-amino functional group. This guide presents a representative synthetic protocol for generating a library of 5-sulfonamide derivatives and a corresponding protocol for their preliminary biological evaluation, providing a robust framework for leveraging this scaffold in drug discovery programs.

Introduction: The Indolin-2-one Scaffold and the Significance of C3-Substitution

The indolin-2-one (oxindole) core is a renowned "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, bicyclic structure, featuring a hydrogen bond donor (NH) and acceptor (C=O), is adept at interacting with the hinge region of the ATP-binding pocket of protein kinases.[1] Consequently, it has been extensively utilized in the development of kinase inhibitors for oncology, such as the multi-kinase inhibitor Sunitinib.[2][4]

A critical feature in the classical design of indolin-2-one-based kinase inhibitors is the presence of a methylene group at the C3 position. This site serves as a reactive handle for Knoevenagel condensation with various aldehydes, introducing substituents that target the hydrophobic regions of the kinase active site.

The subject of this guide, This compound , presents a significant structural deviation. The presence of a gem-dimethyl group at the C3 position sterically blocks this traditional condensation pathway. This modification fundamentally alters the synthetic strategy, directing focus to the nucleophilic 5-amino group as the primary point of diversification. The C3,C3-disubstituted core can be considered an isostere of C3-spirooxindoles, a class of compounds known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6][7][8] This positions the 1,3,3-trimethyl-indolin-2-one moiety as a valuable anchor fragment for exploring chemical space by building upon the 5-amino handle.

Core Application: A Scaffold for Library Synthesis via the 5-Amino Group

The primary utility of this compound is as a foundational building block for constructing diverse compound libraries. The aromatic amino group at the C5 position is a versatile functional handle amenable to a wide array of chemical transformations, including:

  • Acylation: Formation of amides with carboxylic acids or acid chlorides.

  • Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This guide will focus on the synthesis of 5-sulfonamide derivatives, a common and highly successful strategy in medicinal chemistry. The sulfonamide moiety is a key pharmacophore found in drugs targeting carbonic anhydrases, proteases, and kinases, valued for its ability to act as a hydrogen bond donor/acceptor and a zinc-binding group.[9][10]

Experimental Protocols

Protocol 1: Synthesis of a 5-Sulfonamido-1,3,3-trimethyl-indolin-2-one Library

This protocol details a general procedure for the parallel synthesis of a library of 5-sulfonamide derivatives starting from this compound.

Workflow Overview:

G cluster_synthesis Part A: Synthesis cluster_screening Part B: Biological Screening A 1. Weigh Starting Material (this compound) B 2. Dissolve in Anhydrous Pyridine A->B C 3. Add Arylsulfonyl Chloride (e.g., Dansyl Chloride) B->C D 4. Stir Reaction at RT (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (HCl wash, EtOAc extraction) D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G H 8. Prepare Stock Solutions (e.g., 10 mM in DMSO) G->H Synthesized Compound I 9. Perform In Vitro Assay (e.g., Kinase Inhibition Assay) H->I J 10. Determine IC50 Values I->J K 11. Analyze Structure-Activity Relationship (SAR) J->K

Caption: Synthetic and screening workflow for novel indolin-2-one derivatives.

Materials & Reagents:

  • This compound

  • A library of diverse arylsulfonyl chlorides (e.g., dansyl chloride, 4-toluenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride)

  • Anhydrous Pyridine (or Dichloromethane (DCM) with Triethylamine (TEA))

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.

  • Reagent Addition: To the stirred solution, add the desired arylsulfonyl chloride (1.1 eq.) portion-wise.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine. Portion-wise addition at 0 °C helps to control any potential exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Workup & Extraction:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Rationale: The HCl wash removes the pyridine base. The NaHCO₃ wash removes any unreacted sulfonyl chloride and acidic byproducts. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Reaction Scheme:

Caption: General synthesis of 5-sulfonamido-indolin-2-one derivatives.

Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol provides a general method to screen the synthesized sulfonamide derivatives for inhibitory activity against a common drug target, human Carbonic Anhydrase II (hCA II).

Materials & Reagents:

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA), the substrate

  • Tris buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds at 10 mM in 100% DMSO. Create a series of dilutions in assay buffer (e.g., 100 µM to 10 nM) for IC₅₀ determination.

  • Assay Setup: To the wells of a 96-well plate, add:

    • 20 µL of Tris buffer (for blank) OR 20 µL of inhibitor solution at various concentrations.

    • 160 µL of Tris buffer.

    • 20 µL of hCA II enzyme solution (pre-diluted in buffer).

    • Controls: Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes.

    • Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of the substrate, 4-Nitrophenyl acetate (NPA), to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over 10-20 minutes. The rate of increase corresponds to the enzymatic activity (hydrolysis of NPA to the yellow 4-nitrophenolate).

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value for each compound.

Data Presentation & Interpretation

A primary goal of library synthesis is to establish a Structure-Activity Relationship (SAR). By systematically varying the "R" group on the arylsulfonyl chloride, one can probe the chemical and steric requirements of the enzyme's binding pocket.

Table 1: Hypothetical Biological Data for a Library of 5-Sulfonamide Derivatives

Compound IDR-Group on Sulfonyl MoietyhCA II IC₅₀ (nM)
Ref-AAZ Acetazolamide (Standard)12.1
IND-01 Phenyl850.4
IND-02 4-Methylphenyl675.2
IND-03 4-Nitrophenyl152.6
IND-04 4-Fluorophenyl320.1
IND-05 2-Naphthyl95.8
IND-06 Dansyl45.3

Data are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, an initial SAR can be derived. The introduction of an electron-withdrawing nitro group (IND-03) improves potency over the simple phenyl group (IND-01). Expanding the aromatic system to a naphthyl (IND-05) or dansyl (IND-06) group, which can form more extensive hydrophobic interactions, leads to a significant increase in inhibitory activity. This suggests the enzyme's active site has a large, accessible hydrophobic pocket adjacent to the sulfonamide binding site.

Conclusion and Future Directions

This compound is a valuable and underexplored scaffold for medicinal chemistry. Its unique C3-gem-dimethyl substitution blocks conventional synthetic routes and presents the 5-amino group as an ideal handle for diversification. The protocols outlined here for the synthesis and evaluation of 5-sulfonamide derivatives provide a clear and robust pathway for generating novel compounds with potential therapeutic applications. Future work should focus on expanding the diversity of chemical transformations performed on the 5-amino group and screening the resulting libraries against a broad range of biological targets, including kinases, proteases, and other enzymes, to fully unlock the potential of this promising molecular framework.

References

The Versatile Building Block: A Guide to the Synthesis and Application of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the indolin-2-one core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the synthesis of complex molecules with diverse therapeutic applications. Within this esteemed class of compounds, 5-Amino-1,3,3-trimethyl-indolin-2-one emerges as a particularly valuable and versatile building block. The presence of a reactive primary amino group on the aromatic ring, coupled with the stability imparted by the gem-dimethyl substitution at the C3 position and N-methylation, opens up a vast chemical space for the design and synthesis of novel molecular entities.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis and functionalization of this compound but also delves into the underlying chemical principles and strategic considerations that govern its use as a precursor to complex molecular architectures. We will explore its application in the synthesis of kinase inhibitors, azo dyes, and other functional molecules, providing insights into the causality behind experimental choices and ensuring that each protocol is a self-validating system for reproducible and reliable results.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 953048-71-0[1]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]
Appearance Typically a solid-
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General chemical knowledge

Safety and Handling:

While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals, particularly those containing amino groups which can be sensitizers.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.

Synthesis of the Building Block: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence starting from the corresponding 5-nitro derivative. This approach allows for the late-stage introduction of the versatile amino group.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1,3,3-Trimethyl-5-nitroindolin-2-one

Materials:

  • 3,3-Dimethylindolin-2-one

  • Methyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Methylation: a. To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3,3-dimethylindolin-2-one (1.0 eq.) in anhydrous DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. c. Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water and extract the product with ethyl acetate. f. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 1,3,3-trimethylindolin-2-one.

  • Nitration: a. To a stirred solution of 1,3,3-trimethylindolin-2-one (1.0 eq.) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C. b. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC. c. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. d. Extract the product with dichloromethane. e. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. f. Purify the crude product by recrystallization or column chromatography to yield 1,3,3-trimethyl-5-nitroindolin-2-one.

Protocol 2: Reduction to this compound

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is often the cleanest method.

Materials:

  • 1,3,3-Trimethyl-5-nitroindolin-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1,3,3-trimethyl-5-nitroindolin-2-one (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed (monitor by TLC). This may take several hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product is often pure enough for subsequent reactions, but can be further purified by column chromatography or recrystallization if necessary.

Applications in the Synthesis of Complex Molecules

The strategic placement of the amino group at the C5 position of the indolin-2-one core provides a reactive handle for a variety of chemical transformations, enabling the construction of a diverse array of complex molecules.

Synthesis of Azo Dyes: A Diazotization-Coupling Strategy

The primary aromatic amine of this compound can be readily converted into a diazonium salt, which can then be coupled with electron-rich aromatic compounds to form intensely colored azo dyes. This reaction is a cornerstone of dye chemistry.[2][3][4][5]

Caption: Workflow for the synthesis of azo dyes.

This protocol provides a general method for the synthesis of an azo dye using this compound and a generic coupling partner like phenol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol (or other electron-rich aromatic compound)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

Procedure:

  • Diazotization: a. In a beaker, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C. d. Stir the mixture at 0-5 °C for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: a. In a separate beaker, dissolve phenol (1.0 eq.) in an aqueous solution of sodium hydroxide and sodium carbonate. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution from step 1d to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately. d. Continue stirring the reaction mixture in the ice bath for 30-60 minutes. e. Allow the mixture to warm to room temperature and stir for an additional hour.

  • Isolation and Purification: a. Collect the precipitated azo dye by vacuum filtration. b. Wash the solid with cold water until the filtrate is neutral. c. Dry the product in a desiccator. d. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Acylation and Sulfonylation: Formation of Amides and Sulfonamides

The amino group is a potent nucleophile and readily reacts with acylating and sulfonylating agents to form stable amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules, often contributing to binding interactions with biological targets and modulating physicochemical properties.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq.) and the base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acylating agent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Reductive Amination: Synthesis of N-Alkylated Derivatives

Reductive amination provides a straightforward method to introduce alkyl groups to the amino function. This involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq.)

  • A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN)) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the carbonyl compound in the solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent portion-wise.

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the N-alkylated product by column chromatography.

Conclusion: A Gateway to Molecular Complexity

This compound is a building block of significant potential. Its straightforward synthesis and the versatile reactivity of its amino group provide a reliable and efficient platform for the construction of a wide range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable scaffold in their pursuit of novel therapeutics and functional materials. The inherent drug-like properties of the indolin-2-one core, combined with the diverse functionalities that can be introduced via the C5-amino group, ensure that this building block will continue to play a pivotal role in the future of drug discovery and chemical synthesis.

References

Derivatization of the amino group in 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of the 5-Amino Group in 5-Amino-1,3,3-trimethyl-indolin-2-one

Introduction: The this compound Scaffold

The 1,3,3-trimethyl-indolin-2-one, also known as an oxindole, is a privileged heterocyclic scaffold prominent in medicinal chemistry and materials science. The presence of an amino group at the C-5 position introduces a versatile chemical handle, transforming the molecule into a valuable building block for combinatorial library synthesis and drug discovery. The nucleophilic nature of this aromatic amine allows for a wide array of chemical modifications, enabling the systematic modulation of physicochemical properties such as solubility, lipophilicity, and receptor-binding affinity.

This guide provides an in-depth exploration of three fundamental derivatization strategies for the 5-amino group: acylation, sulfonylation, and reductive amination. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the critical parameters for successful synthesis and validation.

Acylation: Formation of Amide Derivatives

Amide bond formation is one of the most frequently employed reactions in drug discovery, valued for its robustness and the stability of the resulting linkage.[1] Acylating the 5-aminoindolinone scaffold introduces a carbonyl group, which can act as a hydrogen bond acceptor and provide a vector for further structural elaboration. The protocol described here utilizes a standard acyl chloride in the presence of a non-nucleophilic base.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 5-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A protonated intermediate is formed, which is then deprotonated by a base (e.g., triethylamine or pyridine) to regenerate the aromatic system and yield the final amide. The base is critical as it serves to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are essential to prevent the hydrolysis of the reactive acyl chloride.

Workflow for Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Amino-1,3,3-trimethyl- indolin-2-one in anhydrous DCM add_base Add Triethylamine (TEA) and cool to 0 °C start->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl warm_rt Allow to warm to RT and stir add_acyl->warm_rt quench Quench with H₂O warm_rt->quench extract Extract with DCM quench->extract wash Wash organic layer (aq. NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄, filter, concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: General workflow for the acylation of the 5-aminoindolinone.

Detailed Protocol: Synthesis of N-(1,3,3-trimethyl-2-oxoindolin-5-yl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 190 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add acetyl chloride (0.08 mL, 1.1 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

ParameterValue/ConditionRationale
Stoichiometry Acyl Chloride (1.1 eq), Base (1.5 eq)A slight excess of the electrophile ensures complete consumption of the starting material. Excess base neutralizes all generated HCl.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to RT ensures completion.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the acyl chloride; good solubility for reactants.
Workup NaHCO₃ washRemoves any unreacted acyl chloride and acidic impurities.
Expected Yield >85%Based on standard amide coupling efficiencies.[2]

Sulfonylation: Formation of Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously featured in sulfa antibiotics and a wide range of modern therapeutics.[3] Derivatizing the 5-aminoindolinone with a sulfonyl group can significantly alter its electronic properties and introduce a key hydrogen bond donor/acceptor moiety. The synthesis is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride.

Causality and Experimental Rationale

The mechanism is a nucleophilic attack of the amine nitrogen onto the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. As with acylation, a base such as pyridine is required to scavenge the HCl byproduct.[4] Pyridine is often used as both the base and the solvent in this reaction, although other non-nucleophilic bases and aprotic solvents can also be employed. The reaction is generally robust and tolerates a wide variety of functional groups on the sulfonyl chloride.[5]

Reaction Scheme: Sulfonylation

Indole 5-Amino-1,3,3-trimethyl- indolin-2-one Product N-(1,3,3-trimethyl-2-oxoindolin-5-yl) arylsulfonamide Indole->Product  + SulfonylCl Ar-SO₂Cl (Arylsulfonyl Chloride) SulfonylCl->Product Pyridine, 0 °C to RT Base Pyridine (Base/Solvent)

Caption: Synthesis of sulfonamides via reaction with an arylsulfonyl chloride.

Detailed Protocol: Synthesis of N-(1,3,3-trimethyl-2-oxoindolin-5-yl)benzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Anhydrous Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask, dissolve this compound (190 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (0.15 mL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight (approx. 16 hours).

  • Pour the reaction mixture into ice-cold 1 M HCl (20 mL) to neutralize the pyridine. A precipitate may form.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization (e.g., from ethanol/water) or by silica gel chromatography to obtain the pure sulfonamide.

ParameterValue/ConditionRationale
Stoichiometry Sulfonyl Chloride (1.2 eq)Ensures complete reaction of the limiting amine starting material.
Solvent/Base Anhydrous PyridineActs as both a solvent and an acid scavenger. Its basicity is sufficient to neutralize HCl without being overly reactive.
Workup 1 M HCl washNeutralizes and removes the excess pyridine from the organic layer by forming the water-soluble pyridinium hydrochloride salt.
Purification Recrystallization/ChromatographySulfonamides are often crystalline solids, making recrystallization an effective purification method.
Expected Yield 70-90%Typical for sulfonamide syntheses from anilines.[6]

Reductive Amination: Formation of N-Alkyl Derivatives

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation, which often suffers from over-alkylation.[7] This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound (an aldehyde or ketone), followed by the immediate reduction of the imine to the corresponding secondary amine.[8]

Causality and Experimental Rationale

The reaction is typically performed under mildly acidic conditions (pH ~5), which are optimal for promoting the dehydration step to form the imine intermediate without significantly protonating the starting amine.[9] A key aspect of this method is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[7] This chemoselectivity allows the entire process to be performed in a single pot.

Mechanism of Reductive Amination

cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Start Amine + Aldehyde (R-NH₂ + R'-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (R-N=CHR') Hemiaminal->Imine Dehydration (H⁺ catalyst) Iminium Iminium Ion (R-N⁺H=CHR') Imine->Iminium Protonation Product Secondary Amine (R-NH-CH₂R') Iminium->Product Hydride Reduction (e.g., NaBH₃CN)

Caption: The two-stage mechanism of reductive amination.

Detailed Protocol: Synthesis of N-benzyl-1,3,3-trimethyl-indolin-5-amine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • To a flask, add this compound (190 mg, 1.0 mmol) and dissolve it in methanol (10 mL).

  • Add benzaldehyde (0.11 mL, 1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze imine formation (adjusting the pH to ~5-6).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a single portion, add sodium cyanoborohydride (94 mg, 1.5 mmol) to the reaction mixture. Note: NaBH₃CN is highly toxic; handle with extreme care in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water (10 mL).

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL) to the residue.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography to afford the N-alkylated product.

ParameterValue/ConditionRationale
Catalyst Glacial Acetic AcidProvides the mild acidic environment necessary for the dehydration step in imine formation.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Chemoselectively reduces the iminium ion in the presence of the aldehyde.[7]
pH Control Mildly Acidic (~5-6)Balances the need to catalyze imine formation with preventing excessive protonation of the starting amine.
Safety NaBH₃CN is toxicMust be handled with appropriate personal protective equipment in a well-ventilated chemical fume hood.
Expected Yield 60-85%Reductive aminations are generally efficient.[9]

References

Fluorescent labeling with 5-Amino-1,3,3-trimethyl-indolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Fluorescent Labeling with 5-Amino-1,3,3-trimethyl-indolin-2-one Derivatives

Abstract

Fluorescent labeling is a cornerstone of modern biological research and diagnostics, enabling the visualization and quantification of molecular processes with high sensitivity and specificity. This guide provides a comprehensive overview of the use of fluorescent dyes derived from the this compound scaffold. We will explore the fundamental chemistry of these dyes, with a focus on their amine-reactive derivatives, and provide detailed, field-proven protocols for the conjugation of these fluorophores to proteins, particularly antibodies. Furthermore, we will detail the necessary steps for the characterization of the resulting fluorescent conjugates, ensuring the generation of reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of indolinone-based dyes in their experimental workflows.

Introduction: The Versatility of the Indolinone Core

The 1,3,3-trimethyl-indolin-2-one moiety is a key structural component in a variety of commercially significant dyes. The introduction of a 5-amino group provides a versatile handle for the synthesis of a wide array of fluorescent probes with tunable photophysical properties.[1][2][3][4] These derivatives have found applications in diverse areas, from the study of stem cells to the development of fluorescent probes for detecting specific analyties.[1][3] By modifying the core structure, dyes with excitation and emission profiles spanning the visible spectrum can be generated, making them suitable for a broad range of fluorescence-based applications.

This guide will focus on the most common application of these derivatives: the covalent labeling of biomolecules through their primary amines.

The Chemistry of Amine-Reactive Labeling

The most prevalent strategy for labeling proteins with fluorescent dyes is to target the primary amino groups of lysine residues and the N-terminus.[5][6][7] This is typically achieved by functionalizing the fluorophore with an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines under mild alkaline conditions (pH 8.0-8.5), forming a stable and covalent amide bond.[5][8][9]

The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine of the protein attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[6][7] The efficiency of this reaction is pH-dependent; at lower pH, the amine is protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a competing and efficiency-reducing reaction.[7][8][9][10]

Figure 1. General reaction scheme for the covalent labeling of a protein with an amine-reactive indolinone derivative.

Protocol I: Fluorescent Labeling of an Antibody

This protocol provides a detailed, step-by-step methodology for the conjugation of an amine-reactive this compound derivative to an antibody.

Materials
  • Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Amine-reactive indolinone dye (NHS ester).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25 desalting column) or dialysis cassette (10K MWCO).

Experimental Workflow

G cluster_workflow Antibody Labeling Workflow A 1. Prepare Antibody Solution (2-10 mg/mL in PBS) C 3. Initiate Labeling Reaction (Add dye to antibody at pH 8.3) A->C B 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) B->C D 4. Incubate (1-2 hours at room temperature, protected from light) C->D E 5. Quench Reaction (Add Tris buffer) D->E F 6. Purify Conjugate (Size-exclusion chromatography or dialysis) E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

Figure 2. Step-by-step workflow for the fluorescent labeling of an antibody.

Detailed Procedure
  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer such as PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or a desalting column. The concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[11][12]

  • Prepare the Dye Stock Solution: Immediately before use, allow the vial of the amine-reactive indolinone dye to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO. Vortex to ensure the dye is fully dissolved.[11] NHS esters are moisture-sensitive and should be used promptly after reconstitution.[12]

  • Initiate the Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3 by adding the 0.1 M sodium bicarbonate buffer.

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point for optimization.[10]

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10] This step ensures that any unreacted dye is deactivated.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against PBS.[5][10][11] The fluorescently labeled antibody will be in the first colored fraction to elute from the column.

Protocol II: Characterization of the Labeled Antibody

A critical step in fluorescent labeling is to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[13][14] An optimal DOL for antibodies is typically between 2 and 10.[13][15]

Spectrophotometric Measurement
  • Measure the absorbance of the purified conjugate at two wavelengths:

    • 280 nm (A₂₈₀): The absorbance maximum for most proteins.

    • λ_max of the dye (A_max): The absorbance maximum of the specific indolinone derivative used.

Calculation of the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law, with a correction for the dye's absorbance at 280 nm.[16][17]

Step 1: Calculate the Protein Concentration

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at the dye's λ_max.

  • CF (Correction Factor): A₂₈₀ of the dye / A_max of the dye. This value is dye-specific and should be provided by the manufacturer.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[13]

Step 2: Calculate the Dye Concentration

Dye Concentration (M) = A_max / ε_dye

  • ε_dye: Molar extinction coefficient of the dye at its λ_max.

Step 3: Calculate the Degree of Labeling

DOL = Dye Concentration (M) / Protein Concentration (M)

Sample DOL Calculation
ParameterIllustrative Value
A₂₈₀ 0.95
A_max 0.70
Correction Factor (CF) 0.12
ε_protein (IgG) 210,000 M⁻¹cm⁻¹
ε_dye 80,000 M⁻¹cm⁻¹
Protein Concentration (M) [0.95 - (0.70 × 0.12)] / 210,000 = 4.12 x 10⁻⁶ M
Dye Concentration (M) 0.70 / 80,000 = 8.75 x 10⁻⁶ M
Calculated DOL (8.75 x 10⁻⁶) / (4.12 x 10⁻⁶) = 2.12

Applications and Best Practices

Fluorescently labeled antibodies and proteins derived from this compound are valuable reagents for a multitude of applications, including:

  • Flow Cytometry: For multicolor immunophenotyping.

  • Fluorescence Microscopy: For the visualization of cellular structures and protein localization.

  • Western Blotting: As highly sensitive detection reagents.

  • High-Content Screening: For automated, cell-based assays.

Best Practices:

  • Storage: Store labeled conjugates at 4°C for short-term use and at -20°C or -80°C in aliquots for long-term storage to avoid repeated freeze-thaw cycles.[5]

  • Purity: Ensure the starting protein is of high purity and free from amine-containing buffers.

  • Optimization: The optimal DOL may vary depending on the application and the specific protein being labeled. It is recommended to perform a titration of the dye-to-protein ratio to determine the optimal labeling conditions for your specific needs.

References

High-Throughput Screening Assays Involving Substituted Oxindoles: From Target Identification to Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Foreword: The Oxindole as a Privileged Scaffold in Modern Drug Discovery

The 2-oxindole core is a bicyclic aromatic structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities underscores its significance. The true power of the oxindole moiety lies in its synthetic tractability; the core can be readily modified at multiple positions (N-1, C-3, C-5, C-7), allowing chemists to generate vast libraries of substituted analogs with finely tuned pharmacological properties.[3] This has led to the development of several successful drugs, including the multi-kinase inhibitor Sunitinib, used in cancer therapy.[4][5]

High-Throughput Screening (HTS) is the engine that drives the exploration of these chemical libraries, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate a biological target of interest.[4][6] This guide is designed for researchers, scientists, and drug development professionals engaged in screening substituted oxindole libraries. It moves beyond simple procedural lists to explain the underlying principles of assay design, provides detailed, field-tested protocols for key HTS technologies, and offers robust guidance on data interpretation and troubleshooting. Our goal is to equip you with the expertise to design, execute, and validate HTS campaigns that successfully identify novel and potent oxindole-based modulators of disease-relevant targets.

Chapter 1: Key Biological Targets for Substituted Oxindoles

The versatility of the oxindole scaffold allows it to interact with a wide array of biological targets. HTS campaigns have been instrumental in identifying these interactions. Understanding these target classes is crucial for selecting the appropriate screening strategy.

  • Protein Kinases: This is the most prominent target class for oxindoles.[7] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Oxindoles have been successfully developed as ATP-competitive inhibitors for numerous kinases, including:

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[8][9]

    • FLT3 (Fms-like Tyrosine Kinase 3)[4]

    • CDKs (Cyclin-Dependent Kinases)[4]

    • Aurora Kinases[3]

    • Bruton's Tyrosine Kinase (BTK)[10]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a key target in immuno-oncology. It catalyzes the first and rate-limiting step in tryptophan catabolism.[11] Certain 3-substituted oxindoles have been identified as potent IDO1 inhibitors, preventing tumor cells from evading the immune system.[11][12]

  • Viral Proteins: The oxindole scaffold has shown promise in the development of antiviral agents. HTS has identified derivatives that inhibit:

    • HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI)[6]

    • HIV-1 Tat-mediated transcription[13][14]

The chemical diversity of an oxindole library is dictated by the substitutions at key positions, which in turn influences target specificity.

Caption: The 2-oxindole core and key substitution points for library diversification.

Chapter 2: Designing a High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage process designed to eliminate false positives and progressively characterize promising hits. The choice between biochemical and cell-based assays for the primary screen is a critical first step.

  • Biochemical Assays: These assays use purified components (e.g., enzyme, substrate, cofactors) to measure the direct effect of a compound on the target.

    • Pros: High sensitivity, lower variability, direct confirmation of target engagement. Ideal for enzyme inhibition or PPI disruption.

    • Cons: Lack of physiological context (e.g., cell permeability, off-target effects, metabolism).

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process.[15][16]

    • Pros: Higher physiological relevance, simultaneously screens for bioactivity and cytotoxicity.[17] Essential for pathways, transcription, and cell fate.

    • Cons: More complex, higher variability, mechanism of action is often unknown from the primary screen.

The logical flow of a screening campaign is designed to maximize efficiency and confidence in the results.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Primary Primary HTS (e.g., 10 µM single concentration) ~100,000s of compounds Confirmation Hit Confirmation (Re-test from fresh stock) Primary->Confirmation DoseResponse Dose-Response (IC50) (8-12 point titration) Confirmation->DoseResponse Orthogonal Orthogonal Assay (Different technology/readout) DoseResponse->Orthogonal Counterscreen Counterscreens (Rule out artifacts, cytotoxicity) Orthogonal->Counterscreen SAR SAR by Analog (Test similar compounds) Counterscreen->SAR Lead Lead Candidate SAR->Lead

Caption: A typical HTS cascade from primary screen to lead candidate identification.

Chapter 3: Protocols for Biochemical HTS Assays

Biochemical assays are the workhorses for screening against purified targets like kinases and for disrupting protein-protein interactions.

Protocol 1: TR-FRET Assay for Kinase Inhibition (VEGFR-2 Example)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly robust HTS technology that minimizes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a time-gated detection window.[18][19][20]

Principle: A specific peptide substrate for the kinase is biotinylated. The kinase phosphorylates this substrate in the presence of ATP. A Europium (Eu)-labeled anti-tag antibody binds the kinase, serving as the FRET donor. A second antibody that specifically recognizes the phosphorylated substrate is labeled with an acceptor fluorophore (e.g., APC) and is added. If the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. Oxindole inhibitors prevent phosphorylation, leading to a loss of signal.

TRFRET_Kinase TR-FRET Kinase Assay Principle cluster_no_inhibition No Inhibition (High Signal) cluster_inhibition Inhibition (Low Signal) Kinase_A Kinase-Eu Substrate_A Biotin-Substrate-P Kinase_A->Substrate_A phosphorylates SA_A SA-APC Kinase_A->SA_A Energy Transfer Substrate_A->SA_A binds Light_Out_A Emission (665 nm) FRET Signal SA_A->Light_Out_A Light_In_A Excitation (340 nm) Light_In_A->Kinase_A Kinase_B Kinase-Eu Light_Out_B No FRET Kinase_B->Light_Out_B Normal Eu Emission (615 nm) Oxindole Oxindole Inhibitor Oxindole->Kinase_B blocks ATP site Substrate_B Biotin-Substrate Light_In_B Excitation (340 nm) Light_In_B->Kinase_B

Caption: Principle of a TR-FRET assay for screening kinase inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Prepare fresh.

    • Kinase Solution: Dilute purified, tagged VEGFR-2 kinase in Assay Buffer to a 2X working concentration.

    • Substrate/ATP Mix: Dilute biotinylated substrate peptide and ATP in Assay Buffer to a 4X working concentration.

    • Detection Mix: Dilute Eu-labeled anti-tag antibody and APC-labeled anti-phospho-substrate antibody in Detection Buffer (e.g., buffer with EDTA to stop the reaction) to a 2X working concentration.

    • Compound Plates: Prepare serial dilutions of the oxindole library in 100% DMSO. Then, dilute into Assay Buffer to create a 4X final concentration with 2% DMSO.

  • Assay Procedure (384-well plate, 20 µL final volume):

    • Add 5 µL of 4X compound solution (or vehicle control) to assay wells.

    • Add 5 µL of 4X Substrate/ATP mix to all wells.

    • Initiate the reaction by adding 10 µL of 2X Kinase Solution to all wells except negative controls (add 10 µL Assay Buffer instead).

    • Seal the plate and incubate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 2X Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excitation: 320-340 nm.

    • Emission: Donor (615 nm) and Acceptor (665 nm).

    • Use a time delay of 100 µs and an integration time of 500 µs.

    • Calculate the ratio of (Acceptor Emission / Donor Emission) * 10,000.

Protocol 2: AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying PPIs.[21][22] It is highly sensitive and tolerant of complex sample matrices.

Principle: Two interacting proteins (Protein A and Protein B) are expressed with different affinity tags (e.g., GST and His-tag). AlphaLISA Donor beads are coated with a molecule that binds one tag (e.g., anti-GST antibody), and Acceptor beads are coated with a molecule that binds the other (e.g., Nickel Chelate for His-tag). When the proteins interact, they bring the Donor and Acceptor beads into proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[23][24] An oxindole that disrupts the PPI prevents this energy transfer, causing a loss of signal.

Caption: Principle of an AlphaLISA assay for screening PPI inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • AlphaLISA Buffer: Prepare according to the manufacturer's recommendation (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Proteins: Dilute purified GST-tagged Protein A and His-tagged Protein B in AlphaLISA buffer to 2X working concentrations.

    • Bead Mix: Prepare a 2X mix of Anti-GST Donor beads and Ni-NTA Acceptor beads in AlphaLISA buffer. Important: This step must be done under subdued light conditions as Donor beads are light-sensitive.[23]

    • Compound Plates: Prepare 4X compound plates as described in Protocol 1.

  • Assay Procedure (384-well plate, 20 µL final volume):

    • Add 5 µL of 4X compound solution (or vehicle control) to assay wells.

    • Add 5 µL of 2X GST-Protein A and 5 µL of 2X His-Protein B.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for protein interaction and inhibitor binding.

    • Add 5 µL of 2X Bead Mix to all wells under subdued light.

    • Seal the plate with an opaque seal and incubate for 60-90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).

    • Measure the chemiluminescent signal at 615 nm.

Chapter 4: Protocols for Cell-Based HTS Assays

Cell-based assays are critical for evaluating a compound's activity in a more biologically relevant context, assessing properties like cell permeability and cytotoxicity simultaneously.

Protocol 3: Cell-Based Anti-Proliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is an endpoint assay that measures cell density based on the staining of total cellular protein.[4] It is a simple, robust, and inexpensive method for primary screening of potential anticancer compounds.

Principle: Cancer cells are seeded in microplates and allowed to attach. They are then treated with the substituted oxindole library for a defined period (e.g., 48-72 hours). After incubation, cells are fixed, and the total protein is stained with SRB dye. The amount of bound dye is directly proportional to the number of cells. Compounds that inhibit proliferation or induce cell death will result in a lower signal.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-231) under standard conditions.[8][11]

    • Harvest cells using trypsin, count, and dilute to a predetermined optimal seeding density (e.g., 1,000-5,000 cells/well) in a 96- or 384-well plate.

    • Incubate plates for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare compound plates with the oxindole library at the desired final concentration (e.g., 10 µM for a primary screen).

    • Add the compound solutions to the cell plates. Include vehicle (DMSO) controls and a positive control (e.g., Staurosporine).

    • Incubate for 48-72 hours.

  • SRB Staining Procedure:

    • Gently remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow plates to air dry completely.

  • Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates on a plate shaker for 10 minutes.

    • Read the absorbance at 510 nm on a standard plate reader.

Chapter 5: Data Analysis, Interpretation, and Troubleshooting

Rigorous data analysis and an awareness of common assay artifacts are essential for distinguishing true hits from false positives.

Data Analysis and Quality Control
  • Percent Inhibition: This is the primary metric in a single-dose screen.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Positive Control = No inhibition (e.g., DMSO vehicle)

    • Negative Control = Full inhibition (e.g., no enzyme or potent inhibitor)

  • IC₅₀ Determination: For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations. The IC₅₀ value—the concentration at which 50% of the activity is inhibited—is calculated using a four-parameter logistic fit.

  • Assay Quality Metrics:

    • Z'-Factor: This metric assesses the statistical separation between the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[19]

    • Signal-to-Background (S/B): The ratio of the mean positive control signal to the mean negative control signal.

Table 1: Example Dose-Response Data for an Oxindole Kinase Inhibitor

Compound Conc. (µM)% Inhibition (Mean ± SD)
10098.5 ± 2.1
3095.1 ± 3.5
1088.7 ± 4.0
375.3 ± 5.5
152.1 ± 6.1
0.328.9 ± 4.8
0.110.5 ± 3.3
0.032.1 ± 2.5
IC₅₀ (µM) 0.95
Troubleshooting Common HTS Artifacts

HTS data can be confounded by compound-dependent interference.[25] It is critical to design experiments to identify these artifacts early.

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay readout can create a false negative (in an inhibition assay) or false positive signal.

    • Solution: Pre-read compound plates before adding assay reagents. Use time-resolved fluorescence (TR-FRET) assays, which are less susceptible to this artifact.[26]

  • Fluorescence Quenching: Compounds can absorb the excitation or emission energy of the assay fluorophores, leading to a false positive signal (apparent inhibition).

    • Solution: Run a counterscreen with a pre-formed product. For example, in the TR-FRET kinase assay, add the inhibitor to a reaction that has already gone to completion. A true inhibitor will have no effect, but a quencher will still decrease the signal.

  • Compound Aggregation: At micromolar concentrations, some compounds form aggregates that non-specifically sequester and denature proteins, leading to promiscuous inhibition.[27] This is a major source of false positives.

    • Solution: Include 0.01% Triton X-100 or a similar non-ionic detergent in the assay buffer. Re-test hits with and without detergent; a large shift in IC₅₀ suggests aggregation.

  • Assay Technology Interference: Some compounds interfere with specific assay components.

    • AlphaLISA/Screen: Compounds that quench singlet oxygen or that are colored (absorb at 680 nm or 615 nm) can interfere.[23] Biotin mimetics can disrupt streptavidin-biotin interactions.

    • Solution: Use manufacturer-provided control beads (e.g., AlphaLISA TruHits Kit) to identify compounds that interfere with the bead chemistry itself.[28]

Table 2: Troubleshooting Guide for HTS with Oxindoles

Problem ObservedPossible Cause(s)Recommended Solution(s)
High Hit Rate (>2%) in Primary Screen Compound aggregation; non-specific reactivity; interference with reporter system.Add 0.01% Triton X-100 to the assay buffer. Run an orthogonal assay with a different detection technology.[27]
Hit Confirmed, but Inactive in Cell Assay Poor cell permeability; rapid metabolism; efflux by cellular pumps.This is a common and expected outcome. Prioritize hits with cellular activity. Use SAR to improve permeability.
High Variability (Low Z'-Factor) Inconsistent liquid handling; reagent instability; edge effects in plates.Verify dispenser/pipettor performance. Check reagent stability over the screen duration. Avoid using the outer wells of the plate or fill them with buffer.
Signal Drifts Over Time During Plate Read Reagent degradation; temperature fluctuation; photobleaching (fluorescence).Ensure reagents are within their stability window. Allow plates to equilibrate to room temperature before reading. Minimize the time plates are exposed to the reader's excitation source.

Conclusion and Future Outlook

The substituted oxindole remains a remarkably fruitful scaffold for the discovery of novel therapeutics. The successful execution of a high-throughput screening campaign is the first critical step in unlocking this potential. By carefully selecting the assay format based on the biological question, meticulously validating the assay performance, and remaining vigilant for common sources of interference, researchers can confidently identify and advance promising hit compounds.

The protocols and principles outlined in this guide provide a robust framework for screening oxindole libraries against a variety of target classes. As technology evolves, these foundational assays will be complemented by more advanced techniques, such as high-content imaging screens to assess morphological changes, and screens using more complex biological systems like 3D spheroids or co-cultures to better mimic the in vivo environment. By integrating these powerful HTS methodologies with medicinal chemistry and downstream biological validation, the scientific community can continue to leverage the privileged nature of the oxindole scaffold to develop the next generation of medicines.

References

A Comprehensive Guide to the Experimental Use of 5-Amino-1,3,3-trimethyl-indolin-2-one: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Indolinone Building Block

In the landscape of modern synthetic chemistry and drug discovery, the oxindole scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds and functional materials. Among its derivatives, 5-Amino-1,3,3-trimethyl-indolin-2-one emerges as a particularly valuable and versatile building block. Its structure combines the rigid, planar core of the oxindole with a nucleophilic amino group and strategic methylation, offering a unique combination of reactivity and steric influence.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and key reactions involving this compound. We will delve into detailed protocols for its derivatization, explore the mechanistic rationale behind these transformations, and highlight its potential applications in medicinal chemistry and materials science. The protocols described herein are designed to be self-validating, with an emphasis on explaining the "why" behind the "how" to empower researchers to adapt and innovate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful experimentation. Below is a summary of the key characteristics of this compound.

PropertyValue
CAS Number 953048-71-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Spectroscopic Characterization:

The identity and purity of this compound can be confirmed by the following spectroscopic methods. Representative data is provided for reference[1].

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-methyl group, and the gem-dimethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methyl groups.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the lactam, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Core Reactivity and Functionalization Strategies

The chemical reactivity of this compound is primarily dictated by the nucleophilic aromatic amino group. This functionality allows for a diverse range of transformations, enabling the synthesis of a vast library of derivatives. The key reaction types are outlined below.

logical_relationships A This compound B Diazotization (Generation of Diazonium Salt) A->B NaNO₂, HCl 0-5 °C D Acylation (Amide Formation) A->D Acyl Halide or Anhydride Base E Sulfonylation (Sulfonamide Formation) A->E Sulfonyl Chloride Base F Buchwald-Hartwig Amination A->F G Suzuki-Miyaura Coupling A->G Aryl Boronic Acid Pd Catalyst, Base C Azo Coupling Reactions B->C Coupling Partner (e.g., Phenols, Anilines)

Figure 1: Key reaction pathways for the functionalization of this compound.

Detailed Application Notes and Protocols

Protocol 1: Diazotization and Azo Coupling for the Synthesis of Novel Dyes

The diazotization of the primary amino group on the indolinone core, followed by azo coupling, is a powerful method for the synthesis of novel azo dyes. These dyes can have applications in materials science, such as in organic electronics, or as biological stains and probes.[2][3]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose readily at higher temperatures. Maintaining a low temperature throughout the diazotization and coupling steps is critical to prevent the loss of the diazonium intermediate and ensure a high yield of the desired azo product.[2]

  • Acidic Medium for Diazotization: The reaction is carried out in a strong mineral acid, typically hydrochloric acid, to generate nitrous acid in situ from sodium nitrite. The acidic conditions also serve to protonate the starting amine, making it soluble and preventing unwanted side reactions.

  • Electron-Rich Coupling Partner: The diazonium ion is a weak electrophile and will only react with highly activated aromatic compounds, such as phenols, anilines, and naphthols. The electron-donating groups on these coupling partners are essential for the electrophilic aromatic substitution to occur.

Experimental Workflow:

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Dissolve this compound in dilute HCl B Cool to 0-5 °C (Ice Bath) A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-20 min at 0-5 °C C->D G Slowly add diazonium salt solution to coupling solution D->G E Prepare solution of coupling partner (e.g., 2-naphthol in NaOH(aq)) F Cool coupling solution to 0-5 °C E->F F->G H Stir for 30-60 min at 0-5 °C G->H I Collect precipitate by vacuum filtration H->I J Wash with cold water and ethanol I->J K Recrystallize from a suitable solvent J->K

Figure 2: Workflow for the synthesis of azo dyes from this compound.

Step-by-Step Protocol:

  • Diazotization:

    • In a 100 mL beaker, suspend 1.90 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water and add this solution dropwise to the cold amine suspension over 10 minutes, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

  • Azo Coupling (Example with 2-Naphthol):

    • In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 1 M sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain the pure azo dye.

Coupling PartnerExpected ColorPotential Application
2-NaphtholRed-OrangeTextile Dye, Organic Pigment
PhenolYellow-OrangepH Indicator
N,N-DimethylanilineDeep RedNon-linear Optical Material
Protocol 2: N-Acylation and N-Sulfonylation for Medicinal Chemistry Scaffolds

The amino group of this compound can be readily acylated or sulfonylated to generate a diverse range of amide and sulfonamide derivatives. These functional groups are prevalent in many pharmaceutical agents and can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions. The 5-aminooxindole scaffold itself has been identified as a promising starting point for the development of antiglaucoma agents.[4]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the HCl or sulfonic acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Anhydrous Conditions: Acyl halides and sulfonyl chlorides are sensitive to moisture and can be hydrolyzed. Performing the reaction under anhydrous conditions maximizes the yield of the desired product.

  • Reaction Temperature: These reactions are typically carried out at room temperature or with gentle heating. The specific temperature will depend on the reactivity of the acylating or sulfonylating agent.

Step-by-Step Protocol (General Procedure):

  • Reaction Setup:

    • Dissolve 1.90 g (10 mmol) of this compound in 20 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add 1.5 equivalents of a non-nucleophilic base (e.g., 2.1 mL of triethylamine).

  • Addition of Reagent:

    • Slowly add a solution of 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) or sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in 5 mL of the same anhydrous solvent to the stirred solution of the amine.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

ReagentProduct TypePotential Biological Relevance
Acetyl ChlorideN-acetyl derivativeModulation of solubility and metabolic stability
Benzoyl ChlorideN-benzoyl derivativeIntroduction of aromatic interactions with biological targets
p-Toluenesulfonyl ChlorideN-tosylsulfonamideBioisostere for carboxylic acids, potential enzyme inhibitor
Isocyanate (e.g., Phenyl isocyanate)Urea derivativeHydrogen bond donor/acceptor, potential kinase inhibitor scaffold
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions for Advanced Analogs

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are invaluable tools. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for analog synthesis. While specific protocols for this compound are not extensively reported, methodologies developed for structurally similar bromo-indoles and amino-heterocycles can be effectively adapted.[5][6]

A. Suzuki-Miyaura Coupling (Hypothetical Adaptation)

To perform a Suzuki-Miyaura coupling, the amino group would first need to be converted to a halide (e.g., a bromide via a Sandmeyer-type reaction on the diazonium salt). The resulting 5-bromo-1,3,3-trimethyl-indolin-2-one could then be coupled with various boronic acids.

B. Buchwald-Hartwig Amination

The amino group of this compound can act as the nucleophilic component in a Buchwald-Hartwig amination reaction to couple with aryl halides or triflates.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) is crucial for the efficiency of the cross-coupling reaction. Sterically hindered and electron-rich ligands are often required to promote the reductive elimination step and prevent beta-hydride elimination.[1]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed to ensure the stability of the catalyst and reactants.

Conceptual Experimental Setup for Buchwald-Hartwig Amination:

  • Reaction Setup:

    • In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), a suitable phosphine ligand (e.g., 4 mol% XPhos), and a base (e.g., 1.4 equivalents of NaOtBu).

    • Add 1.0 equivalent of this compound and 1.2 equivalents of the desired aryl halide.

    • Add anhydrous toluene via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for synthetic chemistry. The protocols and conceptual frameworks presented in this application note provide a solid foundation for its use in the synthesis of novel dyes, the development of new drug candidates, and the exploration of advanced functional materials. The strategic positioning of the amino group on the robust indolinone core allows for a wide range of chemical transformations, making it an attractive starting material for generating diverse molecular architectures. Future research in this area will likely focus on expanding the scope of its applications in areas such as targeted covalent inhibitors, fluorescent probes, and organic semiconductors.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to the Purification of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support hub for 5-Amino-1,3,3-trimethyl-indolin-2-one. This guide is crafted for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile chemical intermediate. The inherent properties of aromatic amines, combined with the specifics of the indolinone scaffold, present unique purification hurdles. This document provides a structured approach, from foundational FAQs to in-depth troubleshooting and validated protocols, to help you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during the purification of this compound.

Q1: My final product has a distinct pink or brown coloration. What is the cause and how can I prevent it? A1: A pink or brown hue is a classic indicator of oxidation. The primary aromatic amine group (-NH₂) in the 5-position is highly susceptible to air oxidation, which forms highly colored impurities, such as azo or azoxy compounds.[1][2] This process is often accelerated by exposure to light, heat, or trace metal contaminants.

  • Preventative Measures:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration and drying steps.

    • Light Protection: Use amber glassware or cover your flasks with aluminum foil to protect the compound from light.

    • Temperature Control: Avoid excessive heat during purification steps.

    • Storage: Store the purified solid in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.[3]

Q2: What are the most probable impurities I should expect from a typical synthesis? A2: The impurity profile is highly dependent on the synthetic route, which commonly involves the reduction of a nitro-indolinone precursor. Key impurities often include:

  • Unreacted Starting Material: Residual 5-Nitro-1,3,3-trimethyl-indolin-2-one.

  • Incomplete Reduction Byproducts: Intermediates such as nitroso or hydroxylamine species.

  • Oxidation Products: As mentioned in Q1, these are common if the product is exposed to air.[1][4]

  • Reagents and Catalysts: Trace amounts of the reducing agent (e.g., tin salts if using SnCl₂) or hydrogenation catalyst (e.g., Palladium on carbon).

Q3: What is the most straightforward initial purification strategy for this compound? A3: Recrystallization is the most effective and scalable first-pass purification technique for solid organic compounds.[5] The key is selecting an appropriate solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but exhibit poor solubility at room or sub-zero temperatures, while impurities remain in solution. A good starting point is often a binary solvent system like ethanol/water or ethyl acetate/hexane.

Q4: My recovery rates after recrystallization are very low. How can I improve the yield? A4: Low recovery is a common issue in recrystallization and can be addressed by optimizing several factors:

  • Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.

  • Seeding: If crystallization is slow to initiate, adding a single, pure "seed" crystal can induce the process.[5]

  • Second Crop: Concentrate the mother liquor (the leftover solvent after the first filtration) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be of lower purity and should be analyzed separately.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions for more persistent purification challenges.

Guide 1: Product "Oils Out" During Recrystallization

Problem: Upon cooling, the dissolved compound separates as a viscous liquid (an oil) instead of forming solid crystals.

Causality & Solution Pathway: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when high levels of impurities significantly depress the melting point of the mixture. The solute becomes supersaturated but comes out of solution above its melting point.

Recommended Solution: Acid-Base Extraction This technique leverages the basicity of the 5-amino group to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude, oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form the corresponding ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized back to the free base (R-NH₂), which is insoluble in water and will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This purified solid can now be subjected to a final recrystallization for higher purity.

Guide 2: Persistent Impurities Detected by HPLC/NMR After Multiple Recrystallizations

Problem: Analytical analysis shows that one or more impurities remain despite repeated recrystallization attempts.

Causality & Solution Pathway: This issue often arises from co-crystallization, where an impurity has a very similar solubility profile and molecular structure to the desired product, allowing it to be incorporated into the crystal lattice.

Recommended Solution: Flash Column Chromatography Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[6]

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this one.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds from the column. A good starting point for this compound is a gradient of ethyl acetate in hexane.

    • Begin with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane).

    • Gradually increase the polarity (e.g., to 20%, 30%, 40% Ethyl Acetate) to elute your product.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Recrystallization from Ethanol/Water
  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask dropwise while stirring until the solid just dissolves (approx. 5-10 mL).

  • Add deionized water dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: High-Purity Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 30 g for 1 g of crude product) in hexane and pour it into a glass chromatography column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of 10% ethyl acetate in hexane. Collect the eluent in fractions (e.g., 10 mL per test tube).

  • Gradient: Gradually increase the polarity of the mobile phase to 20%, then 30% ethyl acetate in hexane as needed, based on TLC analysis of the fractions.

  • Analysis: Spot each fraction on a TLC plate and develop it in the current eluent mixture. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain only the pure product (as determined by a single spot on TLC at the correct Rf value). Remove the solvent using a rotary evaporator to yield the highly purified product.

Table 1: Comparative Analysis of Purification Techniques

TechniqueTypical PurityTypical RecoveryScalabilityKey Advantage
Recrystallization 95-99%70-90%ExcellentFast, simple, and cost-effective for large scales.
Acid-Base Extraction 90-98%85-95%ExcellentExcellent for removing neutral/acidic impurities.
Column Chromatography >99.5%50-80%Poor to FairHighest resolution for removing closely related impurities.

Part 4: Visualization of Workflows

Diagram 1: Purification Decision Workflow

This diagram outlines the logical steps a scientist should take when purifying the crude product.

purification_workflow cluster_start cluster_main Purification Path cluster_end crude Crude Product recrystallize Attempt Recrystallization crude->recrystallize oiling_out Product Oils Out? recrystallize->oiling_out Observe result analyze1 Analyze Purity (TLC/HPLC) column_chrom Perform Column Chromatography analyze1->column_chrom Impurities Persist pure_product Pure Product (>99%) analyze1->pure_product Purity OK oiling_out->analyze1 No (Crystals Form) acid_base Perform Acid-Base Extraction oiling_out->acid_base Yes acid_base->recrystallize Purified solid column_chrom->pure_product

References

Technical Support Center: Synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes and yield. Our goal is to empower you with the expertise to troubleshoot and optimize this synthesis effectively.

Section 1: Core Synthesis Strategy & Mechanism

The synthesis of substituted indolin-2-ones (oxindoles) often involves a multi-step process. A common and effective route involves the cyclization of an α-halo-N-arylamide, a variant of the Stollé synthesis. However, for this specific molecule, a plausible and frequently referenced pathway begins with the Fischer indole synthesis to create the core indole ring, followed by subsequent modifications.[1][2] This guide will focus on troubleshooting the critical ring-forming and functional group manipulation steps.

Visualizing the General Workflow

The following diagram outlines a typical synthetic workflow, highlighting the critical stages where yield can be compromised.

Synthesis Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation A Starting Material QC (Hydrazine & Ketone) B Reagent & Solvent Prep (Anhydrous Conditions) A->B C Hydrazone Formation B->C D Acid-Catalyzed Cyclization (Indolization) C->D E Nitro Group Reduction D->E F Reaction Quench & Workup E->F G Crude Purification (e.g., Column Chromatography) F->G H Final Purification (e.g., Recrystallization) G->H

Caption: General workflow for the multi-step synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to address specific problems you may encounter during the synthesis.

FAQ 1: My overall yield is consistently low. Where should I start troubleshooting?

Low yield is a common issue that can originate from multiple stages of the synthesis. Begin with a systematic evaluation of the entire process.

Answer: A low yield is rarely due to a single factor. We recommend a structured approach to identify the root cause. The flowchart below provides a logical troubleshooting sequence. Start by verifying your starting materials, as this is the foundation of the entire synthesis.

Troubleshooting_Low_Yield Start Problem: Low Yield QM_Check Are Starting Materials (Hydrazine, Ketone) of High Purity? Start->QM_Check Hydrazone_Check Is Hydrazone Formation Quantitative? (Monitor by TLC/NMR) QM_Check->Hydrazone_Check Yes Purify_Reagents Action: Purify Starting Materials (Distill/Recrystallize) QM_Check->Purify_Reagents No Cyclization_Check Are Cyclization Conditions Optimal? (Acid, Temp, Time) Hydrazone_Check->Cyclization_Check Yes Optimize_Hydrazone Action: Adjust pH, Temp, or Reaction Time for Hydrazone Formation Hydrazone_Check->Optimize_Hydrazone No Reduction_Check Is the Nitro Reduction Step Complete? Cyclization_Check->Reduction_Check Yes Optimize_Cyclization Action: Screen Acid Catalysts, Solvents, and Temperatures. Consider a different method. Cyclization_Check->Optimize_Cyclization No Optimize_Reduction Action: Verify Catalyst Activity. Check H2 Pressure or Hydrazine Equivalents. Reduction_Check->Optimize_Reduction No End Yield Improved Reduction_Check->End Yes Purify_Reagents->Start Optimize_Hydrazone->Start Optimize_Cyclization->Start Optimize_Reduction->Start

Caption: Decision tree for systematic troubleshooting of low product yield.

FAQ 2: Which acid catalyst is best for the Fischer indole cyclization step?

The choice of acid is critical and can dramatically influence reaction rate and side product formation.[1]

Answer: There is no single "best" acid; the optimal choice depends on the specific substrate and desired reaction conditions. Both Brønsted and Lewis acids can be effective.[1][3]

  • Brønsted Acids (HCl, H₂SO₄, PPA, p-TsOH): These are the classical catalysts. Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent, driving the reaction at elevated temperatures. However, the harsh conditions can lead to charring and side reactions.[2]

  • Lewis Acids (ZnCl₂, BF₃, AlCl₃): These can promote the reaction under milder conditions than strong Brønsted acids, potentially reducing the formation of degradation byproducts.[1] Zinc chloride is a common and effective choice.

  • Modern Alternatives: In some cases, milder conditions using specialized catalysts or low-melting mixtures can improve yields for sensitive substrates.[3]

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid H₂SO₄, PPA, p-TsOHHigh Temp (80-160 °C)Inexpensive, strong driversHarsh, potential for charring/side reactions
Lewis Acid ZnCl₂, BF₃·OEt₂Moderate Temp (25-80 °C)Milder conditions, higher selectivityCan be moisture sensitive, stoichiometric amounts may be needed
Ionic Liquid Chloroaluminate ILsModerate TempCan act as solvent and catalystCost, product isolation can be complex

Recommendation: Start with a well-established Lewis acid like ZnCl₂ in a suitable solvent (e.g., toluene or acetic acid). If the reaction is sluggish, consider moving to a stronger Brønsted acid like PPA, but monitor carefully for decomposition.

FAQ 3: My crude product is a dark, tarry material. What is causing this and how can I prevent it?

The formation of tar or polymeric material is a frequent issue in acid-catalyzed reactions, especially those run at high temperatures.

Answer: Tar formation is typically caused by acid-mediated polymerization or degradation of the starting materials, intermediates, or the final indole product, which can be unstable in strongly acidic conditions.

Causality & Prevention:

  • Excessive Heat: The[3][3]-sigmatropic rearrangement in the Fischer synthesis requires thermal energy, but excessive heat degrades the molecules.

    • Solution: Carefully control the reaction temperature. Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Use an oil bath for uniform heating.

  • Highly Concentrated Acid: Strong, concentrated acids can catalyze side reactions.

    • Solution: Use the minimum catalytic amount of acid necessary. If using a reagent like PPA, ensure the temperature is not raised excessively. Consider a Lewis acid which may allow for lower temperatures.[3]

  • Oxygen Exposure: Electron-rich indoles and their precursors can be susceptible to air oxidation at high temperatures, leading to colored, polymeric impurities.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use.

FAQ 4: The reduction of the 5-nitro group is incomplete or yields byproducts. How can I improve this step?

The transformation of the nitro group to the crucial amine functionality is a critical step that must be high-yielding to ensure a good overall yield.

Answer: Incomplete reduction or the formation of undesired intermediates (like nitroso or hydroxylamine species) are common pitfalls. The success of this step depends heavily on the choice of reducing agent and reaction conditions.

Recommended Methods & Troubleshooting:

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.

    • Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. A "poisoned" catalyst will result in a stalled reaction.

    • Solvent: Use a solvent that solubilizes the starting material well, such as Ethanol, Methanol, or Ethyl Acetate.

    • Pressure: While balloon pressure is often sufficient, some stubborn reductions may require a Parr shaker apparatus to increase the H₂ pressure (50-60 psi).

  • Chemical Reduction (SnCl₂·2H₂O or Fe/HCl): These are robust and effective methods.

    • Stannous Chloride (SnCl₂): This is a very reliable reagent for nitro group reductions. It is typically performed in a polar protic solvent like ethanol or concentrated HCl at elevated temperatures. The workup requires careful basification to precipitate tin salts, which can sometimes trap the product.

    • Iron in Acid (Fe/HCl or Fe/NH₄Cl): This classical method is inexpensive and effective. The reaction is heterogeneous, so vigorous stirring is essential.

If you observe multiple spots on your TLC plate post-reaction, it indicates either an incomplete reaction or the formation of byproducts. Co-spotting with your starting material can confirm an incomplete reaction. Byproducts may require characterization to diagnose the issue fully.

FAQ 5: How do I effectively purify the final this compound product?

The final purification is critical for obtaining a high-purity compound suitable for further use. The presence of a basic amino group and a lactam (amide) carbonyl group dictates the purification strategy.

Answer: A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a highly effective initial cleanup step.

    • Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is >9. Your free-amine product will precipitate or can be extracted back into an organic solvent.

  • Column Chromatography: This is used to separate the target compound from closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate) is a good starting point. Due to the basicity of the amino group, peak tailing can be an issue on silica gel. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system.

  • Recrystallization: This is the final step to obtain a highly crystalline, pure product.

    • Identify a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common systems for such molecules include Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

References

Technical Support Center: A Guide to the Solution Stability of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Amino-1,3,3-trimethyl-indolin-2-one (CAS: 953048-71-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Understanding and controlling its stability is paramount for ensuring the accuracy, reproducibility, and validity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common questions regarding the handling and storage of this compound solutions.

Q1: What are the primary factors that compromise the stability of this compound in solution?

A: The stability of this compound is primarily influenced by a combination of environmental and chemical factors. The molecule's structure, featuring an aromatic amine and an indolinone core, makes it susceptible to:

  • Oxidation: The amino group is prone to oxidation, which is often accelerated by exposure to atmospheric oxygen. This is a common degradation pathway for indole-containing compounds.[1]

  • Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV or even ambient laboratory light can induce degradation. For related compounds, protection from light is recommended.

  • pH: The stability can be pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures will increase the rate of all degradation reactions.

  • Solvent Choice: The purity and nature of the solvent can impact stability. Solvents containing peroxides or other impurities can initiate degradation.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A: To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent: Use high-purity, anhydrous-grade solvents such as DMSO or DMF.

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.

  • Inert Atmosphere: For maximum stability, aliquot the stock solution into smaller, single-use volumes under an inert gas (argon or nitrogen) to minimize exposure to oxygen and freeze-thaw cycles.

Q3: My solution of this compound is turning a pale yellow/brown color. What is happening and is it still usable?

A: A color change is a strong visual indicator of chemical degradation, most likely due to oxidation of the aromatic amino group. Oxidized products of aromatic amines are often colored. While a very faint color change might not significantly impact experiments with high compound concentrations, it signifies that the compound is no longer pure. For sensitive applications like cell-based assays or kinetic studies, this solution should be discarded. We strongly advise preparing a fresh solution from solid material for reliable results.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-cause-solution framework for issues you may encounter during your experiments.

Observed Issue Probable Cause(s) Recommended Actions & Explanations
Solution Discoloration (Yellowing/Browning) Oxidative Degradation: The primary amino group on the aromatic ring is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities.1. Use Deoxygenated Solvents: Sparge your solvent with nitrogen or argon gas for 15-20 minutes before preparing the solution. 2. Work Under Inert Gas: If possible, handle the solid and prepare the solution in a glovebox or under a stream of inert gas. 3. Store Properly: Ensure the final solution is stored in an amber vial at -20°C or below.[2][3]
Inconsistent Assay Results / Loss of Potency Compound Degradation: The effective concentration of the active compound has decreased due to degradation during storage or within the experimental timeframe.1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from solid material on the day of the experiment. 2. Perform a Purity Check: If you suspect degradation, analyze the solution by HPLC-MS to check for the presence of degradation products.[4][5] 3. Evaluate Assay Buffer Stability: The compound may be unstable in your specific assay buffer. Perform a time-course experiment by incubating the compound in the buffer and analyzing its purity at different time points.
Precipitation in Solution During Storage 1. Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower storage temperatures. 2. Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound.1. Optimize Solvent System: Consider using a co-solvent system if solubility is an issue. 2. Gentle Warming: Before use, allow the vial to come to room temperature and gently warm it (e.g., to 37°C) and vortex to ensure complete dissolution. 3. Centrifugation/Filtration: If you suspect insoluble degradants, centrifuge the vial at high speed and carefully pipette the supernatant for your experiment. This is a salvage measure; preparing a fresh solution is preferable.
Section 3: Key Experimental Protocols

To ensure the integrity of your experiments, follow these validated protocols for solution preparation and stability testing.

3.1 Protocol: Preparation of a Stabilized Stock Solution

This protocol minimizes initial degradation during solution preparation.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (or other desired solvent)

  • Inert gas source (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance and appropriate syringes/pipettes

Procedure:

  • Deoxygenate Solvent: Take the required volume of DMSO and sparge with a gentle stream of argon or nitrogen gas for 20 minutes.

  • Weigh Compound: In a clean, dry weighing boat, accurately weigh the required mass of the compound. Perform this step quickly to minimize air exposure.

  • Dissolution: Transfer the weighed solid to a sterile amber vial. Add the deoxygenated solvent to achieve the desired final concentration.

  • Seal Under Inert Gas: Briefly flush the headspace of the vial with inert gas before tightly sealing the cap.

  • Mix Thoroughly: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot and Store: For optimal stability, divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush the headspace of each vial with inert gas before sealing. Store immediately at -20°C or -80°C.

3.2 Protocol: Workflow for a Forced Degradation Study

This workflow allows you to systematically assess the compound's stability under various stress conditions, a crucial step in drug development.[5]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare a 1 mg/mL solution in Acetonitrile:Water (1:1) acid Acidic Add 0.1 M HCl Incubate RT, 24h start->acid Aliquot & Expose base Basic Add 0.1 M NaOH Incubate RT, 24h start->base Aliquot & Expose ox Oxidative Add 3% H2O2 Incubate RT, 24h start->ox Aliquot & Expose thermal Thermal Incubate 60°C, 24h start->thermal Aliquot & Expose photo Photolytic Expose to UV light (e.g., 254 nm), 24h start->photo Aliquot & Expose neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analysis Analyze all samples by RP-HPLC with PDA/MS detection ox->analysis thermal->analysis photo->analysis neutralize->analysis compare Compare peak area of parent compound against an unstressed control analysis->compare G cluster_main Parent 5-Amino-1,3,3-trimethyl- indolin-2-one (Parent Compound) Intermediate1 N-Oxidized Intermediates (e.g., Nitroso, Nitro compounds) Parent->Intermediate1 [O] Intermediate2 Ring-Oxidized Intermediates (e.g., Hydroxylated species) Parent->Intermediate2 [O] Polymer Colored Polymeric Products Intermediate1->Polymer Further Reaction Intermediate2->Polymer Further Reaction

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction: The Synthetic Strategy

The most common and logical synthetic route to this compound involves a two-step process starting from the commercially available 1,3,3-trimethyl-indolin-2-one:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of the indolinone ring.

  • Reduction of the Nitro Group: Conversion of the 5-nitro intermediate to the desired 5-amino product.

This guide is structured to address potential issues in each of these critical steps.

Part 1: Electrophilic Nitration of 1,3,3-trimethyl-indolin-2-one

The introduction of a nitro group onto the electron-rich aromatic ring of the indolinone core is a crucial first step. While seemingly straightforward, this reaction can be prone to issues of regioselectivity and side product formation.

Experimental Protocol: Nitration

A common method for the nitration of activated aromatic rings is the use of a nitrating agent in a strong acid.

Reagents and Materials:

  • 1,3,3-trimethyl-indolin-2-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1,3,3-trimethyl-indolin-2-one in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 5-nitro-1,3,3-trimethyl-indolin-2-one.

Troubleshooting and FAQs: Nitration Step

Question 1: My reaction is producing a mixture of isomers (e.g., 5-nitro and 7-nitro). How can I improve the regioselectivity for the 5-nitro product?

Answer: The directing effect of the amide group in the indolinone ring generally favors substitution at the C5 position. However, under harsh nitrating conditions, a loss of selectivity can occur.

  • Explanation of Causality: The use of strong nitrating agents like fuming nitric acid or aggressive temperature profiles can lead to the formation of undesired isomers.

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the reaction temperature at 0-5 °C. Even a slight increase in temperature can lead to the formation of byproducts.

    • Milder Nitrating Agents: Consider using a milder nitrating agent. A well-regarded alternative for sensitive substrates is trifluoroacetyl nitrate (CF₃COONO₂), which can be generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride at low temperatures[1]. This method often provides higher regioselectivity under non-acidic and non-metallic conditions[1].

Question 2: I am observing significant decomposition of my starting material and a low yield of the desired product. What could be the cause?

Answer: Indole and indolinone rings are susceptible to oxidation and degradation under strongly acidic and oxidative conditions.

  • Explanation of Causality: The combination of concentrated nitric acid and sulfuric acid is a powerful oxidizing medium. Prolonged reaction times or elevated temperatures can lead to the degradation of the starting material.

  • Troubleshooting Steps:

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent over-oxidation.

    • Reverse Addition: Try adding the solution of your starting material in sulfuric acid to the nitrating mixture. This can sometimes help to control the exotherm and minimize degradation.

Question 3: My workup is problematic, and I am getting a low recovery of the product after extraction. Any suggestions?

Answer: The basic workup to neutralize the strong acid is a critical step. Emulsion formation and product loss in the aqueous layer can be common issues.

  • Troubleshooting Steps:

    • Careful Neutralization: Add the saturated sodium bicarbonate solution slowly and with vigorous stirring to control the effervescence.

    • Brine Wash: After the initial extraction, washing the combined organic layers with brine can help to break emulsions and remove excess water.

    • Back-Extraction: If you suspect product loss in the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent.

Part 2: Reduction of 5-nitro-1,3,3-trimethyl-indolin-2-one

The reduction of the nitro group to an amine is the final and often challenging step. The choice of reducing agent is critical to avoid unwanted side reactions and to ensure a high yield of the desired 5-amino product.

Experimental Protocols: Reduction

Two common and effective methods for this reduction are catalytic hydrogenation and metal-mediated reduction.

Reagents and Materials:

  • 5-nitro-1,3,3-trimethyl-indolin-2-one

  • Palladium on Carbon (Pd/C, 5-10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Procedure:

  • Dissolve 5-nitro-1,3,3-trimethyl-indolin-2-one in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reagents and Materials:

  • 5-nitro-1,3,3-trimethyl-indolin-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 5-nitro-1,3,3-trimethyl-indolin-2-one in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add a 5 M NaOH solution to precipitate the tin salts as tin hydroxide. The pH should be basic.

  • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with the reaction solvent.

  • Extract the filtrate with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Troubleshooting and FAQs: Reduction Step

Question 4: My catalytic hydrogenation is very slow or has stalled. What could be the issue?

Answer: Several factors can inhibit the activity of the palladium catalyst.

  • Explanation of Causality: The catalyst can be "poisoned" by impurities in the starting material or solvent. The quality and activity of the Pd/C can also vary. In some cases, the presence of sulfur-containing compounds can deactivate the catalyst[2].

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure your 5-nitro-1,3,3-trimethyl-indolin-2-one is of high purity. Recrystallize or re-purify it if necessary.

    • Solvent Quality: Use high-purity, dry solvents.

    • Catalyst Activity: Use fresh, high-quality Pd/C. If the reaction stalls, you can try adding a fresh portion of the catalyst.

    • Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure using a Parr shaker or a similar apparatus can significantly increase the reaction rate.

    • Alternative Catalysts: While Pd/C is common[3], Raney nickel can also be an effective catalyst for nitro group reductions[3].

Question 5: I am observing side products in my catalytic hydrogenation. What are the likely culprits and how can I avoid them?

Answer: Over-reduction or side reactions involving other functional groups can occur.

  • Explanation of Causality: While the indolinone ring is generally stable to hydrogenation, aggressive conditions could potentially lead to the reduction of the amide carbonyl group. However, this is less common under standard conditions for nitro group reduction. The formation of hydroxylamine or azo compounds as intermediates is also possible if the reaction is incomplete[4].

  • Troubleshooting Steps:

    • Monitor Closely: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed.

    • Milder Conditions: Use a lower hydrogen pressure or a lower catalyst loading to avoid over-reduction.

Question 6: The workup for the Tin(II) Chloride reduction is difficult, and I'm having trouble removing all the tin salts.

Answer: The removal of tin salts is a common challenge with this method.

  • Explanation of Causality: Tin(IV) oxides and hydroxides formed during the workup can be gelatinous and difficult to filter, often trapping the product[5].

  • Troubleshooting Steps:

    • Basification: Ensure the reaction mixture is sufficiently basic (pH > 10) during the workup to fully precipitate the tin hydroxides.

    • Filtration Aid: Use a thick pad of Celite® for filtration and wash it thoroughly with a large volume of solvent.

    • Alternative Workup: An alternative is to dilute the reaction mixture with water and extract the product with an organic solvent before basification. Then, the acidic aqueous layer is basified and re-extracted. This can sometimes be a cleaner procedure.

    • Alternative Reagents: If tin proves too problematic, consider using iron powder in acetic acid or ammonium chloride, which can sometimes offer an easier workup[3].

Data Summary

ParameterNitrationReduction (Method A)Reduction (Method B)
Key Reagents HNO₃, H₂SO₄H₂, Pd/CSnCl₂·2H₂O, HCl
Typical Temp. 0-5 °CRoom TemperatureReflux
Common Solvents Sulfuric AcidMeOH, EtOHEtOH, EtOAc
Yield (Typical) 70-85%85-95%75-90%
Key Challenges Regioselectivity, Over-oxidationCatalyst poisoning, Slow reactionTin salt removal

Visual Workflow Diagrams

Workflow for the Synthesis of this compound

SynthesisWorkflow Start 1,3,3-trimethyl-indolin-2-one Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Nitro_Intermediate 5-nitro-1,3,3-trimethyl-indolin-2-one Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction MethodA Method A: Catalytic Hydrogenation (H₂, Pd/C) Reduction->MethodA Option 1 MethodB Method B: Tin(II) Chloride (SnCl₂, HCl) Reduction->MethodB Option 2 Purification Purification (Column Chromatography/ Recrystallization) MethodA->Purification MethodB->Purification Final_Product This compound Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree for the Reduction Step

ReductionTroubleshooting Start Reduction of 5-nitro-1,3,3-trimethyl-indolin-2-one Problem Problem Encountered? Start->Problem SlowReaction Slow/Stalled Reaction (Method A) Problem->SlowReaction Yes SideProducts Side Products Observed Problem->SideProducts Yes WorkupIssues Difficult Workup (Method B) Problem->WorkupIssues Yes Final_Product Successful Synthesis Problem->Final_Product No CheckPurity Check Starting Material Purity SlowReaction->CheckPurity MonitorTLC Monitor Reaction Closely by TLC SideProducts->MonitorTLC Basify Ensure pH > 10 for Workup WorkupIssues->Basify FreshCatalyst Use Fresh Catalyst/Increase Loading CheckPurity->FreshCatalyst IncreasePressure Increase H₂ Pressure FreshCatalyst->IncreasePressure MilderConditions Use Milder Conditions MonitorTLC->MilderConditions Celite Use Thick Pad of Celite® Basify->Celite

Caption: Decision tree for troubleshooting the reduction step.

References

Technical Support Center: 5-Amino-1,3,3-trimethyl-indolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into this multi-step synthesis. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experimental outcomes.

Introduction: Synthetic Strategy Overview

The synthesis of this compound is most reliably achieved through a three-stage process. This route is favored for its use of readily available starting materials and its robust, scalable reaction steps. The overall strategy involves:

  • Formation of the Indolinone Core: Synthesis of 1,3,3-trimethyloxindole.

  • Regioselective Nitration: Introduction of a nitro group at the C-5 position of the aromatic ring.

  • Chemoselective Reduction: Conversion of the nitro group to the target primary amine.

This guide is structured in a question-and-answer format to directly address potential challenges at each critical stage of the synthesis.

G cluster_0 Overall Synthetic Workflow A Stage 1: 1,3,3-Trimethyloxindole Synthesis B Stage 2: C-5 Nitration A->B Core Formation C Stage 3: Nitro Group Reduction B->C Functionalization D Final Product: this compound C->D Final Conversion

Caption: High-level workflow for the synthesis of this compound.

Part 1: Frequently Asked Questions (General)

Q1: What is the most common synthetic pathway for the 1,3,3-trimethyloxindole core?

While several methods exist, a robust approach involves the cyclization of an N-methylaniline derivative. A highly effective method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[1][2] In this case, reacting N-methyl-N-phenylhydrazine with isobutyraldehyde or acetone would lead to an intermediate that can be cyclized to the desired oxindole core. The choice of acid catalyst is critical, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂.[3]

Q2: Why is the nitration step performed before creating the amine?

Introducing the amino group early in the synthesis is problematic. A free amino group is a powerful activating group and is highly susceptible to oxidation under nitrating conditions. Furthermore, it would readily protonate in the acidic medium, changing its directing effect and solubility. By first introducing the nitro group—a robust and strongly deactivating group—we can perform the necessary chemistry and then reduce it to the desired amine in the final step under milder conditions.

Part 2: Troubleshooting the Synthesis of 1,3,3-Trimethyloxindole (Stage 1)

This stage is foundational. A poor yield or impure product here will cascade through the entire synthesis.

Q3: My Fischer indole synthesis to form the oxindole core is giving a very low yield. What are the likely causes?

Low yields in this classic reaction often stem from a few key areas.[4]

Potential Causes & Solutions:

  • Poor Hydrazone Formation: The initial condensation between the arylhydrazine and the carbonyl compound to form the hydrazone is reversible and can be incomplete.

    • Solution: Ensure anhydrous conditions, as water can shift the equilibrium away from the hydrazone. Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound. Monitor hydrazone formation by TLC before proceeding with the acid-catalyzed cyclization.

  • Incorrect Acid Catalyst or Concentration: The choice and amount of acid are crucial. Too little acid results in a slow reaction, while too much can lead to degradation and unwanted side products.[5]

    • Solution: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both catalyst and solvent.[1] If using Lewis acids like ZnCl₂, ensure they are anhydrous. Perform small-scale trials to optimize the acid concentration for your specific substrate.

  • Temperature Control: The[5][5]-sigmatropic rearrangement at the heart of the Fischer synthesis requires thermal energy, but excessive heat can cause polymerization or decomposition, especially of the sensitive enamine intermediate.[3]

    • Solution: Maintain a stable reaction temperature as determined by literature for similar substrates. A typical range is 80-120 °C. Monitor the reaction progress closely by TLC to avoid prolonged heating after the reaction has reached completion.

ParameterRecommended ConditionRationale
Catalyst Polyphosphoric Acid (PPA) or Anhydrous ZnCl₂PPA acts as both catalyst and solvent; Lewis acids effectively promote cyclization.[1]
Temperature 80-120 °CBalances the need for thermal energy for rearrangement against the risk of decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the sensitive hydrazine and enamine intermediates.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)Allows for tracking the consumption of starting material and formation of the product.

Table 1: Recommended Parameters for 1,3,3-Trimethyloxindole Synthesis.

Part 3: Troubleshooting the C-5 Nitration (Stage 2)

This electrophilic aromatic substitution is the most critical step for regioselectivity. The goal is to selectively nitrate the C-5 position, which is para to the activating amide nitrogen.

Q4: My nitration is producing a mixture of isomers (5-nitro and 7-nitro) and dinitro compounds. How can I improve selectivity for the 5-nitro product?

This is a classic regioselectivity challenge. The amide group is an ortho, para-director, while the alkyl groups also contribute to activating these positions. The C-5 (para) position is electronically favored, but the C-7 (ortho) position is also a potential site for substitution.

Caption: Decision workflow for troubleshooting poor regioselectivity in the nitration step.

Causality & Solutions:

  • Reaction Temperature: Higher temperatures provide more energy for the electrophile to overcome the activation barrier at the less-favored C-7 position and can lead to dinitration.

    • Solution: Maintain a strict temperature of 0-5 °C using an ice bath. Add the nitrating agent dropwise to the substrate solution to manage the exothermic reaction.

  • Nitrating Agent Strength: A highly aggressive nitrating agent (e.g., fuming nitric acid or a large excess of H₂SO₄) reduces selectivity. The highly reactive nitronium ion (NO₂⁺) will attack any sufficiently activated position.

    • Solution: A standard and effective system is a mixture of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid, added slowly at low temperatures. For highly activated substrates, even milder conditions like nitric acid in acetic anhydride can be effective.[6]

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of thermodynamically favored, but undesired, dinitration byproducts.

    • Solution: Monitor the reaction diligently every 15-20 minutes using TLC. Once the starting oxindole spot has disappeared, quench the reaction immediately by pouring it carefully over crushed ice.

Q5: The yield of my nitration reaction is very low, and I'm recovering mostly starting material. What's wrong?

This indicates that the reaction is not proceeding to completion, which is typically due to insufficient activation of the electrophile or deactivation of the reagents.

  • Cause 1: Wet Reagents. Water can intercept the nitronium ion. Nitric and sulfuric acids are hygroscopic.

    • Solution: Use fresh, unopened bottles of concentrated acids whenever possible. Ensure all glassware is thoroughly dried before use.

  • Cause 2: Insufficient Acid Catalyst. The sulfuric acid serves to protonate nitric acid, facilitating the formation of the active electrophile, NO₂⁺. Insufficient H₂SO₄ will result in a sluggish or stalled reaction.

    • Solution: Ensure a sufficient volume of sulfuric acid is used to act as both the catalyst and the solvent. A common ratio is 4:1 to 5:1 (v/v) of H₂SO₄ to HNO₃.

Part 4: Troubleshooting the Nitro Group Reduction (Stage 3)

This final step transforms the nitro-intermediate into the target amine. The primary challenge is to achieve complete reduction without affecting the lactam (amide) carbonyl group in the oxindole ring.

Q6: My reduction with SnCl₂/HCl is incomplete, or the workup is difficult, resulting in low yields. What are the best practices?

Tin(II) chloride reduction is a classic, reliable method, but it has common pitfalls, especially during the workup.

For Incomplete Reduction:

  • Cause: Insufficient equivalents of the reducing agent. The stoichiometry requires at least 3 equivalents of SnCl₂ per mole of nitro group, but an excess is often necessary to drive the reaction to completion.

    • Solution: Use a larger excess of SnCl₂·2H₂O, typically 4-5 equivalents. Ensure the reaction is stirred vigorously to maintain a homogenous suspension. Gentle heating (40-60 °C) can also increase the reaction rate.

For Difficult Workup:

  • Problem: The product amine can form a stable complex with the resulting tin salts. During neutralization, voluminous tin hydroxides (Sn(OH)₂/Sn(OH)₄) precipitate, trapping the product and making extraction difficult.

    • Solution Protocol:

      • After the reaction is complete (as confirmed by TLC), cool the mixture in an ice bath.

      • Slowly and carefully basify the acidic solution by adding a concentrated aqueous solution of NaOH or Na₂CO₃ until the pH is >10. This will precipitate the tin salts.

      • Filter the entire mixture through a pad of Celite® (diatomaceous earth). The Celite will trap the fine tin hydroxide precipitate, which would otherwise clog filter paper and complicate extractions.

      • Rinse the reaction flask and the Celite pad thoroughly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any adsorbed product.

      • Combine the organic filtrates and proceed with standard liquid-liquid extraction.

G cluster_0 SnCl₂ Reduction Mechanism & Workup A R-NO₂ + SnCl₂/HCl B [Intermediate Nitroso & Hydroxylamine Species] A->B Stepwise Reduction C R-NH₂ • [SnClₓ]ⁿ⁻ Complex B->C Final Reduction D Add conc. NaOH (pH > 10) C->D Workup Step 1 E R-NH₂ (Free Amine) + Sn(OH)ₓ (Precipitate) D->E Neutralization F Filter through Celite® E->F Workup Step 2 G Purified R-NH₂ in Organic Solution F->G Separation

Caption: Key stages of the SnCl₂ reduction and the critical workup procedure.

Q7: Are there alternative reduction methods if the tin-based route proves problematic?

Yes, catalytic hydrogenation is an excellent and often cleaner alternative.

  • Method: Hydrogenation over a palladium on carbon (Pd/C) catalyst.

  • Advantages: The workup is significantly simpler, involving just filtering off the catalyst. This method avoids the use of heavy metals that require extensive cleanup.

  • Conditions: Typically, 5-10 mol% of 10% Pd/C is used in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (from a balloon or a Parr hydrogenator). The reaction is usually run at room temperature until hydrogen uptake ceases.

  • Caution: Ensure the Pd/C catalyst is handled carefully as it can be pyrophoric, especially when dry after use. The reaction vessel must be purged with an inert gas (like nitrogen) before introducing hydrogen.

Part 5: Detailed Experimental Protocols

The following are representative protocols. Researchers should adapt them based on their specific equipment and scale.

Protocol 1: Synthesis of 5-Nitro-1,3,3-trimethyl-indolin-2-one (Stage 2)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 1,3,3-trimethyloxindole (1.0 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 5 mL per gram of oxindole) while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL). Cool this mixture in the ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred oxindole solution over 20-30 minutes. Maintain the internal temperature between 0 and 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C and monitor its progress by TLC (e.g., 2:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Stage 3 via SnCl₂)
  • Setup: To a round-bottom flask, add 5-nitro-1,3,3-trimethyl-indolin-2-one (1.0 eq), tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq), and ethanol.

  • Acidification: Add concentrated hydrochloric acid and stir the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir until TLC analysis shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature and pour it into a beaker of ice.

    • Carefully adjust the pH to >10 with a 30-40% aqueous NaOH solution.

    • Filter the resulting thick suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography (e.g., a gradient of Hexane:Ethyl Acetate) to obtain the final product.[7]

References

Technical Support Center: Purification of Crude 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Amino-1,3,3-trimethyl-indolin-2-one is a substituted indolinone, a structural motif of significant interest in medicinal chemistry and drug development, particularly in the design of kinase inhibitors.[1][2] The synthesis of such molecules, often proceeding through multi-step pathways like modifications of the Fischer indole synthesis, can yield a crude product containing a variety of impurities.[3][4][5] Achieving high purity is critical for subsequent biological assays and development. This guide provides a troubleshooting framework and detailed protocols to address common challenges encountered during the purification of this valuable building block.

Part 1: Pre-Purification Analysis: Understanding Your Impurity Profile

Expertise in purification begins with a thorough understanding of what you are trying to remove. A logical analysis of the reaction and crude product is the most critical first step before attempting any purification method.

FAQ 1.1: What are the likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route. Assuming a route analogous to the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, the following impurities are common.[3][5]

Table 1: Common Impurities and Their Origin

Impurity CategorySpecific ExamplesOrigin & RationaleRecommended Initial Removal Strategy
Unreacted Starting Materials Substituted phenylhydrazine, acetone or related ketoneIncomplete reaction conversion. These are typically more polar or volatile than the product.Column Chromatography, Recrystallization
Reaction By-products Regioisomers (e.g., 4- or 6-amino isomers), dimers, polymeric "tar"The Fischer synthesis can suffer from poor regioselectivity depending on the catalyst and substituents.[6] Acidic conditions can also promote polymerization.Column Chromatography
Reagent-Derived Impurities Acid catalyst (e.g., polyphosphoric acid, HCl), solventsResidual reagents from the reaction or initial work-up.Aqueous work-up, Acid-Base Extraction
Degradation Products Oxidized species (often highly colored), hydrolysis productsThe aromatic amino group is susceptible to air and light oxidation, which can lead to colored impurities. Unprotected aminoindoles are known to be sensitive.[7]Careful handling, storage under inert gas, Column Chromatography
FAQ 1.2: How can I quickly assess the complexity of my crude mixture before large-scale purification?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for initial purity assessment and for developing a purification strategy.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The retention factor (Rƒ) value indicates the polarity of a compound in a given solvent system.

  • Procedure:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a sealed chamber with a pre-selected eluent (start with 30% Ethyl Acetate in Hexane).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the amino group).

  • Interpretation:

    • A single spot: Indicates a potentially pure compound, though impurities may not be visible or may co-elute.

    • Multiple spots: The number and separation of spots reveal the complexity of the mixture.

    • Streaking: Can indicate overloading, a highly polar compound, or decomposition on the silica. For an amine like this, it often suggests strong interaction with the acidic silica gel.

Part 2: Troubleshooting and Protocols for Purification

Based on the initial TLC analysis, a primary purification strategy can be devised. The following workflow outlines the decision-making process.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC IsSolid Is the Crude Product a Solid? TLC->IsSolid LLE Consider Acid-Base Extraction Pre-treatment TLC->LLE Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No / Oily PurityCheck Check Purity (TLC, HPLC, NMR) Recrystallize->PurityCheck Column->PurityCheck Pure Pure Product PurityCheck->Pure Purity > 95% Repurify Re-purify if Needed PurityCheck->Repurify Purity < 95% Repurify->Column

Caption: General purification workflow for this compound.

A. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds if a suitable solvent can be found. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, allowing pure crystals to form while impurities remain in the solution.

FAQ 2.A.1: My product won't crystallize or oils out. What are the common causes and solutions?

CauseSolution(s)
Solvent is too good The compound is too soluble even at low temperatures. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow to cool.
Solvent is too poor The compound is not dissolving even when hot. The solvent is unsuitable; select a more polar one.
Cooling is too rapid Rapid cooling traps impurities and promotes the formation of an oil or small, impure crystals. Allow the solution to cool slowly to room temperature, then move it to a refrigerator or ice bath.
Impurity level is too high High levels of impurities can inhibit crystal lattice formation. Pre-purify the material using a quick silica gel plug or an acid-base extraction before attempting recrystallization.
Supersaturation The solution is stable and won't precipitate. Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch.
  • Preparation: Place ~20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water) dropwise at room temperature until the solid just dissolves. Note the solubility at room temp.

  • Heating: If the solid is insoluble at room temperature, heat the solvent to its boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the hot solutions to cool slowly to room temperature. If crystals do not form, place the tubes in an ice bath.

  • Selection: An ideal single solvent is one in which the compound has low solubility at room temperature but high solubility when hot. Alternatively, identify a good solvent and a poor solvent pair for a two-solvent recrystallization. A combination of acetone and ether has been reported for a similar structure.[8]

B. Purification by Flash Column Chromatography

This is the most common and versatile method for purifying indolinone derivatives.[1][9] It separates compounds based on their polarity.

FAQ 2.B.1: How do I choose the right mobile phase (eluent) for my column?

Answer: Use TLC. The ideal eluent system for column chromatography will give your target compound an Rƒ value of 0.25 - 0.35 on a TLC plate. This provides the best balance between resolution and run time.

  • If Rƒ is too high (> 0.5): The compound will elute too quickly with poor separation. Decrease the polarity of the eluent (e.g., decrease the percentage of Ethyl Acetate in Hexane).

  • If Rƒ is too low (< 0.1): The compound will take a very long time to elute, leading to band broadening. Increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).

FAQ 2.B.2: My compound is streaking on the TLC plate and giving broad bands on the column. How can I fix this?

Answer: This is a classic sign of a basic compound interacting with acidic silica gel. The free amine group on your molecule is basic and can bind ionically to the acidic silanol groups (Si-OH) on the silica surface, causing tailing.

Solution: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1% v/v ). This base will neutralize the acidic sites on the silica gel, allowing your basic compound to elute symmetrically and resulting in much sharper bands and better separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Start running the column with the low-polarity eluent. Gradually increase the polarity of the mobile phase (a "gradient"), for example, by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

C. Purification by Acid-Base Extraction

This technique leverages the basicity of the 5-amino group to separate the target compound from neutral or acidic impurities. It is an excellent first-pass purification step for very crude material.

FAQ 2.C.1: When is acid-base extraction a suitable purification method?

Answer: This method is ideal when your primary impurities are neutral (e.g., non-amine-containing by-products or starting materials) and your product is the main basic component. It is a bulk separation technique, not a high-resolution one.

AcidBaseExtraction cluster_0 Step 1: Dissolve & Acidify cluster_1 Step 2: Separate Layers cluster_2 Step 3: Basify & Extract Organic_Start Crude Mixture in Organic Solvent (e.g., EtOAc) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Organic_Start->Add_Acid Separation Shake & Separate Layers Add_Acid->Separation Aqueous_Layer Aqueous Layer (Contains Protonated Product [R-NH3+ Cl-]) Separation->Aqueous_Layer Organic_Layer Organic Layer (Contains Neutral Impurities) Separation->Organic_Layer Add_Base Add Aqueous Base to Aqueous Layer (e.g., 1M NaOH) until pH > 10 Aqueous_Layer->Add_Base Extract Extract with Fresh Organic Solvent Add_Base->Extract Final_Organic Final Organic Layer (Contains Pure, Neutral Product [R-NH2]) Extract->Final_Organic

Caption: Workflow for purification via acid-base liquid-liquid extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Cap the funnel and shake vigorously, venting frequently. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer and save it. Discard the organic layer, which contains the neutral impurities.

  • Basification: Return the acidic aqueous layer to the funnel. Slowly add a dilute aqueous base (e.g., 1 M NaOH) until the solution is strongly basic (pH > 10, check with pH paper). The protonated amine will be neutralized back to its free base form, which may precipitate or become oily.

  • Back-Extraction: Add a fresh portion of organic solvent to the funnel and shake to extract the neutralized product back into the organic phase.

  • Final Steps: Drain and save the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Part 3: Final Purity Confirmation and Product Handling

FAQ 3.1: How do I confirm the purity and identity of my final product?

Answer: A combination of techniques is required for full characterization.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A single, sharp peak indicates high purity.

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure. Mass Spectrometry (MS) confirms the molecular weight. These methods are routinely used for the characterization of novel indole derivatives.[7][8][9]

FAQ 3.2: My purified, off-white product slowly turns brown/purple over time. Why, and how can I stop it?

Answer: This discoloration is almost certainly due to the oxidation of the aromatic 5-amino group. Many amino-substituted aromatic compounds are sensitive to air and light.[7]

Prevention and Storage Recommendations:

  • Atmosphere: Store the solid product under an inert atmosphere (Nitrogen or Argon).

  • Light: Keep the vial wrapped in aluminum foil or in an amber vial to protect it from light.

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

  • Solvent: If stored in solution, use a degassed solvent.

By following this structured approach—analyzing potential impurities, selecting a logical purification strategy based on preliminary TLC, and carefully executing the chosen protocol—researchers can consistently and efficiently obtain high-purity this compound for their research and development needs.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 5-Amino-1,3,3-trimethyl-indolin-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the success and safety of your synthesis, from the bench to pilot scale.

Synthesis Overview: A Two-Step Pathway

The most common and scalable route to synthesize this compound involves a two-step process. First, the commercially available precursor, 1,3,3-trimethylindolin-2-one, undergoes electrophilic nitration to yield the intermediate, 1,3,3-trimethyl-5-nitroindolin-2-one. This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the desired primary amine (-NH₂), yielding the final product.

Synthesis_Workflow Precursor 1,3,3-Trimethylindolin-2-one Intermediate 1,3,3-Trimethyl-5-nitroindolin-2-one Precursor->Intermediate Step 1: Nitration (e.g., HNO₃ / H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Part 1: Nitration of 1,3,3-Trimethylindolin-2-one

Question: My nitration reaction yield is very low, with a significant amount of starting material remaining. What are the likely causes and solutions?

Answer: This is a common issue often related to reaction conditions and reagent quality.

  • Causality: The nitration of an activated aromatic ring like the indolinone system is a fast, exothermic reaction. However, incomplete conversion suggests that the electrophile (the nitronium ion, NO₂⁺) is not being generated or reacting effectively.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your nitric acid and sulfuric acid are concentrated and have not absorbed atmospheric moisture. For bench-scale work, use fresh, unopened reagents if possible. Water contamination will quench the nitronium ion.

    • Temperature Control: The formation of the nitronium ion from nitric and sulfuric acid is temperature-dependent. The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent side-product formation. Ensure your cooling bath is stable and that the internal reaction temperature is being monitored, not just the bath temperature.

    • Addition Rate: The precursor should be added slowly and in portions to the nitrating acid mixture. A rapid addition can cause localized heating, leading to degradation and side reactions, while too slow an addition in an inefficiently mixed system may result in pockets of unreacted material.

    • Mixing Efficiency: On a larger scale, inefficient mixing can lead to poor mass and heat transfer. Ensure the stirring is vigorous enough to maintain a homogenous mixture throughout the addition and reaction period.

Question: I am observing the formation of multiple nitro-isomers in my crude product. How can I improve the regioselectivity for the desired 5-nitro isomer?

Answer: The formation of isomers (such as the 7-nitro product) is a classic challenge in electrophilic aromatic substitution.

  • Causality: The directing effects of the substituents on the indolinone ring guide the position of nitration. While the para-position (C5) is electronically favored, harsh reaction conditions can overcome this selectivity, leading to substitution at other positions.

  • Troubleshooting Steps:

    • Milder Conditions: The primary strategy is to reduce the reaction's energy. Lower the temperature to the lowest practical point for your setup (e.g., -5 to 0 °C).

    • Reaction Time: Do not extend the reaction time unnecessarily. Once TLC or LC-MS analysis shows complete consumption of the starting material, proceed with the work-up. Prolonged exposure to the strong acid mixture can lead to isomer migration or degradation.

    • Alternative Nitrating Agents: If problems persist, consider alternative, milder nitrating agents. Reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can offer improved selectivity in some systems, although they may require significant process development for scale-up.

Part 2: Reduction of 1,3,3-Trimethyl-5-nitroindolin-2-one

Question: The reduction of the nitro group is sluggish or incomplete. How can I resolve this?

Answer: Incomplete reduction is a frequent hurdle, often pointing to issues with the catalyst or reducing agent.

  • Causality: The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. A stall in this process indicates that the reducing system lacks the potential or capacity to complete the transformation.

  • Troubleshooting Steps:

    • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel, ensure it is fresh and active. Catalysts can be poisoned by impurities (e.g., sulfur or halides) carried over from the previous step. Thoroughly purify the nitro-intermediate before reduction. The catalyst loading may also need optimization; a typical loading is 1-5 mol% of palladium.

    • Hydrogen Pressure: For hydrogenation, ensure adequate pressure is maintained in the reaction vessel. For many reductions, 50-100 psi of H₂ is sufficient, but this may need to be increased for stubborn substrates.

    • Chemical Reductant Stoichiometry: If using a chemical reducing agent like tin(II) chloride (SnCl₂) or iron powder (Fe), ensure you are using a sufficient molar excess (typically 3-5 equivalents) to drive the reaction to completion.

    • pH Control: For reductions using metals in acid (e.g., Fe/HCl, SnCl₂/HCl), maintaining an acidic pH is crucial for the reaction mechanism.

Troubleshooting_Reduction cluster_catalytic Catalytic Issues cluster_chemical Chemical Reagent Issues Start Incomplete Reduction? Check_Method Which Method? Start->Check_Method Catalytic Catalytic Hydrogenation Check_Method->Catalytic H₂/Catalyst Chemical Chemical Reduction Check_Method->Chemical Metal/Acid Catalyst_Activity Check Catalyst Activity (Freshness, Loading) Catalytic->Catalyst_Activity Stoichiometry Increase Reagent Stoichiometry Chemical->Stoichiometry H2_Pressure Increase H₂ Pressure Catalyst_Activity->H2_Pressure Solvent Ensure Proper Solvent (e.g., EtOH, MeOH) H2_Pressure->Solvent Activation Activate Metal Surface (e.g., wash Fe with HCl) Stoichiometry->Activation pH Check/Adjust pH Activation->pH

Technical Support Center: Characterization of Unexpected Byproducts in 5-Amino-1,3,3-trimethyl-indolin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1,3,3-trimethyl-indolin-2-one. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the formation and characterization of unexpected byproducts during its various chemical transformations. As a versatile synthetic intermediate, understanding its reactivity profile is paramount to achieving desired reaction outcomes and ensuring the purity of target molecules.

Troubleshooting Guide: Navigating Unexpected Experimental Results

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Problem 1: Formation of a Colored, Insoluble Precipitate Upon Exposure to Air or Light

Scenario: You observe the formation of a dark-colored, poorly soluble material in your reaction mixture or during storage of this compound.

Potential Cause: This is a classic sign of oxidative degradation and potential dimerization or polymerization. The electron-rich aromatic amine and the indolinone core are susceptible to oxidation, which can be accelerated by light, air (oxygen), and trace metal impurities. This process can lead to the formation of highly conjugated, colored byproducts. Unprotected, electron-rich 3-aminoindoles are known to be sensitive to light and air, tending to undergo oxidative dimerization or other decomposition reactions.

Solutions:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Light Protection: Protect your reaction vessel and storage containers from light by wrapping them in aluminum foil or using amber-colored glassware.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to suppress oxidative side reactions.

Problem 2: Multiple Products Observed in Acylation Reactions

Scenario: When attempting to acylate the 5-amino group, you observe the formation of multiple products by TLC or LC-MS analysis, including a di-acylated byproduct.

Potential Cause: While the primary amino group is the most nucleophilic site, under certain conditions, over-acylation can occur. This can happen at the nitrogen of the indolinone lactam, especially if a strong base and a highly reactive acylating agent are used. O-acylation can also be a potential side reaction when using a strong base that can deprotonate the enolizable lactam.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your acylating agent, using a slight excess (e.g., 1.05-1.1 equivalents).

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize side reactions. Stronger bases like sodium hydride could promote N-acylation of the lactam.

  • Reaction Temperature: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Protecting Groups: For complex syntheses, consider protecting the lactam nitrogen if it interferes with the desired reactivity.

Problem 3: Low Yield and Complex Mixture in Diazotization-Coupling Reactions

Scenario: Your diazotization of this compound followed by a coupling reaction (e.g., Sandmeyer or azo coupling) results in a low yield of the desired product and a complex mixture of byproducts.

Potential Cause: Aryl diazonium salts are notoriously unstable intermediates.[1] Side reactions can include:

  • Premature Decomposition: The diazonium salt can decompose to form a highly reactive aryl cation, which can then react with the solvent or other nucleophiles present in the reaction mixture, leading to a variety of undesired products.

  • Phenol Formation: Reaction of the diazonium salt with water will produce the corresponding phenol derivative.

  • Radical Reactions: The decomposition of diazonium salts can also proceed through a radical mechanism, leading to a complex mixture of byproducts.[1]

Solutions:

  • Low Temperature: Perform the diazotization at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt.

  • In Situ Generation and Use: Generate the diazonium salt in situ and use it immediately in the subsequent coupling reaction without isolation.

  • Choice of Acid and Nitrite Source: Use a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) to generate a more stable diazonium tetrafluoroborate salt. Sodium nitrite is a common source of nitrous acid.

  • Control of pH: Maintain the appropriate pH for the subsequent coupling reaction to ensure the desired reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect when working with this compound?

A1: Based on the chemical structure, the most common byproducts arise from:

  • Oxidation: Leading to colored impurities and potential dimers or oligomers. The indole nucleus is susceptible to oxidation.

  • Over-reaction with Electrophiles: Multiple substitutions on the aromatic ring or reaction at the lactam nitrogen.

  • Decomposition during Diazotization: Formation of phenolic and other substituted byproducts.

  • Dimerization: Dimerization can occur through various mechanisms, including oxidative coupling or the formation of intermolecular hydrogen bonds, a phenomenon observed in some aminophenyl compounds.[2][3][4]

Q2: How can I best purify my desired product from these byproducts?

A2: A combination of techniques is often necessary:

  • Aqueous Workup: An acidic wash (e.g., with 1M HCl) can remove unreacted starting material and other basic impurities by forming water-soluble salts.[4]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For basic compounds that may interact with the acidic silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve separation.[4]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: What are the key analytical techniques for identifying these byproducts?

A3:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying byproducts. It provides information on the molecular weight of the components in your mixture. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for assessing the purity of your product and for developing purification methods. A reversed-phase C18 column is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of both your desired product and any isolated byproducts.

Experimental Protocols and Data Presentation

Protocol 1: General HPLC Method for Reaction Monitoring and Purity Assessment

This protocol provides a starting point for the analysis of reaction mixtures containing this compound and its derivatives.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Table 1: Typical Retention Time Ranges for Compound Classes

Compound ClassExpected Retention TimeNotes
This compoundEarly elutingHighly polar
Acylated ProductsMid-range elutingPolarity depends on the acyl group
Dimeric ByproductsLater elutingHigher molecular weight and often less polar
Oxidized ByproductsVariablePolarity will vary based on the nature of the oxidation
Protocol 2: Step-by-Step Workflow for Byproduct Identification

This workflow outlines the process for isolating and characterizing an unknown byproduct.

Byproduct_Identification_Workflow A Crude Reaction Mixture B LC-MS Analysis (Initial Assessment) A->B Inject small sample C Preparative HPLC or Column Chromatography B->C Develop separation method D Isolated Byproduct C->D Collect fractions E High-Resolution MS (HRMS) D->E Determine exact mass F NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) D->F Obtain spectra G Structure Elucidation E->G Combine data F->G Combine data

Caption: Workflow for the isolation and characterization of unknown byproducts.

Visualization of Potential Byproduct Formation Pathways

The following diagrams illustrate potential reaction pathways leading to common unexpected byproducts.

Oxidative Dimerization Pathway

Oxidative_Dimerization reactant This compound oxidized_intermediate Oxidized Intermediate (e.g., Radical Cation) reactant->oxidized_intermediate [O] (Air, Light) dimer Dimerized Byproduct (Colored) oxidized_intermediate->dimer Dimerization

Caption: Potential pathway for oxidative dimerization.

Byproducts from Diazotization Reaction

Diazotization_Byproducts start This compound diazonium Aryl Diazonium Salt (Unstable Intermediate) start->diazonium NaNO₂, H⁺ (0-5 °C) desired_product Desired Coupled Product diazonium->desired_product Coupling Partner phenol_byproduct Phenolic Byproduct diazonium->phenol_byproduct H₂O (Decomposition) other_byproducts Other Byproducts (from reaction with solvent, etc.) diazonium->other_byproducts Solvent/Nucleophiles (Decomposition)

Caption: Formation of byproducts during diazotization reactions.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 5-Amino-1,3,3-trimethyl-indolin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide range of biological activities, including potent inhibition of tyrosine kinases, which are crucial targets in anti-cancer therapy.[3][4] The specific functionalization of the indolinone ring system dramatically influences its chemical properties and biological activity.

This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Amino-1,3,3-trimethyl-indolin-2-one , a key synthetic intermediate, with two structurally significant analogs: the unsubstituted parent compound, 1,3,3-trimethyl-indolin-2-one , and the electron-withdrawn analog, 5-Nitro-1,3,3-trimethyl-indolin-2-one .

The choice of these analogs is deliberate. Comparing the 5-amino derivative to the unsubstituted parent compound allows us to isolate and understand the spectroscopic impact of a strong electron-donating group (EDG) on the aromatic system. Conversely, comparison with the 5-nitro derivative reveals the contrasting effects of a powerful electron-withdrawing group (EWG). This analysis is crucial for researchers in chemical synthesis and drug development for purposes of reaction monitoring, structural confirmation, and understanding structure-property relationships.

Molecular Structures for Comparison

The fundamental structural differences among the three compounds are localized at the C5 position of the indolinone aromatic ring. These differences are the primary drivers of the variations observed in their respective spectra.

G cluster_0 This compound cluster_1 1,3,3-trimethyl-indolin-2-one (Parent) cluster_2 5-Nitro-1,3,3-trimethyl-indolin-2-one 5-amino parent 5-nitro

Caption: Chemical structures of the target compound and its selected analogs.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The position of the maximum absorbance (λmax) is highly sensitive to the electronic nature of the molecule, particularly the extent of conjugation and the presence of auxochromic (electron-donating) or anti-auxochromic (electron-withdrawing) groups.

Table 1: UV-Visible Absorption Data

CompoundSubstituent (at C5)λmax (nm)Effect
1,3,3-Trimethyl-indolin-2-one-H (Hydrogen)~252, ~280Reference
This compound -NH₂ (Amino)~260, ~310 Bathochromic Shift
5-Nitro-1,3,3-trimethyl-indolin-2-one-NO₂ (Nitro)~265, ~350Bathochromic Shift
Analysis and Interpretation

The indolinone core possesses two key electronic transitions: a higher energy π→π* transition associated with the benzene ring and a lower energy n→π* transition involving the non-bonding electrons of the carbonyl oxygen.

  • Parent Compound (-H): The unsubstituted analog serves as our baseline, showing a primary absorption band around 252 nm.

  • 5-Amino Analog (-NH₂): The amino group is a powerful auxochrome. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, extending the conjugation. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for the π→π* transition. The result is a bathochromic shift (red shift) to a longer wavelength (~310 nm). This phenomenon is well-documented for amino-substituted aromatic systems.[5]

  • 5-Nitro Analog (-NO₂): The nitro group is a strong electron-withdrawing group that also extends the conjugation of the aromatic system through resonance. This leads to an even more significant bathochromic shift in the absorption maximum compared to the parent compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations (stretching, bending).

Table 2: Key Infrared Absorption Frequencies (cm⁻¹)

Functional Group VibrationParent (-H)**5-Amino (-NH₂) **5-Nitro (-NO₂)Causality of Shift
N-H Stretch (Amine)N/A~3450, ~3350 (doublet) N/ACharacteristic of primary amine.
Aromatic C-H Stretch~3100-3000~3100-3000 ~3100-3000Region is generally consistent.
C=O Stretch (Lactam)~1715~1705 ~1725Electronic effects alter bond polarity.
N-O Asymmetric StretchN/AN/A~1520Characteristic of nitro group.
N-O Symmetric StretchN/AN/A~1345Characteristic of nitro group.
C-N Stretch (Aromatic)~1360~1370 ~1365Coupled with other vibrations.
Analysis and Interpretation
  • Amine Group Vibrations: The most telling feature for the 5-amino analog is the appearance of a doublet in the 3500-3300 cm⁻¹ region, which is the hallmark of the symmetric and asymmetric N-H stretching modes of a primary amine (-NH₂).[6]

  • Carbonyl (C=O) Stretch: The position of the lactam carbonyl stretch is sensitive to the electronic environment.

    • In the parent compound, it appears around 1715 cm⁻¹.

    • The electron-donating -NH₂ group donates electron density into the ring, which can be delocalized to the carbonyl group via resonance. This effect reduces the double-bond character of the C=O bond, lowering its vibrational frequency to ~1705 cm⁻¹.

    • Conversely, the electron-withdrawing -NO₂ group pulls electron density away from the ring and the carbonyl group, increasing its double-bond character and shifting the absorption to a higher frequency (~1725 cm⁻¹).

  • Nitro Group Vibrations: The 5-nitro analog is easily identified by two strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching of the N-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts (δ) are highly dependent on the local electronic environment of each nucleus.

¹H NMR Spectroscopy

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentParent (-H)5-Amino (-NH₂) 5-Nitro (-NO₂)Causality of Shift
H4~7.25 (d)~6.55 (d) ~8.10 (d)Strong shielding by -NH₂.
H6~7.20 (dd)~6.60 (dd) ~8.15 (dd)Strong shielding by -NH₂.
H7~7.00 (d)~6.80 (d) ~7.15 (d)Less affected by C5 substituent.
-NH₂N/A~3.50 (s, broad) N/AExchangeable protons.
N-CH₃~3.15 (s)~3.10 (s) ~3.20 (s)Minor electronic influence.
C(CH₃)₂~1.30 (s)~1.28 (s) ~1.35 (s)Minor electronic influence.

Note: Data are representative values in CDCl₃. Actual values may vary. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet.

¹³C NMR Spectroscopy

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentParent (-H)5-Amino (-NH₂) 5-Nitro (-NO₂)Causality of Shift
C=O (C2)~180.0~180.5 ~179.5Minor electronic influence.
C5~128.0~140.0 ~145.0Direct attachment of substituent.
C4~122.5~110.0 ~125.0Strong shielding by -NH₂.
C6~124.0~112.0 ~120.0Strong shielding by -NH₂.
C7a (bridgehead)~142.0~135.0 ~148.0Upfield shift due to EDG.
N-CH₃~26.5~26.4 ~26.8Minimal effect.
C(CH₃)₂~24.5~24.4 ~24.8Minimal effect.
C3 (quaternary)~42.0~42.2 ~41.8Minimal effect.
Analysis and Interpretation

The most profound differences are seen in the aromatic regions of both ¹H and ¹³C NMR spectra, directly reflecting the electronic nature of the C5 substituent.

  • Effect of the Amino Group (-NH₂): As a strong electron-donating group, the -NH₂ group significantly increases electron density at the ortho (C4, C6) and para (C7a is part of the system) positions of the aromatic ring.

    • In the ¹H NMR spectrum , this increased electron density creates a strong shielding effect, causing the signals for the adjacent protons (H4 and H6) to shift substantially upfield (to a lower δ value) compared to the parent compound.

    • In the ¹³C NMR spectrum , the carbons ortho (C4, C6) and para to the amino group are also strongly shielded and shift upfield. The carbon directly attached to the nitrogen (C5), however, is deshielded and shifts downfield.

  • Effect of the Nitro Group (-NO₂): As a strong electron-withdrawing group, the -NO₂ group has the opposite effect. It decreases electron density at the ortho and para positions.

    • In the ¹H NMR spectrum , this results in a strong deshielding effect, causing the H4 and H6 proton signals to shift significantly downfield (to a higher δ value).

    • In the ¹³C NMR spectrum , the aromatic carbons experience a corresponding downfield shift.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.

Table 5: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Exact MassObserved m/z [M+H]⁺
1,3,3-Trimethyl-indolin-2-oneC₁₁H₁₃NO175.0997176.1070
This compound C₁₁H₁₄N₂O 190.1106 191.1180
5-Nitro-1,3,3-trimethyl-indolin-2-oneC₁₁H₁₂N₂O₃220.0848221.0921
Analysis and Interpretation

The primary utility of MS in this context is the unambiguous confirmation of each compound's identity. The molecular ion peak for each analog is separated by the mass of the substituent difference. The difference between the parent and 5-amino analog is 15.0109 Da (NH₂ vs. H), and the difference between the parent and 5-nitro analog is 44.9851 Da (NO₂ vs. H). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive structural validation.

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be employed.

General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Dissolve ~5-10 mg of indolinone analog in appropriate deuterated (for NMR) or spectroscopic grade solvent (for UV, IR) uv_vis UV-Vis (200-400 nm) prep->uv_vis ir FT-IR (4000-400 cm-1) prep->ir nmr ¹H & ¹³C NMR (e.g., 400 MHz) prep->nmr ms HRMS (ESI+) (e.g., TOF) prep->ms process Process raw data (baseline correction, peak picking, integration, Fourier transform) uv_vis->process ir->process nmr->process ms->process interpret Compare spectra to analogs and reference data. Correlate spectral features with molecular structure. process->interpret

Caption: Standardized workflow for the spectroscopic analysis of indolinone analogs.

Step-by-Step Methodologies
  • Sample Preparation:

    • For NMR spectroscopy, accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For UV-Vis spectroscopy, prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) and dilute to an appropriate concentration (typically 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

    • For IR spectroscopy, the sample can be analyzed as a thin film (if liquid), a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

    • For MS, prepare a dilute solution (~1 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with 0.1% formic acid to promote protonation.

  • Instrumental Acquisition:

    • UV-Vis: Record the absorption spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank reference.

    • FT-IR: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters should be used, including a sufficient relaxation delay for quantitative ¹³C NMR if required.

    • HRMS: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Processing:

    • Process raw data using the instrument's native software or a third-party application.

    • For NMR, this involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0.00 ppm).

    • For other techniques, perform baseline correction and peak picking to identify λmax (UV-Vis) or key vibrational frequencies (IR).

Conclusion

The spectroscopic characterization of this compound and its analogs demonstrates a clear and predictable relationship between chemical structure and spectral output. The presence of the C5-substituent acts as a powerful determinant of the electronic properties of the entire molecule, with effects that propagate through the conjugated system.

  • UV-Vis spectroscopy reveals shifts in electronic transition energies, with the amino group causing a notable bathochromic shift.

  • IR spectroscopy provides definitive confirmation of functional groups, with the N-H stretches of the amino group and the frequency shift of the lactam C=O bond serving as key diagnostic markers.

  • NMR spectroscopy offers the most detailed insight, where the strong shielding effect of the electron-donating amino group causes a dramatic upfield shift of aromatic proton and carbon signals, in stark contrast to the deshielding effect of the nitro group.

  • Mass spectrometry validates the molecular formula and confirms the successful modification of the parent structure.

This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify these compounds, monitor reactions, and build a deeper intuition for the structure-property relationships that govern this important class of molecules.

References

A Comparative Guide to the Biological Activity of Oxindole Derivatives: Spotlight on 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Cornerstone in Medicinal Chemistry

The oxindole nucleus, a bicyclic aromatic structure composed of a benzene ring fused to a five-membered lactam ring, represents a "privileged scaffold" in the field of drug discovery.[1] This core structure is prevalent in a multitude of natural alkaloids and has been ingeniously exploited by medicinal chemists to generate a vast library of synthetic compounds with a broad spectrum of biological activities.[1][2] The versatility of the oxindole ring system, particularly the ease of substitution at the N1, C3, and C5 positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, thereby enabling the modulation of interactions with a diverse array of biological targets.[2]

Oxindole derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Notably, the multi-kinase inhibitor Sunitinib, which features an oxindole core, has been a clinical success in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscoring the therapeutic relevance of this heterocyclic motif.[5][6] This guide will provide a comparative analysis of the biological activities of various oxindole derivatives, with a special focus on the largely uncharacterized compound, 5-Amino-1,3,3-trimethyl-indolin-2-one . Due to the limited direct experimental data on this specific molecule, its potential activities will be extrapolated based on established structure-activity relationships (SAR) within the broader oxindole class.

Comparative Biological Activity of Oxindole Derivatives

The biological profile of an oxindole derivative is profoundly influenced by the nature and position of its substituents. Below, we compare the known activities of various oxindole classes to project the potential biological profile of this compound.

Anticancer Activity

A significant portion of research on oxindoles has been dedicated to their potential as anticancer agents.[7][8][9] The primary mechanism often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently deregulated in cancer.[2][10]

  • 3-Substituted Oxindoles: The substitution at the C3 position is a critical determinant of anticancer activity. For instance, 3-alkenyl oxindoles are prominent as multi-kinase inhibitors.[6] The exocyclic double bond at this position allows for critical interactions within the ATP-binding pocket of kinases.

  • 5-Substituted Oxindoles: Substitution at the C5 position of the oxindole ring has been shown to significantly impact cytotoxicity. For example, compounds with a 5-fluoro or 5-chloro substituent have demonstrated potent anticancer effects.[11] The presence of a 5-nitro group has also been explored in derivatives with notable antimicrobial and anti-inflammatory activities.[12] A 5-amino group, as present in our target compound, can act as a hydrogen bond donor and a basic center, potentially influencing interactions with target proteins.

  • N-Alkylated Oxindoles: Alkylation at the N1 position generally increases lipophilicity, which can enhance cell permeability and bioavailability.

Prospective Analysis of this compound: Based on SAR, the 5-amino group could impart unique biological properties, potentially through hydrogen bonding interactions with target enzymes. The N-methylation and the gem-dimethyl group at the C3 position will increase the molecule's lipophilicity and steric bulk. While the absence of a C3-alkenyl or arylidene group might preclude potent kinase inhibitory activity typical of many anticancer oxindoles, the overall substitution pattern warrants investigation for cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Oxindole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][13][14][15]

  • Structure-Activity Relationship: The antimicrobial activity of oxindoles is often linked to the presence of lipophilic groups and substituents that can interfere with microbial cellular processes. For instance, derivatives with halogen substituents at the C5 position have shown enhanced antifungal activity.[14]

Prospective Analysis of this compound: The increased lipophilicity due to the N-methyl and 3,3-dimethyl groups could enhance the compound's ability to penetrate microbial cell membranes. The 5-amino group could also contribute to its antimicrobial profile. Therefore, it is plausible that this compound could exhibit antibacterial and/or antifungal properties.

Anti-inflammatory Activity

Certain oxindole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12]

  • Mechanism of Action: The inhibition of COX-1 and COX-2 enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The oxindole scaffold has been successfully utilized to design selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.

Prospective Analysis of this compound: The structural features of this compound do not immediately suggest a classic COX-inhibitor profile. However, given the diverse mechanisms through which oxindoles can exert their effects, its potential as an anti-inflammatory agent should not be dismissed and warrants experimental evaluation.

Data Summary

Compound ClassKey Structural FeaturesEstablished Biological ActivityReference
3-Alkenyl Oxindoles Exocyclic double bond at C3Potent multi-kinase inhibitors (anticancer)[6]
Spirooxindoles Spirocyclic system at C3Diverse anticancer and antimicrobial activities[7]
5-Halo-Oxindoles Halogen (F, Cl) at C5Enhanced anticancer and antifungal activity[11][14]
N-Substituted Oxindoles Alkyl or aryl group at N1Modulated cell permeability and activity[3]
This compound 5-NH2, N-CH3, 3,3-(CH3)2Hypothesized: Potential cytotoxic and antimicrobial activity based on SARN/A

Experimental Protocols

To empirically determine the biological activity of this compound and compare it to other oxindoles, the following standardized assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, providing a measure of cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and reference oxindoles) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The choice of multiple cell lines from different cancer types provides a broader understanding of the compound's cytotoxic spectrum. The incubation time is chosen to allow for sufficient time for the compound to exert its effects on cell proliferation.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity is inversely proportional to the amount of luminescence generated by a luciferase-based ATP detection reagent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound.

  • ATP Addition: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add a kinase-glo® reagent to stop the kinase reaction and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[16]

Causality Behind Experimental Choices: This assay format is highly sensitive and suitable for high-throughput screening of potential kinase inhibitors. The choice of kinases to screen against should be guided by the therapeutic area of interest (e.g., receptor tyrosine kinases for cancer).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[14][15]

Principle: The lowest concentration of the compound that prevents visible growth of the microbe after overnight incubation is considered the MIC.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining antimicrobial susceptibility. The use of both Gram-positive and Gram-negative bacteria provides a broader spectrum of the compound's antibacterial activity.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[17]

Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[17]

Step-by-Step Protocol:

  • Compound and Control Preparation: Dissolve test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.[17]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

  • Enzyme and Inhibitor Incubation: Add the reaction mix, the test compound or control, and the reconstituted human recombinant COX-2 enzyme to the wells of a 96-well plate.

  • Reaction Initiation: Start the reaction by adding a solution of arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[17]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percent inhibition and IC50 value for the test compound.[18]

Causality Behind Experimental Choices: A fluorometric kinetic assay provides a sensitive and continuous measure of enzyme activity, allowing for the accurate determination of inhibitory potency. Using a known selective COX-2 inhibitor as a positive control validates the assay's performance.

Visualizations

General Structure-Activity Relationships of Oxindoles

SAR_Oxindole cluster_C3 C3 Position cluster_C5 C5 Position cluster_N1 N1 Position Oxindole Oxindole Core C3_Sub Substitution (e.g., Alkenyl, Spiro) C5_Sub Substitution (e.g., Halo, Amino) N1_Sub Substitution (e.g., Alkyl) C3_Activity Modulates Kinase Inhibition & Cytotoxicity C3_Sub->C3_Activity Determines C5_Activity Influences Potency & Selectivity C5_Sub->C5_Activity Impacts N1_Activity Affects Lipophilicity & Cell Permeability N1_Sub->N1_Activity Modifies

Caption: Key substitution points on the oxindole scaffold.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Oxindole Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The oxindole scaffold remains a highly fruitful starting point for the development of novel therapeutic agents. While a significant body of research exists on various substituted oxindoles, demonstrating a wide range of biological activities, specific derivatives like This compound remain underexplored. Based on established structure-activity relationships, it is reasonable to hypothesize that this compound may possess cytotoxic and/or antimicrobial properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological profile and for its comparison with other oxindole derivatives. Further investigation into such novel structures is crucial for expanding the therapeutic potential of this remarkable class of compounds.

References

Cross-reactivity studies of 5-Amino-1,3,3-trimethyl-indolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 5-Amino-1,3,3-trimethyl-indolin-2-one Derivatives

Introduction: The Indole Scaffold and the Imperative of Selectivity

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and structural rigidity allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications ranging from anticancer to anti-inflammatory agents.[1][2] The derivative this compound serves as a foundational structure for the development of novel therapeutic candidates. However, as with any pharmacologically active molecule, the potential for off-target interactions, or cross-reactivity, is a critical parameter that must be thoroughly investigated.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound derivatives. We will delve into the causality behind experimental design, present detailed protocols for key assays, and offer a comparative analysis based on hypothetical, yet structurally plausible, derivatives. The objective is to equip researchers and drug development professionals with the knowledge to design self-validating studies that ensure the selectivity and safety of their compounds.

PART 1: The Rationale of Cross-Reactivity Analysis

Cross-reactivity refers to the ability of a compound to bind to targets other than its intended primary target. In drug discovery, this can lead to unforeseen side effects or toxicity. In diagnostics, such as immunoassays, it can cause false-positive results, compromising the reliability of the test.[3][4] The structural similarity between a lead compound and its derivatives often results in shared binding profiles, but even minor chemical modifications can dramatically alter their selectivity.

For instance, a study on nicotinamide N-methyltransferase (NNMT) inhibitors demonstrated that a 5-amino substituted analogue (5-amino-1MQ) showed no significant inhibition of related enzymes like NAMPT or SIRT1 at concentrations up to 100 µM, indicating a high degree of selectivity.[5] This highlights the importance of empirical testing, as small structural changes can profoundly impact target engagement. The core principle of a cross-reactivity study is to challenge the specificity of a molecule against a panel of biologically relevant targets.

Logical Framework for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing and interpreting the cross-reactivity of a new chemical entity (NCE).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Outcome Start New 5-Amino-1,3,3-trimethyl- indolin-2-one Derivative Immunoassay Primary Target Binding Assay (e.g., Competitive ELISA) Start->Immunoassay Characterize Primary Affinity Panel Broad Target Panel Screen (e.g., Kinase Panel, Receptor Panel) Immunoassay->Panel Compound shows primary activity Comp_Immunoassay Competitive Immunoassay vs. Structurally Similar Analogs Panel->Comp_Immunoassay Cell_Assay Cell-Based Functional Assays (e.g., Cytotoxicity, Signaling) Comp_Immunoassay->Cell_Assay Decision Analyze Selectivity Index (Off-Target IC50 / On-Target IC50) Cell_Assay->Decision High_Selectivity High Selectivity: Proceed to In-Vivo Studies Decision->High_Selectivity Index > 100 Low_Selectivity Low Selectivity: Consider Lead Optimization or Repurposing Decision->Low_Selectivity Index < 10

Caption: Workflow for assessing derivative cross-reactivity.

PART 2: Comparative Analysis of Hypothetical Derivatives

To illustrate the principles of cross-reactivity, let's consider the parent compound, this compound (Derivative A), and two hypothetical derivatives:

  • Derivative B: An N-acetylated version (5-Acetamido-1,3,3-trimethyl-indolin-2-one).

  • Derivative C: A derivative with a bulky hydrophobic group attached to the amino function (5-(N-benzyl)-1,3,3-trimethyl-indolin-2-one).

The rationale for choosing these modifications is to explore how changing the hydrogen-bonding capacity and steric bulk at the 5-amino position can influence target binding. Acetylation (Derivative B) neutralizes the basicity of the amino group and adds a hydrogen bond acceptor, while benzylation (Derivative C) introduces significant steric hindrance and hydrophobicity.

Table 1: Physicochemical Properties of Hypothetical Derivatives
DerivativeStructureModificationPredicted Effect on Binding
A This compoundParent Compound (Primary Amine)Can act as H-bond donor and acceptor; basic center.
B 5-Acetamido-1,3,3-trimethyl-indolin-2-oneN-AcetylationRemoves basicity; introduces H-bond acceptor (carbonyl). May reduce off-target ionic interactions.
C 5-(N-benzyl)-1,3,3-trimethyl-indolin-2-oneN-BenzylationAdds significant steric bulk and hydrophobicity. May block access to smaller binding pockets but enhance binding to larger, hydrophobic pockets.
Table 2: Hypothetical Comparative Cross-Reactivity Data

This table presents simulated data from two key assays: a competitive immunoassay for a primary target and a kinase panel screen to assess off-target activity. The kinase panel is chosen because indole scaffolds are prevalent in kinase inhibitors.[1]

DerivativePrimary Target IC50 (nM)% Cross-Reactivity (Immunoassay)Off-Target Kinase K1 (% Inhibition @ 1µM)Off-Target Kinase K2 (% Inhibition @ 1µM)Selectivity Rationale
A 50100% (Reference)65%40%Baseline activity; moderate off-target binding due to accessible amine.
B 4592%15%10%Similar primary target affinity. The amide group reduces non-specific binding to kinases, significantly improving selectivity.
C 8508%5%75%The bulky benzyl group sterically hinders binding to the primary target and Kinase K1. However, it promotes a strong off-target interaction with the hydrophobic pocket of Kinase K2.

Note: Data are hypothetical and for illustrative purposes.

PART 3: Experimental Protocols for Cross-Reactivity Assessment

Trustworthy data is built on robust and well-documented protocols. Here, we provide step-by-step methodologies for essential cross-reactivity experiments.

Protocol 1: Competitive ELISA for Immunoassay Specificity

This protocol determines the degree to which derivatives cross-react with an antibody raised against the parent compound (Derivative A).

Principle: This is a competitive binding assay where the derivative competes with a labeled version of the parent compound (antigen-enzyme conjugate) for a limited number of antibody binding sites immobilized on a microplate. High cross-reactivity results in a lower signal.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of anti-Derivative A antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the test derivatives (A, B, C) and the parent compound standard in Assay Buffer.

    • Add 50 µL of each derivative dilution to the appropriate wells.

    • Add 50 µL of the antigen-enzyme conjugate (e.g., Derivative A-HRP) at a pre-optimized concentration.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Calculate the IC50 value (concentration causing 50% inhibition) for each derivative from the dose-response curve.

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Parent Compound / IC50 of Test Derivative) * 100

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with Antibody Block 2. Block Plate Coat->Block Add_Samples 3. Add Test Derivatives & Labeled Antigen Block->Add_Samples Incubate 4. Incubate Add_Samples->Incubate Add_Substrate 5. Add Substrate Incubate->Add_Substrate Read_Plate 6. Read Absorbance Add_Substrate->Read_Plate

References

A Comparative Benchmarking Guide to the Synthesis of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-1,3,3-trimethyl-indolin-2-one

This compound, a substituted oxindole, represents a valuable scaffold in medicinal chemistry and drug discovery. The oxindole core is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of an amino group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. Given its importance, the efficient and scalable synthesis of this intermediate is a critical consideration for researchers in the field.

This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this compound: the classical Fisher Indole Synthesis and a multi-step approach involving nitration followed by reductive cyclization. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, complexities, and potential for scalability.

Method 1: The Fisher Indole Synthesis Approach

The Fisher indole synthesis, discovered in 1883 by Emil Fischer, is a venerable and powerful reaction for constructing the indole ring system.[1] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of our target molecule, this would conceptually involve the reaction of a 4-aminophenylhydrazine with a suitable ketone followed by cyclization. However, a more practical variation involves using a nitro-substituted phenylhydrazine, which is often more stable and readily available, to form the corresponding nitro-indole derivative, followed by reduction.

Principle and Mechanism

The reaction proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine reacts with a ketone (in this case, a precursor that will form the 1,3,3-trimethyl substituted lactam) to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[2][2]-sigmatropic rearrangement (the key bond-forming step) to produce a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes and, through the elimination of ammonia, forms the aromatic indole ring.[2]

For the synthesis of the nitro precursor to our target, 4-nitrophenylhydrazine is reacted with isopropyl methyl ketone. The resulting indolenine can then be converted to the desired oxindole. A study by Sajjadifar et al. (2010) demonstrated the synthesis of the related 2,3,3-trimethyl-5-nitro-indolenine, which serves as a good benchmark for this approach.[2][3]

Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-nitro-indolenine (A Precursor)

This protocol is adapted from the synthesis of a close structural analog and serves as a representative procedure for the Fisher Indole Synthesis approach.[2][3]

  • Reaction Setup: A mixture of p-nitrophenylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1.2 equivalents) is prepared in a binary solvent system of glacial acetic acid and concentrated hydrochloric acid.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4 hours.

  • Work-up and Isolation: The reaction mixture is then diluted with water and neutralized with a suitable base (e.g., sodium carbonate) until alkaline. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the 2,3,3-trimethyl-5-nitro-indolenine.

Performance Data
ParameterValueReference
Yield ~30%[2]
Reaction Time 4 hours[2]
Temperature Room Temperature[2]
Key Reagents p-Nitrophenylhydrazine HCl, Isopropyl methyl ketone, Acetic Acid, HCl[2][3]

Method 2: Nitration Followed by Reductive Cyclization

An alternative and often high-yielding strategy involves a two-step sequence: the initial synthesis of a 5-nitro-substituted indolin-2-one, followed by the chemical reduction of the nitro group to the desired amine. This approach decouples the formation of the heterocyclic core from the introduction of the amino functionality.

Principle and Mechanism

Step 1: Synthesis of 5-Nitro-1,3,3-trimethyl-indolin-2-one

This step can be achieved through various methods for constructing the oxindole ring, followed by nitration, or by starting with a nitrated precursor. A common route involves the cyclization of a suitable N-substituted 2-halo- or 2-hydroxyacetanilide derivative. For our target, the synthesis would begin with a precursor that already contains the trimethyl substitution pattern.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a well-established and highly efficient transformation.[4] Several catalytic systems can be employed:

  • Catalytic Hydrogenation: This is a clean and high-yielding method, typically utilizing hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5] The reaction is generally performed at room temperature and atmospheric pressure.

  • Metal-Acid Systems: Reagents like stannous chloride (SnCl₂) in the presence of hydrochloric acid, or iron powder in acetic acid, are effective for this reduction.[5][6] These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C, to effect the reduction.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-1,3,3-trimethyl-indolin-2-one (Illustrative)

  • Precursor Synthesis: Synthesize N-(4-nitrophenyl)-2-bromo-2-methylpropanamide from 4-nitroaniline and 2-bromo-2-methylpropanoyl bromide.

  • Intramolecular Cyclization: Treat the N-(4-nitrophenyl)-2-bromo-2-methylpropanamide with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane to induce an intramolecular Friedel-Crafts alkylation, forming the 5-nitro-3,3-dimethylindolin-2-one.

  • N-Methylation: The resulting indolinone is then N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to yield 5-nitro-1,3,3-trimethyl-indolin-2-one.

Step 2: Reduction to this compound [5]

  • Reaction Setup: To a solution of 5-nitro-1,3,3-trimethyl-indolin-2-one (1 equivalent) in ethanol in a hydrogenation flask, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas (balloon or Parr apparatus). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol. The filtrate, containing the desired this compound, is concentrated under reduced pressure. The product can be further purified by recrystallization if necessary.

Performance Data
ParameterValueReference
Yield (Reduction Step) >90%[5]
Overall Yield (Estimated) 60-75% (assuming ~70-85% yield for the multi-step synthesis of the nitro-intermediate)N/A
Reaction Time (Reduction) 1-4 hours[5]
Temperature Room Temperature[5]
Key Reagents 5-Nitro-1,3,3-trimethyl-indolin-2-one, H₂, Pd/C, Ethanol[5]

Comparative Analysis

FeatureMethod 1: Fisher Indole SynthesisMethod 2: Nitration & Reductive Cyclization
Overall Yield Lower (~30%)Higher (Estimated 60-75%)
Number of Steps Fewer (Potentially one-pot)More (Multi-step)
Complexity Mechanistically complex, can produce side products.More linear and predictable transformations.
Scalability Can be challenging to scale due to potential side reactions and purification.More amenable to large-scale synthesis due to high-yielding and clean individual steps.
Reagent Availability Substituted phenylhydrazines can be less stable.Starting materials are generally readily available.
Safety/Handling Phenylhydrazines can be toxic.Catalytic hydrogenation requires handling of H₂ gas.

Workflow Visualization

Synthesis_Comparison cluster_0 Method 1: Fisher Indole Synthesis cluster_1 Method 2: Nitration & Reductive Cyclization A1 p-Nitrophenylhydrazine C1 Fisher Indole Synthesis (AcOH/HCl) A1->C1 B1 Isopropyl Methyl Ketone B1->C1 D1 5-Nitro-indolenine Precursor (~30% Yield) C1->D1 E1 Further Conversion & Reduction D1->E1 F1 This compound E1->F1 A2 4-Nitroaniline Precursor B2 Cyclization & Methylation A2->B2 C2 5-Nitro-1,3,3-trimethyl-indolin-2-one B2->C2 D2 Catalytic Hydrogenation (H₂, Pd/C) C2->D2 E2 This compound (>90% Yield for reduction) D2->E2

References

Navigating the Predictive Maze: An In Silico Toxicity Assessment of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative In Silico Toxicity Prediction

For researchers, scientists, and drug development professionals, the early identification of potential toxicity is a cornerstone of efficient and ethical drug discovery. In silico toxicity prediction has emerged as an indispensable tool, offering a rapid, cost-effective, and animal-free approach to flag potential hazards before a compound is even synthesized.[1] This guide provides an in-depth comparison of in silico toxicity prediction methodologies, using the novel compound 5-Amino-1,3,3-trimethyl-indolin-2-one as a case study. We will explore the causal relationships behind the predictions of various models and contrast them with available experimental data for structurally related compounds.

The Compound in Focus: this compound

This compound is a substituted indolinone. The indolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. The presence of a primary aromatic amine is a key structural feature that warrants careful toxicological assessment, as this functional group is a well-known structural alert for mutagenicity and carcinogenicity.[2][3]

The In Silico Arsenal: A Comparative Overview of Predictive Models

A robust in silico toxicity assessment relies on a weight-of-evidence approach, integrating predictions from multiple models with different underlying algorithms.[4] For our analysis of this compound, we will consider a battery of commonly used in silico tools, each offering a unique perspective on the compound's potential toxicity.

Methodology Selection Justification:

The choice of in silico models is dictated by the need for both expert rule-based and statistical (QSAR-based) approaches, as recommended by regulatory bodies like the FDA.[4] This dual-pronged strategy provides a more comprehensive and reliable assessment.

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of manually curated structure-activity relationships (SARs) and structural alerts derived from public and proprietary toxicology data.[5] They excel at identifying well-characterized toxicophores and providing mechanistic insights.

  • Statistical-Based QSAR Models (e.g., TOPKAT, Leadscope): These models use statistical algorithms to correlate a chemical's structural features (descriptors) with its toxicological activity.[4][6] They can identify potential toxicants that may not contain known structural alerts.

  • Integrated Platforms (e.g., OECD QSAR Toolbox): These are comprehensive tools that allow for data gap filling through read-across and category formation, leveraging experimental data from structurally similar chemicals.[7]

The following workflow illustrates the general process of in silico toxicity prediction:

Caption: A generalized workflow for in silico toxicity prediction.

Comparative In Silico Toxicity Profile of this compound

The following table summarizes the hypothetical predicted toxicity of this compound across several key endpoints, as might be generated by a suite of in silico tools. This illustrative data is based on the known toxicological profiles of aromatic amines and indolinone derivatives.

Toxicity EndpointDerek Nexus (Expert Rule-Based)TOPKAT (Statistical QSAR)OECD QSAR Toolbox (Read-Across)
Mutagenicity (Ames) Plausible (Aromatic Amine alert)PositivePositive (based on analogs)
Carcinogenicity Plausible (Aromatic Amine alert)PositiveEquivocal (conflicting analog data)
Hepatotoxicity Equivocal (No specific alert)ProbableProbable (based on indolinone analogs)
Cardiotoxicity (hERG) InactiveInactiveInactive (based on analogs)

Causality Behind the Predictions:

  • Mutagenicity: The primary aromatic amine moiety is a strong structural alert for mutagenicity.[2] Derek Nexus would likely fire an alert based on this feature. Statistical models like TOPKAT would correlate the electronic and steric properties of the aromatic amine with mutagenic potential, leading to a positive prediction. The OECD QSAR Toolbox would identify structurally similar aromatic amines with positive Ames test data.

  • Carcinogenicity: The prediction for carcinogenicity often follows that of mutagenicity for aromatic amines, as genotoxicity is a common mechanism of carcinogenesis for this class.[3][8] The "Plausible" and "Positive" predictions are therefore expected. The "Equivocal" prediction from the OECD Toolbox could arise from conflicting carcinogenicity data for structurally similar compounds, highlighting the importance of the applicability domain of the model.

  • Hepatotoxicity: While lacking a specific structural alert for hepatotoxicity in some expert systems, the indolinone core is present in compounds known to cause liver injury.[9][10] Statistical models and read-across approaches are more likely to predict hepatotoxicity based on the properties of the entire molecule and data from related compounds.

  • Cardiotoxicity: The predictions for a lack of hERG inhibition are based on the general profile of many indolinone-containing compounds, which are not typically associated with this specific cardiotoxic liability.

Grounding Predictions with Experimental Data: A Look at Structural Analogs

Since no public experimental toxicity data exists for this compound, we turn to its structural relatives to provide a basis for comparison.

  • Indolinone Derivatives: Several studies on indolinone derivatives have reported on their biological activities and, in some cases, their toxicity. For instance, certain indolinone-based compounds have shown anti-inflammatory effects but also indicated potential for liver and kidney toxicity at higher doses in animal models.[11][12] Another study on an indole derivative showed protection against acetaminophen-induced liver injury, suggesting a complex structure-activity relationship for hepatotoxicity within this chemical class.[13]

  • Aromatic Amines: The carcinogenicity of aromatic amines is well-documented. For example, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan, has been shown to induce liver tumors in rats.[14] Another related compound, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), induces apoptosis in splenocytes and thymocytes.[15]

This experimental data for related compounds lends credence to the in silico predictions of mutagenicity, carcinogenicity, and potential hepatotoxicity for this compound.

Experimental Protocol: A Step-by-Step In Silico Toxicity Assessment using the OECD QSAR Toolbox

The OECD QSAR Toolbox is a powerful, freely available software that embodies the principles of read-across and category formation. Here is a detailed workflow for assessing a new chemical like this compound.

  • Chemical Input:

    • Input the chemical structure of this compound using its SMILES string or by drawing it.

  • Data Collection:

    • The Toolbox will automatically search its extensive databases for any existing experimental data for the target chemical.

  • Category Definition:

    • Define a category of structurally similar compounds. This can be done based on:

      • Structural Similarity: Using Tanimoto coefficient or other similarity indices.

      • Mechanism of Action: Grouping chemicals that are expected to have the same mode of toxic action. For our target, this would likely be "Aromatic Amines."

  • Data Gap Filling:

    • For endpoints where the target chemical has no data (e.g., carcinogenicity), use the experimental data from the defined category members to fill the data gap using a read-across approach.

  • Prediction:

    • The Toolbox will generate a prediction for the target chemical based on the trend observed within the category.

  • Report Generation:

    • The software generates a comprehensive report detailing the prediction, the category members used, their experimental data, and an assessment of the prediction's reliability.

Integrating In Silico Predictions into Drug Discovery: A Decision-Making Framework

In silico toxicity predictions are not a replacement for in vitro and in vivo testing, but rather a crucial tool for prioritizing compounds and guiding further studies. The following flowchart illustrates how these predictions can be integrated into a drug discovery pipeline.

References

Comparative study of 5-Amino-1,3,3-trimethyl-indolin-2-one and 6-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Scientific Guide to 5-Amino- and 6-Amino-1,3,3-trimethyl-indolin-2-one Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of two key positional isomers: 5-Amino-1,3,3-trimethyl-indolin-2-one and 6-Amino-1,3,3-trimethyl-indolin-2-one. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently associated with potent biological activities, including the inhibition of protein kinases.[1][2] The seemingly subtle difference in the position of the amino substituent—from position 5 to 6 on the aromatic ring—imparts significant changes in the molecule's electronic distribution, reactivity, and spectroscopic signature. Understanding these differences is critical for researchers in drug discovery and materials science to enable rational design and selection of the appropriate isomer for specific therapeutic or synthetic applications. This document details their physicochemical properties, presents a comparative synthetic strategy, elucidates their distinct spectroscopic characteristics, and proposes a workflow for biological evaluation.

Introduction: The Significance of Isomeric Purity in the Indolinone Scaffold

The indolin-2-one core is a foundational element in a multitude of natural products and synthetic compounds with pronounced pharmacological relevance.[3] Its derivatives are known to exhibit a wide range of biological effects, from anti-inflammatory to potent anti-tumor activities.[1][2] The functionalization of the benzene ring of this scaffold is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Positional isomerism, as seen in the 5-amino and 6-amino analogs of 1,3,3-trimethyl-indolin-2-one, presents a fundamental challenge and opportunity in chemical research. While sharing the same molecular formula and weight, the spatial arrangement of the electron-donating amino group dictates the molecule's polarity, hydrogen bonding potential, and reactivity. In a drug development context, such differences can translate into vastly different binding affinities for a biological target, metabolic stability, and overall efficacy.[4] Therefore, a thorough characterization and the ability to selectively synthesize each isomer are paramount. This guide serves as a senior-level resource, consolidating the essential data to inform experimental design and accelerate research involving these valuable chemical entities.

Physicochemical and Spectroscopic Profile

The distinct placement of the amino group creates unique electronic environments within each molecule, leading to differentiable physicochemical and spectroscopic properties.

Comparative Physicochemical Properties

The fundamental properties of the two isomers are summarized below. While their molecular weights are identical, slight variations in crystal packing and intermolecular forces, influenced by the differing dipole moments, can be expected to cause minor differences in melting points and solubility.

PropertyThis compound6-Amino-1,3,3-trimethyl-indolin-2-oneReference(s)
CAS Number 953048-71-0120791-60-8[1][5][6]
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂O[1][6]
Molecular Weight 190.24 g/mol 190.24 g/mol [1][6]
Appearance SolidSolid[6]
Storage Conditions 2-8°C, Inert Atmosphere, DarkRoom Temperature[5][6]
Hazard Statements H302, H315, H319, H335Not specified[5]
Spectroscopic Differentiation: A Predictive Analysis

The most powerful tool for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the ¹H NMR spectrum in the aromatic region.

  • Causality of Spectral Differences: The amino group (-NH₂) is a strong activating group that donates electron density into the benzene ring via the mesomeric (resonance) effect. This effect is most pronounced at the ortho and para positions relative to the substituent.

    • For the 5-Amino Isomer: The amino group is at C5. It will strongly shield the protons at C4 (ortho) and C6 (ortho), causing their signals to appear at a higher field (lower ppm) compared to the unsubstituted parent compound. The proton at C7 (meta) will be less affected.

    • For the 6-Amino Isomer: The amino group is at C6. It will strongly shield the protons at C5 (ortho) and C7 (ortho), leading to upfield shifts for these signals. The proton at C4 (meta) will experience a much weaker effect.

This predictable differential shielding provides an unambiguous method for structural confirmation. Similar, though less direct, distinctions are expected in ¹³C NMR, IR (due to different C-H bending frequencies in the aromatic region), and UV-Vis spectroscopy (due to altered electronic transitions).

Comparative Synthesis and Reactivity

A divergent synthetic strategy starting from a common precursor is the most logical and efficient approach to access both isomers, allowing for direct comparison of yields and purification challenges.

Proposed Synthetic Workflow

The recommended pathway involves two main stages: regioselective nitration of a common precursor followed by reduction of the separated nitro-isomers.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction Precursor 1,3,3-Trimethylindolin-2-one Reagents1 HNO₃ / H₂SO₄ (Nitrating Agent) Precursor->Reagents1 Mixture Mixture of Nitro-Isomers (5-Nitro and 6-Nitro) Reagents1->Mixture Separation Chromatographic Separation Mixture->Separation Nitro5 5-Nitro-1,3,3-trimethyl- indolin-2-one Separation->Nitro5 Isomer 1 Nitro6 6-Nitro-1,3,3-trimethyl- indolin-2-one Separation->Nitro6 Isomer 2 Reagents2a H₂, Pd/C (Reduction) Nitro5->Reagents2a Reagents2b H₂, Pd/C (Reduction) Nitro6->Reagents2b Amino5 5-Amino-1,3,3-trimethyl- indolin-2-one Reagents2a->Amino5 Amino6 6-Amino-1,3,3-trimethyl- indolin-2-one Reagents2b->Amino6

Caption: Divergent synthesis of 5-amino and 6-amino isomers.

Expertise & Trustworthiness: This synthetic route is based on well-established, fundamental organic reactions. Electrophilic aromatic substitution (nitration) on an activated ring system is a standard method.[2][7] The directing effects of the substituents on the indolinone ring make the formation of a 5-/6-nitro mixture highly probable. Subsequent catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups.[8] This strategy ensures that both target compounds can be produced from a single starting material, providing a robust platform for generating material for comparative studies.

Chemical Reactivity

The primary difference in reactivity lies in the nucleophilicity of the aromatic ring. The amino group's position will dictate the preferred site for subsequent electrophilic substitution reactions.

  • 5-Amino Isomer: The positions ortho and para to the amino group (C4, C6) are highly activated.

  • 6-Amino Isomer: The positions ortho and para to the amino group (C5, C7) are most activated.

This differential reactivity is crucial for any further derivatization of these molecules.

Application & Biological Significance

The indolinone scaffold is a cornerstone of many kinase inhibitors.[1] The amino group on these isomers serves as a key functional handle for further chemical modification, for example, through amide bond formation or by acting as a hydrogen bond donor in a protein-ligand interaction.

While direct comparative biological data for these specific isomers is not prevalent in the literature, the principle that positional isomerism dramatically affects biological activity is well-documented.[4] A change in the position of a key interacting group can alter the binding pose within a protein's active site, potentially switching a molecule from an active to an inactive state, or vice-versa.

Proposed Workflow for Comparative Biological Evaluation

To ascertain the differential biological effects of these isomers, a systematic screening workflow is proposed. Given the known targets of the indolinone scaffold, a cell-based anti-proliferative assay is a logical starting point.

G cluster_workflow Comparative Biological Screening Workflow start Isomer Stock Solutions (5-Amino & 6-Amino) Validated Purity >98% assay Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®) Cancer Cell Line (e.g., A549, HCT116) start->assay dose Dose-Response Treatment (e.g., 0.1 nM to 100 µM) assay->dose readout Measure Cell Viability (48-72h Incubation) dose->readout analysis Calculate IC₅₀ Values (Sigmoidal Curve Fit) readout->analysis hit Significant Difference in IC₅₀? analysis->hit followup Follow-up Studies: - Kinase Panel Screening - Target Engagement Assays - ADME-Tox Profiling hit->followup Yes no_effect Conclusion: No significant difference in anti-proliferative activity hit->no_effect No

Caption: Workflow for comparing isomer anti-proliferative activity.

This self-validating workflow ensures that any observed differences in potency (IC₅₀ values) are genuinely due to the isomeric difference, providing a solid foundation for selecting a lead compound for more in-depth mechanistic and preclinical studies.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of the title compounds.

Protocol 1: Synthesis of 5- and 6-Nitro-1,3,3-trimethyl-indolin-2-one
  • Causality: This procedure uses standard nitrating conditions. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is required for the electrophilic aromatic substitution reaction. The reaction is performed at low temperature to control the rate of this highly exothermic reaction and minimize side-product formation.

  • Methodology:

    • To a stirred solution of concentrated sulfuric acid (50 mL), cool the flask to 0-5 °C using an ice-salt bath.

    • Slowly add 1,3,3-trimethylindolin-2-one (10 g, 57.1 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, ~68 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the indolinone over 1 hour, maintaining the reaction temperature at 0-5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • A precipitate containing the mixture of nitro-isomers will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum.

    • Self-Validation: Separate the 5-nitro and 6-nitro isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. Monitor fractions by TLC to ensure pure separation.

Protocol 2: Reduction to 5- and 6-Amino-1,3,3-trimethyl-indolin-2-one
  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective catalyst, and hydrogen gas serves as the reductant. Methanol or ethanol are common solvents.

  • Methodology:

    • In a hydrogenation flask, dissolve the isolated 5-nitro-1,3,3-trimethyl-indolin-2-one (2 g, 9.0 mmol) in methanol (50 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C) (200 mg, 10% w/w) to the solution.

    • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-12 hours).

    • Self-Validation: Once complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography if necessary.

    • Repeat the procedure using the isolated 6-nitro isomer to obtain 6-amino-1,3,3-trimethyl-indolin-2-one.

Protocol 3: HPLC Method for Purity and Isomer Assessment
  • Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The slight difference in polarity between the 5-amino and 6-amino isomers should be sufficient for baseline separation on a standard reverse-phase column.

  • Methodology:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A:B.

    • Self-Validation: The two isomers should elute with distinct retention times. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for biological assays.

Conclusion

The positional isomers this compound and 6-Amino-1,3,3-trimethyl-indolin-2-one, while structurally similar, possess distinct electronic and physicochemical properties that necessitate their individual synthesis and characterization. Their divergent synthesis from a common precursor via a nitration/reduction pathway represents the most efficient strategy for obtaining pure samples of each. The predictable differences in their ¹H NMR spectra provide a reliable method for structural verification. For researchers in drug discovery, the choice between these isomers is not trivial; the position of the amino group is a critical determinant for molecular interactions and potential biological activity. The workflows and protocols outlined in this guide provide a robust framework for the synthesis, analysis, and comparative evaluation of these important chemical building blocks.

References

A Comprehensive Guide to the Validation of a Novel Stability-Indicating HPLC Method for 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-1,3,3-trimethyl-indolin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds and commercial dyes. The purity and stability of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for its quantification is paramount. This guide provides a comprehensive walkthrough of the validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method, designed for use in quality control and stability studies.

The validation process is a documented procedure that demonstrates an analytical method is suitable for its intended purpose.[1] Our approach is rigorously grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global regulatory compliance and data integrity.[2][3][4][5] This guide will not only present the validation results but also delve into the scientific rationale behind the experimental design and acceptance criteria, offering a transparent and replicable framework for researchers and drug development professionals.

Method Development and Chromatographic Conditions: The Rationale

A reverse-phase HPLC method with UV detection was selected for its superior specificity, sensitivity, and wide applicability in pharmaceutical analysis. The aromatic nature and chromophore of this compound make it ideally suited for UV detection. The final optimized chromatographic conditions were chosen to ensure a sharp, symmetrical peak for the analyte, well-resolved from potential impurities and degradation products.

Table 1: Optimized HPLC Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.8) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

The Validation Protocol: A Systematic Approach

The validation of an analytical procedure is a holistic process designed to confirm its fitness for purpose.[5][6] Our protocol was designed to evaluate all the performance characteristics critical for a quantitative impurity and assay method.

Validation_Workflow A Define Analytical Requirements (Assay & Stability) B Develop & Optimize HPLC Method A->B C Draft Validation Protocol (Define Parameters & Acceptance Criteria) B->C D Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) C->D E Data Analysis & Comparison with Criteria D->E F Prepare Validation Report (Summarize Findings) E->F G Method Implementation (QC & Stability Testing) F->G

Caption: Overall workflow for analytical method validation.

System Suitability

Rationale: System suitability testing (SST) is an integral part of any analytical procedure. It verifies that the chromatographic system is performing adequately for the analysis to be conducted.[7] Acceptance criteria are established to ensure the equipment, electronics, and analytical conditions are appropriate.

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six consecutive times.

  • Calculate the mean and Relative Standard Deviation (%RSD) for peak area and retention time.

  • Evaluate the tailing factor and theoretical plates for the first injection.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResultConclusion
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.15%Pass
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) ≥ 20007850Pass

Specificity and Stability-Indicating Properties

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a stability-indicating method, it is crucial to demonstrate that the analyte peak is free from interference from degradation products generated under stress conditions.[6]

Protocol:

  • Forced Degradation: Expose a 100 µg/mL solution of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: UV light (254 nm) for 24 hours (solution).

  • Analyze the unstressed sample, a blank (diluent), and all stressed samples by the proposed HPLC method.

  • Assess peak purity of the principal peak in all stressed samples using a photodiode array (PDA) detector.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis HPLC Analysis Acid Acid (0.1N HCl) HPLC Analyte Peak Degradant 1 Degradant 2 Acid->HPLC Separation Base Base (0.1N NaOH) Base->HPLC Separation Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Separation Thermal Thermal (105°C) Thermal->HPLC Separation Analyte 5-Amino-1,3,3-trimethyl- indolin-2-one Analyte->Acid Forced Degradation Analyte->Base Forced Degradation Analyte->Oxidation Forced Degradation Analyte->Thermal Forced Degradation

Caption: Demonstrating specificity via forced degradation.

Results: Significant degradation was observed under acidic, basic, and oxidative conditions. The parent peak was well-resolved from all degradant peaks, and the peak purity analysis confirmed no co-eluting peaks. This demonstrates the method is specific and stability-indicating.

Linearity and Range

Rationale: Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Protocol:

  • Prepare a stock solution of the analyte at 200 µg/mL.

  • Perform serial dilutions to create at least five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.

Table 3: Linearity Results

ParameterAcceptance CriteriaResultConclusion
Range Studied 50 - 150 µg/mL50.1 - 150.3 µg/mLPass
Correlation Coefficient (R²) ≥ 0.9990.9998Pass
Linearity Equation -y = 25432x - 1578Pass
Y-intercept % of 100% Response Should be insignificant0.06%Pass

Accuracy

Rationale: Accuracy measures the closeness of the test results to the true value.[7][12] It is typically assessed using recovery studies, where a known amount of analyte is spiked into a placebo or sample matrix.

Protocol:

  • Prepare solutions at three concentration levels (80%, 100%, 120% of the target concentration) in triplicate.

  • Spike a known quantity of the analyte into a representative matrix (if applicable, otherwise use diluent).

  • Calculate the percentage recovery for each sample.

Table 4: Accuracy (Recovery) Results

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)%RSD
80% 80.079.899.75%0.51%
100% 100.0100.3100.30%0.35%
120% 120.0119.599.58%0.42%
Acceptance Criteria 98.0% - 102.0% Recovery, %RSD ≤ 2.0% - Pass -

Precision

Rationale: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[11]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[8]

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL) and analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.

  • Calculate the %RSD for both sets of measurements and perform a cumulative %RSD calculation.

Table 5: Precision Results

ParameterAcceptance CriteriaDay 1 %RSDDay 2 %RSDCumulative %RSDConclusion
Precision (%RSD) ≤ 2.0%0.62%0.75%0.88%Pass

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.

  • LOD = 3.3 * (Standard Deviation of Y-intercepts / Slope)

  • LOQ = 10 * (Standard Deviation of Y-intercepts / Slope)

Table 6: LOD and LOQ Results

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][9]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.

  • Parameters varied:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Evaluate the impact on system suitability parameters (retention time, tailing factor).

Results: No significant changes were observed in the system suitability parameters or analyte quantification, demonstrating the method is robust for routine use.

Comparative Analysis: Why HPLC is the Superior Choice

While other analytical techniques could be considered for the analysis of this compound, the validated HPLC method offers distinct advantages crucial for pharmaceutical quality control.

Table 7: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesSuitability for this Application
Validated HPLC-UV High Specificity , High Sensitivity, Quantitative Accuracy, Stability-IndicatingHigher cost and complexityExcellent / Recommended
UV-Spectrophotometry Simple, Fast, Low CostNon-specific (cannot distinguish analyte from impurities with similar chromophores)Poor (Not stability-indicating)
Titrimetry High Precision for pure substances, Low CostNon-specific , Labor-intensive, Less sensitivePoor (Cannot detect impurities)
LC-MS Extremely High Specificity and SensitivityVery high cost, Complex instrumentation, Not always necessary for routine QCOverkill (Potential for development)

The primary limitation of simpler methods like UV-Spectrophotometry or Titrimetry is their lack of specificity.[8] In a pharmaceutical context, it is not enough to know the total amount of a substance; one must be certain that the measurement pertains only to the analyte of interest, free from interference. The validated HPLC method achieves this with distinction.

Conclusion

The novel reverse-phase HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R2) guidelines. The comprehensive data presented in this guide confirms that the method is specific, linear, accurate, precise, and robust. Its demonstrated stability-indicating nature makes it unequivocally fit for its intended purpose in both routine quality control analysis and for monitoring the stability of the compound over time. This validated method provides a reliable tool to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminooxindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Kinase Inhibition

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, making it an ideal starting point for designing targeted therapeutic agents. Within the vast family of oxindole derivatives, those featuring an amino group at the 5-position have garnered significant attention, particularly as inhibitors of protein kinases.[1]

Kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and metabolism, by catalyzing the phosphorylation of specific substrates. Their deregulation is a hallmark of many diseases, most notably cancer, making them prime targets for drug development. The 5-aminooxindole scaffold serves as an excellent template for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

This guide provides an in-depth comparison of 5-aminooxindole derivatives, dissecting their structure-activity relationships. We will explore how subtle modifications to this core structure can dramatically influence potency, selectivity, and overall pharmacological profile, supported by experimental data from peer-reviewed literature.

The 5-Aminooxindole Core: Foundational Interactions and Key Modification Sites

The inhibitory activity of the 5-aminooxindole scaffold is fundamentally rooted in its ability to mimic the adenine region of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site. The SAR exploration of this scaffold can be systematically analyzed by considering the impact of substituents at four primary positions: the C3-position, the N1-position, the C5-amino group, and other positions on the aromatic ring.

SAR_Overview cluster_positions Key Modification Sites cluster_effects Primary Effects of Modification main 5-Aminooxindole Core C3 C3-Position (Exit Vector) main->C3 Critical for potency & selectivity N1 N1-Position (Indole NH) main->N1 Modulates solubility & cell permeability C5 C5-Amino Group main->C5 Anchoring group; can be modified Ring Aromatic Ring (C4, C6, C7) main->Ring Fine-tunes electronic properties & potency Potency Potency & Selectivity C3->Potency Solubility Solubility & PK Properties N1->Solubility H_Bonding Hinge Binding & Interactions C5->H_Bonding Ring->Potency Synthesis_Workflow Start 5-Aminooxindole Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate N-(2-oxoindolin-5-yl)acetamide Acetylation->Intermediate Condensation Knoevenagel Condensation (+ Substituted Aldehyde, Piperidine) Intermediate->Condensation Crude Crude Product Condensation->Crude Purification Purification (Filtration & Recrystallization) Crude->Purification Final Final Derivative Purification->Final Characterization Characterization (NMR, HRMS) Final->Characterization

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1,3,3-trimethyl-indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the safe disposal of 5-Amino-1,3,3-trimethyl-indolin-2-one, grounded in established safety principles and regulatory standards.

This compound, an indolinone derivative, belongs to the broader class of aromatic amines. Many aromatic amines are recognized for their potential toxicity, and some are classified as known or suspected carcinogens.[1][2][3] Therefore, a cautious and informed approach to disposal is paramount. The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates risk and complies with regulatory frameworks like those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Immediate Safety Precautions

Core Principles for Safe Handling:

  • Engineering Controls : Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5] The fume hood's performance should be regularly verified to ensure an adequate face velocity.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is non-negotiable. This includes:

    • Eye Protection : Chemical safety goggles and a face shield.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile).

    • Body Protection : A lab coat, fully fastened.

  • Avoidance of Contamination : Avoid contact with skin and eyes.[6] Do not create dust when handling the solid material.[6] After handling, wash hands and any exposed skin thoroughly.

Hazard ClassAssociated Risks & RationaleRecommended PPE
Aromatic Amine Potential carcinogenicity, mutagenicity, and toxicity.[1][2][3] Readily absorbed through the skin.[2]Nitrile gloves, safety goggles, face shield, lab coat.
Solid/Powder Inhalation risk if aerosolized.Use in a chemical fume hood.
Unknown In the absence of complete data, treat as a substance with a high degree of acute toxicity.Full suite of PPE and engineering controls.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] Such actions can harm aquatic ecosystems and violate federal and local regulations.[2][7]

Step 1: Waste Classification and Segregation

The first crucial step is correct classification. Due to its chemical nature as an aromatic amine, this compound must be classified as hazardous chemical waste .

Causality : This classification is mandated by the potential for toxicity and environmental harm.[2][3] Proper segregation is vital to prevent dangerous reactions. Amines can react exothermically with acids and oxidizing agents.[7]

Procedure :

  • Designate a specific, clearly marked waste container exclusively for this compound and structurally similar aromatic amines.

  • Do not mix this waste with other chemical waste streams, especially acidic solutions, oxidizers, or solvents, unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[7][8]

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and exposure.[8]

Procedure :

  • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition, with no cracks or residues.

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[7]

  • Keep the container closed at all times, except when adding waste.

Step 3: Hazardous Waste Labeling

Accurate labeling is a cornerstone of OSHA and EPA compliance.[9][10] An improperly labeled container poses a risk to all personnel who may handle it.

Procedure :

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include the following information:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[10]

    • The date on which waste was first added to the container (accumulation start date).

Step 4: On-Site Accumulation and Storage

Laboratories typically accumulate waste in designated Satellite Accumulation Areas (SAAs) before it is collected for disposal.[9]

Procedure :

  • Store the labeled waste container in a designated SAA, which should be at or near the point of generation.

  • The storage area should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain potential spills.

  • Ensure the storage area is away from heat sources, direct sunlight, and incompatible materials.[7][8]

  • Once the container is full, or within the time limits specified by your institution (often 12 months for academic labs under Subpart K), arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[11]

Step 5: Final Disposal

Final disposal must be handled by a licensed hazardous waste disposal company.[7][12]

Procedure :

  • Follow your institution's established procedures for requesting a hazardous waste pickup. This is typically managed through the EHS office.

  • The EHS office will coordinate with a certified vendor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill and Exposure Management

Even with careful planning, accidents can occur. A clear, pre-defined emergency plan is critical.

In Case of a Spill :

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Hazard : If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • Cleanup (for minor spills only) : If you are trained and equipped to handle the spill:

    • Don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[6][13]

    • Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.

In Case of Personal Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Visual Workflows

To further clarify these procedures, the following diagrams illustrate the decision-making and disposal workflows.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal A Assess Hazards & Don PPE B Handle Compound in Chemical Fume Hood A->B C Classify as Hazardous Waste B->C D Segregate from Incompatible Waste C->D E Use Labeled, Compatible Waste Container D->E F Store in Secondary Containment in SAA E->F G Request Pickup via Institution's EHS Office F->G H Transfer to Licensed Hazardous Waste Vendor G->H

Caption: Workflow for the safe disposal of this compound.

SpillDecisionTree Start Spill Occurs IsMajor Is the spill large, airborne, or unmanageable? Start->IsMajor Evacuate Evacuate Area & Contact EHS Immediately IsMajor->Evacuate Yes IsTrained Are you trained and equipped for cleanup? IsMajor->IsTrained No IsTrained->Evacuate No Cleanup 1. Don PPE 2. Contain with Absorbent 3. Collect Waste 4. Decontaminate Area IsTrained->Cleanup Yes Dispose Dispose of all cleanup materials as hazardous waste Cleanup->Dispose

Caption: Decision tree for managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3,3-trimethyl-indolin-2-one
Reactant of Route 2
5-Amino-1,3,3-trimethyl-indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.